molecular formula C12H9Br B057062 4-Bromobiphenyl CAS No. 92-66-0

4-Bromobiphenyl

Cat. No.: B057062
CAS No.: 92-66-0
M. Wt: 233.10 g/mol
InChI Key: PKJBWOWQJHHAHG-UHFFFAOYSA-N
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Description

4-Bromobiphenyl is a high-value organic building block extensively utilized in cross-coupling reactions, most notably the Suzuki-Miyaura and Kumada couplings, for the synthesis of complex biaryl systems and functionalized polyaromatic structures. Its primary research value lies in its role as a pivotal intermediate in materials chemistry, facilitating the development of organic light-emitting diodes (OLEDs), liquid crystals, and polymers with tailored electronic properties. The bromine atom serves as an excellent leaving group, enabling efficient palladium-catalyzed cross-coupling with various organometallic reagents to form new carbon-carbon bonds. Furthermore, this compound is a fundamental scaffold in medicinal chemistry research for constructing potential pharmacophores and in analytical chemistry as a standard or reference compound. This compound's well-defined structure and reactivity make it an indispensable tool for investigating reaction mechanisms, exploring new synthetic methodologies, and advancing the field of advanced organic materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-phenylbenzene
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InChI

InChI=1S/C12H9Br/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
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InChI Key

PKJBWOWQJHHAHG-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)Br
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Molecular Formula

C12H9Br
Record name 4-BROMOBIPHENYL
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DSSTOX Substance ID

DTXSID4024640
Record name 4-Bromobiphenyl
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Molecular Weight

233.10 g/mol
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Physical Description

4-bromobiphenyl appears as colorless crystals. Insoluble in water. (NTP, 1992), Colorless solid; [CAMEO] White crystalline solid; [Sigma-Aldrich MSDS]
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Boiling Point

590 °F at 760 mmHg (NTP, 1992)
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Flash Point

290 °F (NTP, 1992)
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Solubility

Insoluble (NTP, 1992)
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Density

0.9327 (NTP, 1992) - Less dense than water; will float
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CAS No.

92-66-0
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Melting Point

196.2 °F (NTP, 1992)
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Foundational & Exploratory

4-Bromobiphenyl: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 92-66-0

This technical guide provides an in-depth overview of 4-Bromobiphenyl, a halogenated hydrocarbon utilized in various research and industrial applications. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data on its properties, experimental protocols, and safety considerations.

Core Properties and Data

This compound is a white to off-white crystalline solid.[1] It is sparingly soluble in water but demonstrates good solubility in a range of organic solvents.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 92-66-0[2]
Molecular Formula C₁₂H₉Br[2]
Molecular Weight 233.10 g/mol [2]
Appearance White to light gray crystalline solid with a faint aromatic odor[1]
Melting Point 89-92 °C[3]
Boiling Point 310 °C[3][4]
Flash Point 143 °C[3]
Density 1.615 g/cm³[4]
Water Solubility Insoluble[3][4]
Solubility in Organic Solvents Soluble in ethanol (B145695), ether, carbon disulfide, benzene, carbon tetrachloride, and acetone; slightly soluble in acetic acid.
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

SpectrumKey Features
¹H NMR The proton NMR spectrum is characterized by signals in the aromatic region.
¹³C NMR The carbon NMR spectrum provides information on the unique carbon environments within the biphenyl (B1667301) structure.
Mass Spectrometry (MS) The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound.
Infrared (IR) Spectroscopy The IR spectrum displays characteristic peaks for the aromatic C-H and C-C stretching and bending vibrations.

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are provided below.

Synthesis of this compound via Bromination of Biphenyl

A common method for the synthesis of this compound is the direct bromination of biphenyl.[1] The following protocol is adapted from established procedures.[5]

Materials:

  • Biphenyl

  • Dichloroethane (solvent)

  • Aluminum chloride (catalyst)

  • Liquid bromine

  • Chlorine gas

  • Sodium bisulfite solution

  • Ethanol (for recrystallization)

Procedure:

  • In a suitable reactor, dissolve biphenyl in dichloroethane at room temperature.

  • Add powdered aluminum chloride as a catalyst.

  • Cool the mixture to 0 °C and slowly add liquid bromine.

  • Introduce chlorine gas into the mixture while maintaining a low temperature. The reaction progress should be monitored by gas chromatography.

  • Once the desired conversion of biphenyl is achieved (typically 60-75%), stop the chlorine gas flow.

  • Increase the temperature and continue the reaction for several hours with stirring.

  • After the reaction is complete, filter the reaction mixture.

  • Wash the filtrate with a sodium bisulfite solution to remove unreacted bromine.

  • Separate the organic layer and distill off the dichloroethane to obtain the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.[5]

Materials:

  • Crude this compound

  • Ethanol (95%)

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot 95% ethanol.

  • If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration.

  • Allow the hot, saturated solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Dry the crystals under vacuum to remove any residual solvent.

Visualized Workflows and Pathways

Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Purification_Workflow Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start: Biphenyl in Dichloroethane add_catalyst Add AlCl₃ Catalyst start->add_catalyst cool_add_br2 Cool to 0°C & Add Liquid Bromine add_catalyst->cool_add_br2 add_cl2 Introduce Chlorine Gas cool_add_br2->add_cl2 reaction Reaction at Elevated Temperature add_cl2->reaction filtration Filter Reaction Mixture reaction->filtration wash Wash with NaHSO₃ Solution filtration->wash distillation Distill to Obtain Crude Product wash->distillation recrystallization Recrystallize from Ethanol distillation->recrystallization filtration_purified Vacuum Filter Purified Crystals recrystallization->filtration_purified drying Dry Crystals Under Vacuum filtration_purified->drying end End: Pure this compound drying->end

Caption: Workflow for the Synthesis and Purification of this compound.

Conceptual Metabolic Pathway

While the metabolism of this compound is not extensively detailed, it is understood to be part of the broader metabolic pathways of polybrominated biphenyls (PBBs). The primary metabolic transformation for lower brominated biphenyls is hydroxylation.[6] The presence of adjacent non-brominated carbon atoms is a key structural feature for metabolism to occur.[2]

Metabolic_Pathway Conceptual Metabolic Pathway of this compound parent This compound cyp450 Cytochrome P450 Enzymes (Oxidative Metabolism) parent->cyp450 Phase I hydroxylated Hydroxylated Metabolites (e.g., Bromohydroxybiphenyls) cyp450->hydroxylated conjugation Conjugation (e.g., Glucuronidation, Sulfation) hydroxylated->conjugation Phase II excretion Excretion (Urine, Feces) conjugation->excretion

Caption: Conceptual Metabolic Pathway of this compound.

Safety and Toxicology

This compound is considered a hazardous substance and should be handled with appropriate safety precautions.[1]

Hazard Identification
HazardDescription
Acute Oral Toxicity Harmful if swallowed.
Skin Corrosion/Irritation Causes skin irritation.
Serious Eye Damage/Irritation Causes serious eye damage.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.
Aquatic Hazard Toxic to aquatic life.[3]
Handling and Storage
  • Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][4]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of water or milk. Seek immediate medical attention.[4]

This guide is intended for informational purposes for qualified professionals and does not supersede any institutional safety protocols or regulatory requirements. Always consult the Safety Data Sheet (SDS) before handling this chemical.

References

An In-depth Technical Guide to 4-Bromobiphenyl: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobiphenyl is a brominated aromatic hydrocarbon with the chemical formula C₁₂H₉Br. It belongs to the class of polybrominated biphenyls (PBBs), which have been utilized as flame retardants.[1] Beyond this historical application, this compound serves as a crucial intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.[2] Its utility extends to the synthesis of pharmaceuticals, liquid crystals, and other fine chemicals.[2] This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical characterization of this compound, tailored for professionals in research and development.

Physical and Chemical Properties

This compound is a colorless to light gray or white crystalline solid with a faint aromatic odor.[3] It is sparingly soluble in water but readily dissolves in various organic solvents.[3] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₂H₉Br
Molecular Weight 233.10 g/mol
Appearance Colorless to light gray/white crystalline solid
Melting Point 89-92 °C
90-91 °C
89 °C
Boiling Point 310 °C at 760 mmHg
590 °F at 760 mmHg
Density 0.9327 g/cm³
1.615 g/cm³
Flash Point 143 °C
290 °F
Solubility Insoluble in water. Soluble in dioxane, ethanol (B145695), acetone, ether, carbon disulfide, benzene, and carbon tetrachloride.
Table 2: Spectroscopic Data of this compound
Spectroscopic TechniqueKey Data and Interpretation
¹H NMR The proton NMR spectrum in CDCl₃ typically shows complex multiplets in the aromatic region (around 7.3-7.6 ppm) corresponding to the nine aromatic protons.
¹³C NMR The carbon NMR spectrum in CDCl₃ displays distinct signals for the twelve carbon atoms. The carbon atom attached to the bromine atom is shielded due to the "heavy atom effect," resulting in an upfield shift.
Infrared (IR) Spectroscopy The IR spectrum (KBr pellet) exhibits characteristic peaks for C-H stretching of the aromatic rings (around 3050 cm⁻¹), C=C stretching of the aromatic rings (around 1580-1600 cm⁻¹), and a strong peak corresponding to the C-Br stretching vibration.
Mass Spectrometry (MS) The electron ionization (EI) mass spectrum shows a prominent molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in nearly equal abundance), with two peaks of almost equal intensity separated by 2 m/z units. A significant fragment corresponds to the loss of the bromine atom.

Experimental Protocols

Synthesis of this compound via Monobromination of Biphenyl (B1667301)

This protocol describes the synthesis of this compound through the electrophilic substitution reaction of biphenyl with bromine.

Materials:

  • Biphenyl

  • Bromine

  • Anhydrous iron(III) bromide (FeBr₃) or iron filings

  • Dichloromethane (B109758) (CH₂Cl₂) or other suitable inert solvent

  • Sodium bisulfite solution (10%)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • In a fume hood, dissolve biphenyl in a suitable inert solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Add a catalytic amount of anhydrous iron(III) bromide or iron filings to the solution.

  • Slowly add a stoichiometric equivalent of bromine, dissolved in the same solvent, to the biphenyl solution from the dropping funnel with constant stirring. The reaction is exothermic and should be cooled in an ice bath if necessary.

  • After the addition is complete, continue stirring the reaction mixture at room temperature until the evolution of hydrogen bromide gas ceases. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding a 10% sodium bisulfite solution to destroy any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to the flask while heating on a hot plate and swirling to dissolve the solid.

  • Once the solid has completely dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • As the solution cools, pure crystals of this compound will form. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

  • Dry the purified crystals in a vacuum oven or air-dry to obtain pure this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.

  • Data Acquisition: Use standard acquisition parameters. Tetramethylsilane (TMS) can be used as an internal standard (0 ppm).

Infrared (IR) Spectroscopy:

  • Sample Preparation (KBr Pellet Method): Grind a small amount of this compound with dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer.

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Instrumentation: Acquire the mass spectrum using a quadrupole or time-of-flight (TOF) mass analyzer.

Chemical Reactivity and Applications

This compound is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of biaryl compounds. This compound serves as an excellent aryl halide partner in this reaction.

Suzuki_Miyaura_Coupling A This compound F Oxidative Addition A->F B Arylboronic Acid (R-B(OH)₂) G Transmetalation B->G C Pd(0) Catalyst C->F D Base (e.g., K₂CO₃, Na₂CO₃) D->G E Solvent (e.g., Toluene, Dioxane) J Pd(II) Intermediate F->J H Reductive Elimination G->H H->C Catalyst Regeneration I Aryl-Aryl Coupled Product H->I J->G

Suzuki-Miyaura Coupling Workflow
Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. This compound can be effectively used as the aryl halide in this transformation.

Biological Activity and Signaling Pathways

While this compound itself is primarily of interest as a synthetic intermediate, studies on related polybrominated biphenyls have indicated potential interactions with biological systems. Some brominated biphenyls have been shown to activate the Toll-like receptor 4 (TLR4) signaling pathway, which is a key component of the innate immune system. Activation of this pathway can lead to a pro-inflammatory response.

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR4 TLR4/MD2 Complex MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates IKK IKK Complex TRAF6->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds to promoter regions Cytokines Pro-inflammatory Cytokines DNA->Cytokines Gene Transcription

TLR4/NF-κB Signaling Pathway

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. It is very toxic to aquatic life. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable compound for chemical synthesis, offering a versatile platform for the construction of complex organic molecules. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols for its synthesis, purification, and analysis. The inclusion of its role in important synthetic reactions and its potential interaction with biological pathways underscores its significance in both chemical and biomedical research. Proper safety precautions are essential when handling this compound.

References

A Comprehensive Technical Guide to the Solubility of 4-Bromobiphenyl in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility of 4-bromobiphenyl in various organic solvents. Understanding the solubility of this compound is crucial for its application in synthesis, formulation, and various research and development activities. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow to guide laboratory procedures.

Core Concepts in Solubility

The solubility of a solid compound like this compound in a liquid solvent is governed by the principle of "like dissolves like." This means that non-polar or weakly polar solutes tend to dissolve in non-polar or weakly polar solvents, while polar solutes are more soluble in polar solvents. The process of dissolution involves the breaking of intermolecular forces in both the solute and the solvent and the formation of new solute-solvent interactions. For this compound, a relatively non-polar aromatic compound, solubility is expected to be favorable in a range of common organic solvents.[1] Factors such as temperature and the specific nature of the solvent play a significant role in determining the extent of solubility.[1]

Quantitative and Qualitative Solubility Data

While comprehensive quantitative solubility data for this compound across a wide range of organic solvents and temperatures is not extensively available in public literature, this guide consolidates the existing information to provide a clear overview.

SolventChemical ClassFormulaPolarity (Dielectric Constant)Quantitative SolubilityQualitative SolubilitySource
DioxaneEtherC4H8O22.21 g / 10 mLSoluble[2]
MethanolAlcoholCH3OH32.7-Very faint turbidity when hot
EthanolAlcoholC2H5OH24.5-Soluble[3]
Diethyl EtherEther(C2H5)2O4.3-Soluble
BenzeneAromatic HydrocarbonC6H62.3-Soluble
TolueneAromatic HydrocarbonC7H82.4-Significant solubility
ChloroformHalogenated AlkaneCHCl34.8-Significant solubility
Water-H2O80.1-Insoluble

Note: The absence of quantitative data in this table highlights a gap in the publicly available literature. The provided experimental protocol can be utilized to determine precise solubility values.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid in a liquid solvent. This equilibrium method ensures that the solvent is fully saturated with the solute, providing an accurate measure of solubility at a given temperature.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Screw-capped vials or flasks

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Centrifuge (optional)

Procedure
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

    • Add a known volume of the desired organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to allow them to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and solute. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration of the solute in the supernatant remains constant, confirming that equilibrium has been achieved.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a syringe filter to remove any undissolved solid particles.

    • Alternatively, the vials can be centrifuged at the experimental temperature to pellet the excess solid before taking a sample of the clear supernatant.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

    • Analyze the diluted solution using a pre-calibrated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of this compound. A calibration curve should be generated using standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in the determination of this compound solubility using the shake-flask method.

G prep Preparation of Supersaturated Solution equil Equilibration (24-72h with agitation) prep->equil Add excess solute to solvent sample Sample Collection (Supernatant) equil->sample Allow solid to settle filter Filtration / Centrifugation sample->filter Remove undissolved solid quant Quantification (HPLC-UV or UV-Vis) filter->quant Prepare diluted sample calc Calculation of Solubility quant->calc Determine concentration G start Start setup Setup Experiment: - Weigh excess this compound - Add known volume of solvent start->setup equilibrate Equilibrate at Constant Temperature with Agitation setup->equilibrate check_equil Is Equilibrium Reached? (Concentration is stable over time) equilibrate->check_equil check_equil->equilibrate No, continue agitation separate Separate Solid and Liquid Phases (Filtration or Centrifugation) check_equil->separate Yes analyze Analyze Supernatant Concentration (e.g., HPLC, UV-Vis) separate->analyze end End: Solubility Determined analyze->end

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Bromobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric behavior of 4-bromobiphenyl, a compound of interest in environmental analysis and as an intermediate in organic synthesis. Understanding its fragmentation pattern is crucial for its unambiguous identification and quantification in complex matrices. This document outlines the primary fragmentation pathways under electron ionization (EI), presents quantitative data for its characteristic ions, and provides a detailed experimental protocol for its analysis.

Core Fragmentation Profile

Under electron ionization (EI) conditions, this compound undergoes characteristic fragmentation, primarily driven by the presence of the bromine atom and the stable biphenyl (B1667301) ring system. The resulting mass spectrum is distinguished by a prominent molecular ion peak cluster and a base peak corresponding to the loss of the bromine atom.

Quantitative Fragmentation Data

The relative abundances of the major ions observed in the electron ionization mass spectrum of this compound are summarized in the table below. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by two mass-to-charge units (m/z), corresponding to the 79Br and 81Br isotopes.

m/zIon AssignmentFormulaRelative Abundance (%)
232[M]+• (with 79Br)[C12H979Br]+•99.9
234[M+2]+• (with 81Br)[C12H981Br]+•97.6
152[M-Br]+[C12H8]+100
153[C12H9]+[C12H9]+13.6
151[C12H7]+[C12H7]+10.3
76[C6H4]+•[C6H4]+•16.5

Data sourced from the NIST Mass Spectrometry Data Center.[1][2]

Primary Fragmentation Pathway

The principal fragmentation pathway of this compound upon electron ionization is initiated by the ejection of an electron from the molecule to form a molecular ion radical ([M]+•). The most favorable fragmentation route involves the cleavage of the C-Br bond, a relatively weak bond, leading to the loss of a bromine radical (•Br) and the formation of the highly stable biphenyl cation ([M-Br]+) at m/z 152. This fragment is typically the base peak in the spectrum due to its stability. Further fragmentation of the biphenyl cation can occur, leading to the formation of smaller ions, such as the phenyl cation ([C6H5]+) at m/z 77, although with much lower abundance.

Fragmentation of this compound mol This compound (C₁₂H₉Br) M.W. 233.1 mol_ion Molecular Ion [M]⁺˙ (m/z 232, 234) mol->mol_ion + e⁻ frag1 Biphenyl Cation [M-Br]⁺ (m/z 152) mol_ion->frag1 - •Br loss1 - •Br frag2 Phenyl Cation [C₆H₅]⁺ (m/z 77) frag1->frag2 - C₆H₃ loss2 - C₆H₃

Figure 1: Primary fragmentation pathway of this compound under EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol provides a general framework for the analysis of this compound using GC-MS with electron ionization.

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound in a high-purity volatile solvent such as methanol, acetone, or hexane (B92381) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the stock solution to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Extraction (for complex matrices): For environmental or biological samples, a suitable extraction method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) should be employed to isolate the analyte and remove interfering matrix components. The final extract should be solvent-exchanged into a solvent compatible with the GC injection system.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector and a capillary column is recommended.

    • Injection Port Temperature: 250 °C

    • Injection Mode: Splitless (1 µL injection volume)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A 30 m x 0.25 mm i.d. x 0.25 µm film thickness non-polar capillary column (e.g., DB-5ms or equivalent) is suitable.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer with an electron ionization source.

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Mass Range: Scan from m/z 50 to 300.

    • Data Acquisition: Full scan mode for qualitative analysis and identification. For quantitative analysis, selected ion monitoring (SIM) of the characteristic ions (m/z 232, 234, and 152) is recommended for enhanced sensitivity and selectivity.

3. Data Analysis

  • Identification: The identification of this compound is confirmed by matching the retention time and the mass spectrum of the analyte with that of a pure standard. The presence of the characteristic molecular ion cluster and the [M-Br]+ fragment are key identifiers.

  • Quantification: A calibration curve is constructed by plotting the peak area of the target ion (typically m/z 152) against the concentration of the calibration standards. The concentration of this compound in the sample is then determined from this calibration curve.

GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Standard/Sample prep2 Solvent Dissolution/ Extraction prep1->prep2 prep3 Dilution/Concentration prep2->prep3 gc_inj GC Injection prep3->gc_inj gc_sep Chromatographic Separation gc_inj->gc_sep ms_ion Electron Ionization (70 eV) gc_sep->ms_ion ms_frag Fragmentation ms_ion->ms_frag ms_detect Mass Analysis & Detection ms_frag->ms_detect data_acq Data Acquisition ms_detect->data_acq data_id Compound Identification (Retention Time & Mass Spectrum) data_acq->data_id data_quant Quantification (Calibration Curve) data_id->data_quant

References

An In-depth Technical Guide to the Synthesis of 4-Bromobiphenyl from Biphenyl and Bromine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-bromobiphenyl via the electrophilic bromination of biphenyl (B1667301). It details the underlying reaction mechanism, presents a comparative analysis of various synthetic protocols, and offers detailed experimental procedures. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively produce this compound, a key intermediate in the synthesis of pharmaceuticals, liquid crystals, and other advanced organic materials.

Introduction

This compound is a crucial building block in organic synthesis, valued for its utility in forming carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. Its synthesis is primarily achieved through the direct bromination of biphenyl, an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is of paramount importance, as the formation of ortho- and polybrominated isomers can complicate purification and reduce the yield of the desired para-substituted product. This guide explores the factors influencing this selectivity and provides practical methodologies for the targeted synthesis of this compound.

Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination of biphenyl proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. The phenyl group of biphenyl is an activating group, directing incoming electrophiles to the ortho and para positions. The para position is sterically less hindered and often favored.

The mechanism can be broken down into three key steps:

  • Generation of the Electrophile: Molecular bromine (Br₂) is not sufficiently electrophilic to react with biphenyl directly. A Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃), is typically used to polarize the Br-Br bond, creating a more potent electrophile, the bromonium ion (Br⁺) or a complex that behaves as such.

  • Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of one of the biphenyl rings acts as a nucleophile, attacking the electrophilic bromine. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex (Wheland intermediate). The positive charge is delocalized across the ring and, importantly, onto the adjacent phenyl ring, which further stabilizes the intermediate when the attack is at the ortho or para position. This stabilization is not possible with meta attack, explaining the observed regioselectivity.[1][2][3][4]

  • Deprotonation and Restoration of Aromaticity: A weak base, such as the FeBr₄⁻ anion formed in the first step, removes a proton from the carbon atom bearing the bromine atom. This step restores the aromaticity of the ring, yielding this compound and regenerating the Lewis acid catalyst.

reaction_mechanism cluster_step1 Step 1: Electrophile Generation cluster_step2 Step 2: Nucleophilic Attack & Sigma Complex Formation cluster_step3 Step 3: Deprotonation Br2 Br-Br Br_plus Br⁺ Br2->Br_plus + FeBr₃ FeBr3 FeBr₃ FeBr4_minus FeBr₄⁻ Biphenyl Biphenyl Sigma_Complex Sigma Complex (Wheland Intermediate) Biphenyl->Sigma_Complex + Br⁺ 4_Bromobiphenyl This compound Sigma_Complex->4_Bromobiphenyl + FeBr₄⁻ HBr HBr FeBr3_regen FeBr₃

Figure 1: Simplified workflow of the electrophilic bromination of biphenyl.

Comparative Analysis of Synthetic Protocols

The synthesis of this compound can be achieved under various conditions, with the choice of solvent and catalyst significantly impacting the yield and product distribution. The following table summarizes quantitative data from several reported methods.

CatalystSolventTemperature (°C)Reaction Time (h)Yield of this compound (%)Byproducts (%)Reference
I₂ (1%)Acetic AcidAmbient2875.54.4 (2-bromo), 1.0 (2,4'-dibromo), 14.4 (4,4'-dibromo)US4990705A
ZnCl₂ (1%)Acetic AcidAmbient2585.55.1 (2-bromo), 1.1 (2,4'-dibromo), 15.8 (4,4'-dibromo)US4990705A
FeCl₃ (1%)Acetic AcidAmbient779.54.4 (2-bromo), 13.7 (4,4'-dibromo)US4990705A
FeCl₃Dichloroethane0 to 713.5~60Not specifiedCN101376619A
ZnCl₂Dichloroethane0 to 585~60.5Not specifiedCN101376619A

Detailed Experimental Protocols

Protocol 1: Bromination in Acetic Acid with a Lewis Acid Catalyst

This protocol is based on the findings presented in US Patent 4,990,705A and offers good yields of this compound at ambient temperature.

Materials:

  • Biphenyl (0.1 mol, 15.4 g)

  • Glacial Acetic Acid (100 mL)

  • Bromine (0.22 mol, 35.2 g or 11.3 mL)

  • Lewis Acid Catalyst (e.g., ZnCl₂, 1 mol%)

  • Sodium or Potassium Sulfite (B76179)/Bisulfite solution (for quenching)

  • Organic solvent for extraction (e.g., dichloromethane)

  • Anhydrous sodium sulfate

Equipment:

  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser

  • Thermometer

Procedure:

  • In the 250 mL reactor, dissolve 15.4 g of biphenyl in 100 mL of glacial acetic acid.

  • Add the Lewis acid catalyst (e.g., 1 mol% ZnCl₂) to the solution and stir.

  • At ambient temperature, add 35.2 g of bromine dropwise from the dropping funnel over approximately 10 minutes.

  • Stir the reaction mixture at ambient temperature for the time specified in the table above (e.g., 25 hours for ZnCl₂).

  • Upon completion of the reaction, quench the excess bromine by adding a solution of sodium or potassium sulfite or bisulfite until the red color of bromine disappears.

  • Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane.

  • Wash the organic phase, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization or chromatography.

Protocol 2: Bromination in Dichloroethane with a Lewis Acid Catalyst

This protocol is adapted from Chinese Patent CN101376619A.

Materials:

  • Biphenyl (e.g., 200 g)

  • 1,2-Dichloroethane

  • Lewis Acid Catalyst (e.g., FeCl₃ or ZnCl₂, 1-25% by weight of biphenyl)

  • Liquid Bromine

  • Sodium bisulfite solution

  • Ethanol (for recrystallization)

Equipment:

  • Reaction vessel with stirring and temperature control

  • Dropping funnel

  • Filtration apparatus

  • Distillation/rectification apparatus

  • Centrifuge

  • Drying oven

Procedure:

  • Under ambient temperature and stirring, add biphenyl to 1-5 times its weight of dichloroethane in a reactor.

  • Add the catalyst (e.g., 25 g of FeCl₃ for 200 g of biphenyl).

  • After 5-30 minutes, cool the mixture to 0 °C.

  • Add 0.1-1 times the weight of biphenyl in liquid bromine over 0.2-3 hours.

  • The original patent introduces chlorine gas at this stage to improve efficiency; however, for a simpler procedure, the reaction can be allowed to proceed with bromine alone.

  • After the addition of bromine, the temperature is raised (e.g., to 58 °C) and the reaction is continued for 2-12 hours.

  • After the reaction, filter the mixture to remove the catalyst.

  • Wash the filtrate twice with sodium bisulfite solution.

  • Separate the organic layer and distill off the dichloroethane to obtain the crude product.

  • The crude product can be purified by rectification (vacuum distillation) and subsequent recrystallization from ethanol.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow start Start reactants Charge Reactor: Biphenyl, Solvent, Catalyst start->reactants add_bromine Add Bromine (Controlled Temperature) reactants->add_bromine reaction Reaction Period (Stirring, Time/Temp Control) add_bromine->reaction quench Quench Excess Bromine (e.g., with Na₂SO₃) reaction->quench extraction Workup: Extraction and Washing quench->extraction drying Dry Organic Phase (e.g., with Na₂SO₄) extraction->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal purification Purification: Recrystallization or Chromatography solvent_removal->purification analysis Product Analysis (e.g., GC, NMR, MP) purification->analysis end End analysis->end

References

Health and safety handling precautions for 4-Bromobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Health and Safety Handling of 4-Bromobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of this compound (CAS No. 92-66-0), a compound used in chemical synthesis and with applications in the production of liquid crystals.[1] Adherence to strict safety protocols is essential when working with this substance due to its potential health and environmental hazards.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1][2] It is insoluble in water but soluble in organic solvents such as ethanol (B145695), ether, and acetone.[1][3]

PropertyValueSource
Molecular Formula C₁₂H₉Br[2][4]
Molecular Weight 233.10 g/mol [4]
Melting Point 89 - 92 °C[2]
Boiling Point 310 °C[2]
Flash Point 143 °C[2]
Appearance Colorless to off-white crystals or solid[2][4]
Water Solubility Insoluble[3][4]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[2] The Globally Harmonized System (GHS) classification is as follows:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[2][4]
Skin Corrosion/Irritation2H315: Causes skin irritation[2][4]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage[2][4]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[2][4]
Hazardous to the Aquatic Environment, Acute Hazard1H400: Very toxic to aquatic life[4]

Signal Word: Danger[2][4]

Hazard Pictograms:

  • Corrosion

  • Irritant

  • Environmental Hazard

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or glasses meeting EN166 (EU) or OSHA 29 CFR 1910.133 standards. A face shield should be worn if there is a risk of splashing or dust generation.To protect against serious eye damage.[2][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes.To prevent skin irritation.[2][5]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 dust mask) should be used if ventilation is insufficient or when handling large quantities that may generate dust.[6]To prevent respiratory tract irritation.[2][4]

Handling and Storage

Proper handling and storage procedures are critical to ensure safety.

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood.[5][7] Avoid generating dust.[7] Do not eat, drink, or smoke in the handling area.[2] Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][7] Keep away from incompatible materials such as strong oxidizing agents.[3][7] Protect from light and store in a refrigerator.[4]

First Aid Measures

In case of exposure, immediate medical attention is required.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, also under the eyelids.[2][7] Remove contact lenses, if present.[4] Seek immediate medical attention.[2][7]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[2][7] Get medical attention if irritation develops or persists.[2]
Inhalation Remove to fresh air.[2][7] If not breathing, give artificial respiration.[2][7] If breathing is difficult, give oxygen.[2][7] Get medical attention.[2][7]
Ingestion Do NOT induce vomiting.[4] If the person is conscious, give 1-2 glasses of water to dilute the chemical.[4] Never give anything by mouth to an unconscious person.[7] Call a poison control center or doctor immediately for treatment advice.[4]

Accidental Release and Firefighting Measures

Accidental Release:

In the event of a spill, follow these procedures:

  • Evacuate: Isolate the spill area for at least 25 meters (75 feet) for solids.[4]

  • Ventilate: Ensure adequate ventilation.

  • Containment: Wearing appropriate PPE, dampen the solid spill material with ethanol and transfer it to a suitable container for disposal.[4][8] Use absorbent paper dampened with ethanol to clean up any remaining material.[4][8]

  • Decontamination: Wash all contaminated surfaces with ethanol followed by a soap and water solution.[4][8]

Firefighting:

  • Suitable Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), or Halon extinguisher.[2][4] Water spray can also be used.[2]

  • Specific Hazards: This chemical is combustible.[4] Fire may produce irritating, corrosive, and/or toxic gases, including carbon monoxide, carbon dioxide, and hydrogen halides.[4][7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Experimental Protocols

The following are representative methodologies for key toxicological experiments. These are based on established guidelines and should be adapted as necessary for specific laboratory conditions.

7.1. Acute Oral Toxicity (LD₅₀)

This protocol is based on the principles of the OECD 423 guideline.

  • Animals: Healthy, young adult rats (e.g., Sprague-Dawley), nulliparous and non-pregnant females.

  • Housing: House animals individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide standard laboratory diet and water ad libitum.

  • Procedure: a. Fast animals overnight prior to dosing. b. Administer this compound orally by gavage. A starting dose of 300 mg/kg is often used for substances with expected moderate toxicity. c. Observe animals closely for the first few hours post-dosing and then daily for 14 days for signs of toxicity and mortality. d. Record body weights at the start and end of the observation period. e. Perform a gross necropsy on all animals at the end of the study.

7.2. Dermal Irritation

This protocol is based on the principles of the OECD 404 guideline.

  • Animals: Healthy, young adult albino rabbits.

  • Procedure: a. About 24 hours before the test, clip the fur from a small area (approximately 6 cm²) on the back of the animal. b. Apply 0.5 g of this compound (moistened with a small amount of water to form a paste) to the test site. c. Cover the application site with a gauze patch and semi-occlusive dressing. d. After a 4-hour exposure period, remove the dressing and wash the test site to remove any residual substance. e. Observe and score for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

7.3. Eye Irritation

This protocol is based on the principles of the OECD 405 guideline.

  • Animals: Healthy, young adult albino rabbits.

  • Procedure: a. Apply 0.1 g of the solid this compound into the conjunctival sac of one eye of the rabbit. The other eye serves as a control. b. Hold the eyelids together for about one second to prevent loss of the material. c. Do not wash the eye for 24 hours following instillation. d. Examine and score the cornea, iris, and conjunctivae for lesions at 1, 24, 48, and 72 hours after application.

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key safety and handling workflows.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal prep1 Conduct Risk Assessment prep2 Review Safety Data Sheet (SDS) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Work in a Fume Hood prep3->handle1 handle2 Weigh and Handle Solid handle1->handle2 handle3 Clean Work Area handle2->handle3 store1 Store in Tightly Closed Container handle3->store1 store2 Place in Cool, Dry, Ventilated Area store1->store2 dispose1 Dispose of Waste According to Regulations store2->dispose1

Caption: Standard Operating Procedure for Handling this compound.

G spill Spill Occurs evacuate Evacuate and Isolate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill (Dampen with Ethanol) ppe->contain cleanup Clean Up with Absorbent Material contain->cleanup decon Decontaminate Area cleanup->decon dispose Dispose of Waste decon->dispose report Report Incident dispose->report

Caption: Emergency Response Workflow for a this compound Spill.

G cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation exposure Potential Exposure skin1 Remove Contaminated Clothing exposure->skin1 eye1 Flush with Water for 15-20 mins exposure->eye1 inhale1 Move to Fresh Air exposure->inhale1 skin2 Wash with Soap and Water skin1->skin2 skin3 Seek Medical Attention skin2->skin3 eye2 Remove Contact Lenses eye1->eye2 eye3 Seek Immediate Medical Attention eye2->eye3 inhale2 Provide Artificial Respiration if Needed inhale1->inhale2 inhale3 Seek Medical Attention inhale2->inhale3

References

An In-depth Technical Guide to the Toxicological Profile and Hazards of 4-Bromobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobiphenyl (4-BB), a member of the polybrominated biphenyls (PBBs) class of compounds, is an aromatic hydrocarbon with the chemical formula C₁₂H₉Br. It exists as a white to light gray crystalline solid and is utilized as an intermediate in various chemical syntheses, including the production of pharmaceuticals, dyes, and liquid crystals.[1] Given its potential for human and environmental exposure, a thorough understanding of its toxicological profile is essential for risk assessment and the implementation of appropriate safety measures in research and industrial settings. This guide provides a comprehensive overview of the known toxicological properties and associated hazards of this compound, with a focus on quantitative data, experimental methodologies, and mechanisms of toxicity.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for understanding its environmental fate, transport, and potential for bioaccumulation.

PropertyValueReference
CAS Number 92-66-0[1]
Molecular Formula C₁₂H₉Br[1]
Molecular Weight 233.10 g/mol [1]
Appearance Colorless to white or light gray crystalline solid
Melting Point 82-86 °C
Boiling Point 310 °C
Water Solubility Insoluble
Synonyms p-Bromobiphenyl, 4-Bromo-1,1'-biphenyl, 1-bromo-4-phenylbenzene

Toxicological Profile

The toxicological data for this compound is limited in several areas. The following sections summarize the available information on its acute and chronic toxicity, carcinogenicity, genotoxicity, and reproductive and developmental effects.

Acute Toxicity

This compound is classified as harmful if swallowed and is reported to cause skin, eye, and respiratory irritation. Quantitative data on acute toxicity are sparse.

EndpointSpeciesRouteValueReference
LD₅₀Not availableOralNot available
LD₅₀Not availableDermalNot available
LC₅₀RatInhalation (4h, dust/mist)2,000 mg/m³
Chronic Toxicity

Specific studies on the chronic toxicity of this compound were not identified in the available literature. General toxicological principles suggest that prolonged exposure could potentially lead to target organ effects, which would need to be determined through dedicated studies.

EndpointSpeciesRouteNOAEL/LOAELReference
Sub-chronic Toxicity (90-day)Not availableNot availableNot available
Chronic ToxicityNot availableNot availableNot available
Carcinogenicity

There are no specific carcinogenicity bioassays available for this compound. Therefore, its carcinogenic potential has not been determined.

SpeciesRouteResultsReference
Not availableNot availableNot available
Genotoxicity
AssayTest SystemMetabolic ActivationResultReference
Ames TestSalmonella typhimuriumNot availableNot available
In vivo Micronucleus TestRodentNot applicableNot available
Reproductive and Developmental Toxicity

Specific studies on the reproductive and developmental toxicity of this compound are not available.

Study TypeSpeciesRouteNOAEL/LOAELReference
Two-Generation Reproductive ToxicityNot availableNot availableNot available
Prenatal Developmental ToxicityNot availableNot availableNot available

Toxicokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)

As a lipophilic compound, this compound is expected to be absorbed following oral, dermal, and inhalation exposure. Due to its lipophilicity, it is likely to distribute to and accumulate in fatty tissues.

The metabolism of this compound has been investigated in vitro using rat liver microsomes. The primary route of metabolism is hydroxylation, mediated by cytochrome P-450 (CYP) enzymes. The major metabolite is 4'-hydroxy-4-bromobiphenyl, with 3-hydroxy-4-bromobiphenyl being a minor metabolite. This metabolic activation is a critical step in both the detoxification and potential toxification of the compound.

Excretion of PBBs is generally slow, with hydroxylated metabolites being more readily eliminated in the urine, while the parent compound may be excreted unchanged in the feces.

Mechanism of Toxicity

The toxicity of this compound is likely linked to its metabolic activation by cytochrome P-450 enzymes. The formation of hydroxylated metabolites is a key step. While this can facilitate excretion, the metabolic process can also lead to the formation of reactive intermediates, such as epoxides, which can bind to cellular macromolecules like DNA and proteins, potentially leading to cytotoxicity and genotoxicity.

Although not specifically studied for this compound, many halogenated aromatic hydrocarbons are known to interact with the aryl hydrocarbon receptor (AhR). Activation of the AhR can lead to a wide range of toxic responses, including endocrine disruption, immunotoxicity, and carcinogenicity. Further research is needed to determine the potential for this compound to act as an AhR agonist.

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of chemicals are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD). The following are summaries of the standard protocols relevant to the toxicological endpoints discussed in this guide.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is used to assess the acute oral toxicity of a substance. It involves a stepwise procedure where a fixed dose is administered to a small number of animals. The response of the animals to one dose determines the subsequent dose to be administered. The objective is to identify a dose that causes evident toxicity without mortality.

Chronic Toxicity Study (OECD 452)

This study is designed to characterize the toxic effects of a substance following prolonged and repeated exposure. The test substance is administered daily to animals (typically rodents) for a period of 12 months. Endpoints evaluated include clinical observations, body weight changes, food and water consumption, hematology, clinical chemistry, urinalysis, gross necropsy, and histopathology of target organs. The study aims to identify a No-Observed-Adverse-Effect Level (NOAEL).

Carcinogenicity Study (OECD 451)

This long-term study (typically 18-24 months in rodents) is designed to assess the carcinogenic potential of a substance. The test substance is administered daily over a significant portion of the animal's lifespan. The primary endpoint is the incidence of neoplasms in treated animals compared to a control group.

Bacterial Reverse Mutation Test - Ames Test (OECD 471)

This in vitro assay uses strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test evaluates the ability of a substance to cause reverse mutations, allowing the bacteria to grow on a medium lacking the amino acid. The assay is conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This in vivo assay assesses the potential of a substance to cause chromosomal damage. Rodents are exposed to the test substance, and their bone marrow or peripheral blood is examined for the presence of micronuclei in developing erythrocytes. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated erythrocytes indicates genotoxic potential.

Two-Generation Reproduction Toxicity Study (OECD 416)

This study evaluates the effects of a substance on reproductive performance and the development of offspring over two generations. The substance is administered to parental animals before mating, during gestation, and through lactation. Effects on fertility, gestation, parturition, and offspring viability, growth, and development are assessed.

Prenatal Developmental Toxicity Study (OECD 414)

This study is designed to assess the potential of a substance to cause adverse effects on the developing embryo and fetus. The substance is administered to pregnant animals during the period of organogenesis. The dams are euthanized just before term, and the fetuses are examined for external, visceral, and skeletal abnormalities.

Visualizations

Experimental Workflow for In Vivo Micronucleus Test

G Workflow for In Vivo Micronucleus Test (OECD 474) cluster_prep Preparation cluster_exposure Exposure cluster_sampling Sampling cluster_analysis Analysis animal_selection Animal Selection (Rodents) dose_ranging Dose Range Finding Study animal_selection->dose_ranging group_assignment Group Assignment (Control, 3 Dose Levels) dose_ranging->group_assignment dosing Test Substance Administration group_assignment->dosing euthanasia Euthanasia dosing->euthanasia sample_collection Bone Marrow or Peripheral Blood Collection euthanasia->sample_collection slide_prep Slide Preparation and Staining sample_collection->slide_prep microscopic_analysis Microscopic Analysis (Scoring Micronuclei) slide_prep->microscopic_analysis data_analysis Statistical Analysis microscopic_analysis->data_analysis

Caption: A simplified workflow for the in vivo micronucleus test.

Signaling Pathway for Metabolic Activation of this compound

G Metabolic Activation of this compound 4-BB This compound CYP450 Cytochrome P450 Enzymes 4-BB->CYP450 Metabolism Metabolites Hydroxylated Metabolites (e.g., 4'-hydroxy-4-bromobiphenyl) CYP450->Metabolites Reactive_Intermediates Reactive Intermediates (e.g., Epoxides) CYP450->Reactive_Intermediates Excretion Excretion Metabolites->Excretion Macromolecules Cellular Macromolecules (DNA, Proteins) Reactive_Intermediates->Macromolecules Covalent Binding Toxicity Cytotoxicity / Genotoxicity Macromolecules->Toxicity

Caption: Proposed metabolic activation pathway of this compound.

Conclusion and Recommendations

The available data on the toxicological profile of this compound is incomplete, particularly concerning chronic exposure, carcinogenicity, genotoxicity, and reproductive/developmental effects. While it is classified as acutely harmful if swallowed and an irritant, the lack of quantitative data for many endpoints makes a comprehensive risk assessment challenging. The primary known mechanism of biotransformation involves cytochrome P-450-mediated hydroxylation, which may lead to the formation of reactive intermediates.

For professionals handling this compound, adherence to standard safety protocols for hazardous chemicals is crucial. This includes the use of appropriate personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area to minimize exposure.

Further research is strongly recommended to fill the existing data gaps. Specifically, studies following OECD guidelines for chronic toxicity, carcinogenicity, genotoxicity (Ames and in vivo micronucleus tests), and reproductive/developmental toxicity are needed to fully characterize the hazard profile of this compound and to establish safe exposure limits. Additionally, investigations into its potential to activate the aryl hydrocarbon receptor would provide valuable insights into its mechanism of toxicity.

References

Methodological & Application

Application Note: A Detailed Protocol for the Formation of 4-Phenylphenylmagnesium Bromide (a Grignard Reagent) from 4-Bromobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, renowned for its efficacy in forming carbon-carbon bonds.[1] Discovered by Victor Grignard, this organometallic reaction involves the reaction of an alkyl or aryl halide with magnesium metal in an anhydrous ethereal solvent.[1][2] The resulting Grignard reagent, in this case, 4-phenylphenylmagnesium bromide, possesses a highly nucleophilic carbon atom, making it a potent tool for reacting with electrophiles like carbonyl compounds, epoxides, and CO2.[3]

This document provides a detailed protocol for the preparation of the Grignard reagent from 4-bromobiphenyl. The successful formation of this reagent is highly dependent on maintaining strictly anhydrous conditions, as Grignard reagents are strong bases that react readily with protic solvents, including water.[1][3]

Reaction Scheme: this compound reacts with magnesium metal in anhydrous diethyl ether to form 4-phenylphenylmagnesium bromide.

4-C₆H₅-C₆H₄-Br + Mg --(Anhydrous Et₂O)--> 4-C₆H₅-C₆H₄-MgBr

Quantitative Data Summary

The following table outlines typical reaction parameters for the formation of 4-phenylphenylmagnesium bromide. Yields are highly dependent on the purity of reagents and the rigorous exclusion of atmospheric moisture.

ParameterValue/DescriptionNotes
Reactant 1 This compoundShould be pure and dry.
Reactant 2 Magnesium Turnings1.1 - 1.2 molar equivalents.
Solvent Anhydrous Diethyl Ether (Et₂O)Anhydrous THF can also be used.[4]
Concentration ~0.5 - 1.0 MHigher concentrations can promote side reactions.[5]
Initiator (optional) Iodine (a single crystal)Used to activate the magnesium surface.[6]
Reaction Temperature ~35 °C (refluxing diethyl ether)The reaction is exothermic and should maintain its own reflux.
Reaction Time 1 - 2 hoursMonitored by the consumption of magnesium.
Typical Yield 80 - 95%Highly dependent on anhydrous conditions.

Experimental Protocol

3.1. Materials and Reagents

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether (from a freshly opened or freshly distilled container)

  • Iodine crystal (optional)

  • 1,2-Dibromoethane (optional, for activation)

  • Nitrogen or Argon gas supply (for inert atmosphere)

  • Calcium chloride or Drierite™ for drying tube

3.2. Equipment

  • Three-neck round-bottom flask (e.g., 250 mL)

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Glass stopper or septum

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Drying tube

  • Standard glassware for workup

3.3. Pre-Reaction Setup: Ensuring Anhydrous Conditions

The paramount requirement for a successful Grignard reaction is the strict exclusion of water.[5][7]

  • Glassware Preparation: All glassware, including the magnetic stir bar, must be scrupulously cleaned and dried in an oven (at >120 °C) for several hours or overnight.[5]

  • Assembly: Assemble the apparatus (flask, condenser, dropping funnel) while it is still hot and immediately place it under a positive pressure of dry nitrogen or argon gas. Allow the apparatus to cool to room temperature under this inert atmosphere.

  • Drying Tube: Place a drying tube filled with calcium chloride or Drierite™ at the top of the condenser to protect the reaction from atmospheric moisture.[8]

3.4. Grignard Reagent Formation Procedure

  • Magnesium Preparation: Place the magnesium turnings (1.1-1.2 equivalents) into the cooled, three-neck flask containing a magnetic stir bar. If desired, gently crush the turnings with a dry glass rod to expose a fresh metal surface.[6]

  • Reagent Solution: In a separate dry flask, dissolve the this compound (1.0 equivalent) in approximately two-thirds of the total anhydrous diethyl ether. Transfer this solution to the dropping funnel.

  • Initiation: Add a small portion (~10%) of the this compound solution from the dropping funnel to the flask containing the magnesium turnings. The reaction is typically initiated by observing the disappearance of the shiny magnesium surface, the appearance of turbidity or a grayish color, and spontaneous boiling of the ether solvent.[3][8]

  • Activation (if necessary): If the reaction does not start within 5-10 minutes:

    • Add a single, small crystal of iodine. The brown color will fade once the reaction begins.[6]

    • Alternatively, add 1-2 drops of 1,2-dibromoethane.[3]

    • Gently warm the flask with a heating mantle until reflux begins, then immediately remove the heat.

  • Addition: Once the reaction is initiated and self-sustaining (gentle reflux), add the remaining this compound solution dropwise from the funnel at a rate that maintains a steady but controlled reflux. The reaction is exothermic.[9]

  • Completion: After the addition is complete, if the spontaneous refluxing subsides, gently heat the mixture to maintain a reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.[9] The resulting solution of 4-phenylphenylmagnesium bromide should be cloudy and grayish-brown.

  • Usage: The Grignard reagent is now ready for use in subsequent reactions. It is typically used in situ without isolation.

Safety Precautions

  • Flammability: Diethyl ether is extremely flammable and volatile. All operations must be conducted in a certified fume hood, and no open flames or spark sources should be present.

  • Exothermic Reaction: The reaction can become vigorous. The rate of addition of the aryl halide must be carefully controlled to prevent the reaction from becoming too rapid. An ice bath should be kept on hand to cool the reaction if necessary.

  • Moisture Sensitivity: Grignard reagents react violently with water. Ensure all equipment is dry and precautions are taken to avoid contact with moisture.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the protocol for forming the Grignard reagent from this compound.

Grignard_Workflow Workflow for Grignard Reagent Formation cluster_prep Preparation cluster_reaction Reaction cluster_product Product A 1. Dry Glassware (Oven/Flame Dry) B 2. Assemble Apparatus (Flask, Condenser, Funnel) A->B C 3. Purge with Inert Gas (Nitrogen or Argon) B->C D 4. Add Mg Turnings to Flask C->D F 6. Add Small Aliquot to Initiate Reaction D->F E 5. Prepare this compound Solution in Anhydrous Ether E->F G 7. Observe for Initiation (Bubbling/Cloudiness) F->G H 8. Add Remaining Solution Dropwise to Maintain Reflux G->H If initiated G_fail Activate Mg (Iodine/Heating) G->G_fail If not initiated I 9. Reflux for 30-60 min for Completion H->I J 10. Formation of 4-Phenylphenylmagnesium Bromide Solution I->J G_fail->F Retry Initiation

References

Application Notes: 4-Bromobiphenyl as a Key Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromobiphenyl is a versatile organic compound that serves as a pivotal intermediate in a wide array of synthetic transformations.[1] Structurally, it consists of a biphenyl (B1667301) backbone with a bromine atom at the 4-position. This combination of a stable aromatic scaffold and a reactive bromo-functional group makes it an invaluable building block for constructing more complex molecular architectures.[2][3] Its utility spans numerous fields, including the synthesis of pharmaceuticals, liquid crystals, organic light-emitting diodes (OLEDs), and other fine chemicals.[1][3][4] The bromine atom provides a reactive handle for various cross-coupling reactions, allowing for the strategic formation of carbon-carbon and carbon-heteroatom bonds.[3][5]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions, which are fundamental tools for forging new bonds in modern organic synthesis.

  • Suzuki-Miyaura Coupling: This is one of the most prominent applications of this compound.[5] The reaction couples the aryl bromide with an organoboron compound (typically a boronic acid or ester) to form a new carbon-carbon bond. This method is widely used to synthesize complex biaryl and terphenyl systems, which are common motifs in pharmaceuticals and liquid crystals.[5][6] For instance, derivatives of this compound are crucial for constructing the biphenyl core of "sartan" drugs like Telmisartan and Losartan.[7][8] The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.[9]

  • Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of this compound with an alkene.[5][10] This transformation enables the introduction of vinyl or more complex unsaturated groups onto the biphenyl framework.[2] The resulting products are often key precursors for synthesizing conjugated polymers and materials for optoelectronics.[2][5]

Synthesis of Active Pharmaceutical Ingredients (APIs)

The biphenyl scaffold is a privileged structure in medicinal chemistry, and this compound derivatives are instrumental in the synthesis of several blockbuster drugs.

  • "Sartan" Class of Antihypertensives: Derivatives such as 4'-bromomethyl-2-cyanobiphenyl (B120350) are critical starting materials for angiotensin II receptor antagonists, including Valsartan, Losartan, and Candesartan.[11][12][13] In these syntheses, the bromomethyl group acts as an electrophile for alkylating a heterocyclic moiety (like an imidazole (B134444) or valine ester), while the biphenyl structure is essential for the drug's binding to the AT1 receptor.[11][13][14]

Grignard Reagent Formation

This compound readily reacts with magnesium metal to form the corresponding Grignard reagent, 4-biphenylmagnesium bromide. This organometallic species is a potent nucleophile and a strong base.[15] It can be reacted with a wide variety of electrophiles (e.g., aldehydes, ketones, esters, nitriles) to form new carbon-carbon bonds, leading to the synthesis of more complex functionalized biphenyls.[16]

Ullmann Reaction

The Ullmann reaction, a copper-catalyzed coupling of two aryl halides, can be used to synthesize symmetric biaryls.[17][18] While often requiring high temperatures, modern variations of the Ullmann-type reaction allow for the formation of C-N, C-O, and C-S bonds under milder conditions, expanding the utility of this compound in synthesizing diaryl ethers, amines, and sulfides.[19]

Materials Science Applications

The rigid, aromatic structure of the biphenyl unit makes it an ideal component for advanced materials.

  • Liquid Crystals: this compound is a precursor for various liquid crystalline compounds.[1][4] Through reactions like Friedel-Crafts acylation followed by further modifications, it can be incorporated into molecules that exhibit mesogenic properties.[20][21]

  • Organic Light-Emitting Diodes (OLEDs): It serves as a foundational building block for synthesizing materials used in OLEDs, contributing to the development of next-generation display technologies.[2][3]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid to synthesize a 4-aryl-biphenyl derivative.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[22]

  • Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)[22]

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water)[22]

  • Schlenk flask or round-bottomed flask

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).[22]

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen). Repeat this cycle three times.

  • Add the degassed solvent system (e.g., 6 mL of 1,4-Dioxane and 1.5 mL of distilled water).[22]

  • Stir the reaction mixture and heat to 70-80 °C.[22]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[22]

  • Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 4-aryl-biphenyl.

Protocol 2: Heck Reaction of this compound

This protocol outlines a general procedure for the Heck reaction between this compound and an alkene.

Materials:

  • This compound

  • Alkene (e.g., styrene, butyl acrylate, 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.1 mol%)[23]

  • Base (e.g., Triethylamine (Et₃N), K₂CO₃, 1.45 equivalents)[23]

  • Solvent (e.g., DMF, NMP)[23]

  • Optional: Phosphine ligand, Phase-transfer catalyst (e.g., TBAB)

  • Two-neck round-bottom flask with reflux condenser

Procedure:

  • In a two-neck round-bottom flask equipped with a reflux condenser, add this compound (4 mmol), the base (5.8 mmol), and the palladium catalyst (0.1 mol%).[23]

  • Add the solvent (5 mL) and the alkene (4.8 mmol).[23]

  • Stir the reaction mixture and heat to the required temperature (typically 80-140 °C) under an inert atmosphere.[23]

  • Monitor the reaction until completion by TLC or GC-MS (typically 3-24 hours).[23]

  • After cooling, dilute the reaction mixture with a suitable solvent like diethyl ether and filter to remove the catalyst and inorganic salts.[23]

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Protocol 3: Grignard Reagent Formation from this compound

This protocol describes the preparation of 4-biphenylmagnesium bromide. Extreme care must be taken to ensure all glassware and reagents are anhydrous.

Materials:

  • This compound

  • Magnesium turnings (1.1 equivalents)

  • Anhydrous diethyl ether or THF

  • A small crystal of iodine (as an initiator)

  • Three-neck flask, dropping funnel, and reflux condenser fitted with drying tubes

Procedure:

  • Place the magnesium turnings (230 mg) in an oven-dried three-neck flask equipped with a magnetic stir bar and condenser.[24] Assemble the apparatus and flame-dry it under a stream of inert gas.

  • Allow the apparatus to cool to room temperature. Add 5 mL of anhydrous diethyl ether and a small crystal of iodine.[24]

  • Dissolve this compound in a dropping funnel with anhydrous ether.

  • Add a small portion of the this compound solution to the magnesium suspension. The reaction is initiated when the iodine color fades and bubbling occurs. Gentle heating or sonication may be required.[16]

  • Once the reaction starts, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[16]

  • After the addition is complete, continue to stir and reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[16][25]

  • The resulting gray, cloudy solution of 4-biphenylmagnesium bromide is ready for reaction with an appropriate electrophile.

Quantitative Data

Table 1: Representative Conditions for Suzuki-Miyaura Coupling Reactions

Aryl Halide Coupling Partner Catalyst (mol%) Base Solvent Temp (°C) Yield (%) Reference
5-(4-bromophenyl)-4,6-dichloropyrimidine Phenylboronic acid Pd(PPh₃)₄ (5) K₃PO₄ 1,4-Dioxane/H₂O 70-80 90 [22]
4-bromophenol Phenylboronic acid Pd on porous glass K₂CO₃ Water 150 (MW) >90 [26]
4'-Bromobiphenyl-2-carboxylic acid Phenylboronic acid [PdCl₂(NH₂CH₂COOH)₂] (0.1) K₂CO₃ Water RT High [6]

| 4-bromoacetophenone | Phenylboronic acid | Pyridine-based Pd(II) (1) | KOH | Water | 100-160 (MW) | 96 |[27] |

Table 2: Representative Conditions for Heck Coupling Reactions

Aryl Halide Alkene Catalyst (mol%) Base Solvent Temp (°C) Yield (%) Reference
Aryl Bromide Styrene Pd/C (0.1) K₂CO₃ NMP 150 High [23]
Aryl Bromide Butyl Acrylate Pd EnCat (0.1) K₂CO₃ NMP 150 High [23]

| Aryl Halide | Activated Alkene | Pd(L-proline)₂ | K₂CO₃ | Water | MW | Excellent |[10] |

Visualizations

Suzuki_Miyaura_Coupling R_X This compound (Ar-X) Ar_Pd_X Ar-Pd(II)-X (Oxidative Addition) R_X->Ar_Pd_X + Pd(0) Pd0 Pd(0)Ln Ar_Pd_Ar Ar-Pd(II)-Ar' Ar_Pd_X->Ar_Pd_Ar Boronic Aryl Boronic Acid (Ar'-B(OH)₂) Boronic->Ar_Pd_Ar Transmetalation Base Base (e.g., K₂CO₃) Base->Boronic Ar_Pd_Ar->Pd0 Regenerates Catalyst Product 4-Aryl-biphenyl (Ar-Ar') Ar_Pd_Ar->Product Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck_Reaction Ar_X This compound (Ar-X) OxAdd Ar-Pd(II)-X Ar_X->OxAdd + Pd(0) Pd0 Pd(0) Coord π-Complex OxAdd->Coord Alkene Alkene Alkene->Coord Insert σ-Alkyl Pd Complex (Migratory Insertion) Coord->Insert Elim β-Hydride Elimination Insert->Elim Elim->Pd0 Regenerates Catalyst + HX Product Substituted Alkene Elim->Product Base Base Base->Elim Neutralizes HX

Caption: Catalytic cycle of the Heck reaction.

Grignard_Formation Reactants This compound + Mg Product 4-Biphenylmagnesium bromide (Grignard Reagent) Reactants->Product Solvent Anhydrous Ether or THF Solvent->Reactants Solvent

Caption: Formation of a Grignard reagent from this compound.

Sartan_Intermediate_Synthesis start 4'-Bromomethyl- 2-cyanobiphenyl step1 N-Alkylation start->step1 reagent L-Valine Ester (e.g., Methyl or Benzyl) reagent->step1 intermediate1 N-[(2'-cyanobiphenyl-4-yl)methyl] -L-valine ester step1->intermediate1 step2 N-Acylation intermediate1->step2 reagent2 Valeryl Chloride reagent2->step2 intermediate2 Key Precursor for Valsartan Synthesis step2->intermediate2

References

Application of 4-Bromobiphenyl in the Synthesis of Liquid Crystals: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 4-bromobiphenyl as a key starting material in the synthesis of various liquid crystalline materials. The protocols outlined below cover the synthesis of commercially significant calamitic liquid crystals, such as the 4-alkyl-4'-cyanobiphenyls, and extend to the preparation of side-chain liquid crystal polymers.

Introduction

This compound is a versatile precursor in organic synthesis, particularly valued in materials science for the construction of the rigid biphenyl (B1667301) core structure that is central to many calamitic (rod-shaped) liquid crystals. Its bromine atom provides a reactive handle for a variety of cross-coupling reactions and other transformations, allowing for the introduction of different terminal groups that modulate the mesomorphic properties of the final product. The synthetic routes described herein are fundamental to the production of liquid crystals used in display technologies and other advanced applications.

Synthesis of 4-Alkyl-4'-Cyanobiphenyls

The 4-alkyl-4'-cyanobiphenyls are a well-known class of nematic liquid crystals. The synthesis of a prominent member of this family, 4-pentyl-4'-cyanobiphenyl (5CB), is detailed below. The general strategy involves the introduction of an alkyl chain onto the this compound core, followed by the conversion of the bromine atom to a cyano group.

Synthetic Pathway via Friedel-Crafts Acylation

A common and established route to 4-alkyl-4'-cyanobiphenyls involves a multi-step process beginning with the Friedel-Crafts acylation of biphenyl (or a substituted biphenyl). However, starting from this compound, an analogous pathway can be envisioned where the alkyl chain is introduced first, followed by cyanation. A more direct approach often involves the acylation of biphenyl, followed by reduction, bromination, and then cyanation. For the purpose of illustrating the utility of this compound, we will describe a convergent synthesis using a Suzuki-Miyaura coupling, which has become a more modern and flexible approach. However, for completeness, a classical multi-stage synthesis starting from biphenyl is also referenced.[1]

The following diagram illustrates a typical synthetic pathway for 4-alkyl-4'-cyanobiphenyls starting from biphenyl, which involves a bromination step.

Synthesis_Alkyl_Cyanobiphenyl Biphenyl Biphenyl AcylBiphenyl 4-Acylbiphenyl Biphenyl->AcylBiphenyl RCOCl, AlCl3 (Friedel-Crafts Acylation) AlkylBiphenyl 4-Alkylbiphenyl AcylBiphenyl->AlkylBiphenyl H2NNH2, KOH (Wolff-Kishner Reduction) BromoAlkylBiphenyl 4-Bromo-4'-alkylbiphenyl AlkylBiphenyl->BromoAlkylBiphenyl Br2 AlkylCyanobiphenyl 4-Alkyl-4'-cyanobiphenyl (e.g., 5CB) BromoAlkylBiphenyl->AlkylCyanobiphenyl CuCN, DMF (Rosenmund-von Braun Reaction)

Caption: Synthetic pathway for 4-alkyl-4'-cyanobiphenyls.

Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling provides a powerful and versatile method for the formation of the biphenyl core. In this approach, this compound can be coupled with an appropriately substituted boronic acid.

Suzuki_Coupling_Synthesis cluster_suzuki Suzuki-Miyaura Coupling Bromobiphenyl This compound Alkylbiphenyl 4-Alkylbiphenyl Bromobiphenyl->Alkylbiphenyl Pd catalyst, Base Alkylphenylboronic 4-Alkylphenylboronic acid Alkylphenylboronic->Alkylbiphenyl BromoAlkylbiphenyl 4-Bromo-4'-alkylbiphenyl Alkylbiphenyl->BromoAlkylbiphenyl Br2 AlkylCyanobiphenyl 4-Alkyl-4'-cyanobiphenyl BromoAlkylbiphenyl->AlkylCyanobiphenyl CuCN, DMF

Caption: Convergent synthesis using Suzuki-Miyaura coupling.

Experimental Protocols

This protocol is adapted from established methods in liquid crystal synthesis.[2]

Step 1: Friedel-Crafts Acylation of Biphenyl

  • To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in a dry solvent (e.g., dichloromethane (B109758) or nitrobenzene) under a nitrogen atmosphere, add biphenyl.

  • Cool the mixture in an ice bath.

  • Slowly add pentanoyl chloride dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) and remove the solvent under reduced pressure.

  • Purify the resulting 4-pentanoylbiphenyl by recrystallization or column chromatography.

Step 2: Wolff-Kishner Reduction of 4-Pentanoylbiphenyl

  • To a solution of 4-pentanoylbiphenyl in a high-boiling solvent (e.g., diethylene glycol), add hydrazine (B178648) hydrate (B1144303) and potassium hydroxide (B78521) (KOH).

  • Heat the mixture to reflux for several hours.

  • After cooling, add water and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain 4-pentylbiphenyl (B1172339).

Step 3: Bromination of 4-Pentylbiphenyl

  • Dissolve 4-pentylbiphenyl in a suitable solvent (e.g., carbon tetrachloride).

  • Slowly add a solution of bromine in the same solvent dropwise in the dark.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with a solution of sodium thiosulfate (B1220275) to remove excess bromine, followed by water and brine.

  • Dry the organic layer and remove the solvent to yield 4-bromo-4'-pentylbiphenyl (B1269899).

Step 4: Cyanation of 4-Bromo-4'-pentylbiphenyl

  • Heat a mixture of 4-bromo-4'-pentylbiphenyl and copper(I) cyanide (CuCN) in a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[3]

  • Maintain the reaction at reflux for several hours.

  • After cooling, pour the reaction mixture into a solution of ferric chloride in hydrochloric acid to decompose the copper complexes.

  • Extract the product with an organic solvent (e.g., toluene).

  • Wash the organic layer with water and brine, dry, and remove the solvent.

  • Purify the crude product by column chromatography followed by recrystallization to obtain 4-pentyl-4'-cyanobiphenyl (5CB).

Quantitative Data
CompoundSynthetic StepYield (%)Melting Point (°C)Nematic-Isotropic Transition (°C)
4-PentanoylbiphenylFriedel-Crafts Acylation~80-90--
4-PentylbiphenylWolff-Kishner Reduction>90--
4-Bromo-4'-pentylbiphenylBrominationHigh--
4-Pentyl-4'-cyanobiphenyl (5CB) CyanationGood22.5[2]35.0[2][4]
4-Octyl-4'-cyanobiphenyl (8CB) --21.540.5 (SmA-N), 33.5 (N-I)

Note: Yields are indicative and can vary based on reaction scale and purification methods. Phase transition temperatures for 8CB are for Smectic A to Nematic (SmA-N) and Nematic to Isotropic (N-I) transitions.

Synthesis of Side-Chain Liquid Crystal Polymers (SCLCPs)

This compound can be functionalized to produce polymerizable monomers, which are then used to create side-chain liquid crystal polymers. These materials combine the properties of polymers with the anisotropic behavior of liquid crystals.

Synthesis of 4-Bromo-4'-vinylbiphenyl Monomer

A key monomer, 4-bromo-4'-vinylbiphenyl, can be synthesized from this compound in a two-step process.[5]

Monomer_Synthesis Bromobiphenyl This compound Formylbiphenyl 4-Bromo-4'-formylbiphenyl Bromobiphenyl->Formylbiphenyl TiCl4, Cl2CHOCH3 (Formylation) Vinylbiphenyl 4-Bromo-4'-vinylbiphenyl Formylbiphenyl->Vinylbiphenyl CH3P(Ph)3Br, KOBu-t (Wittig Reaction)

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 4-Bromobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates starting from 4-bromobiphenyl. The document covers two of the most powerful and versatile cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These methods are instrumental in the construction of the biaryl and N-aryl moieties that are prevalent in a wide range of pharmaceuticals.

Suzuki-Miyaura Coupling for the Synthesis of Biaryl Intermediates

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, offering a robust method for the formation of carbon-carbon bonds. This compound is an excellent substrate for this reaction, enabling the synthesis of a diverse array of substituted biphenyls, which are core structures in many active pharmaceutical ingredients (APIs).

4-Acetylbiphenyl is a key intermediate in the synthesis of several NSAIDs. The following protocol details its preparation from this compound and 4-acetylphenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equiv), 4-acetylphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add a degassed solvent mixture of 1,4-dioxane (B91453) and water (typically a 4:1 ratio). Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford pure 4-acetylbiphenyl.[1][2][3]

Quantitative Data for Suzuki-Miyaura Coupling of this compound Derivatives

Aryl Halide (1.0 eq)Boronic Acid (eq)Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)Reference
4-BromoacetophenonePhenylboronic acid (1.2)Pd-complex 4 (0.25)-KOH (2.0)WaterReflux2>95[4]
4-BromobenzaldehydePhenylboronic acid (1.2)Pd(OAc)₂ (0.003)PPh₃ (0.009)Na₂CO₃ (1.2)1-Propanol/WaterReflux-96[5]
1-Bromo-4-(trans-4-ethylcyclohexyl)benzenePhenylboronic acid (1.2)Pd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (3.0)Toluene (B28343)/Ethanol/Water8012-24>90 (typical)[6]
4-Bromoanisole4-Pentylphenylboronic acid (1.1-1.5)Pd(OAc)₂ (0.5-2)PPh₃ (1-4)K₂CO₃ (2.0)Toluene/Ethanol/Water8012-24>90 (typical)[7]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine this compound, Boronic Acid, and Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent_catalyst Add Degassed Solvent and Palladium Catalyst inert->solvent_catalyst heat Heat to 80-100 °C with Vigorous Stirring solvent_catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract with Ethyl Acetate cool->extract wash Wash with Water and Brine extract->wash dry Dry over Na2SO4 or MgSO4 wash->dry purify Concentrate and Purify (Chromatography/Recrystallization) dry->purify

Caption: Experimental workflow for the synthesis of biaryl intermediates via Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination for the Synthesis of N-Aryl Intermediates

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a carbon-nitrogen bond.[8][9] This reaction is a powerful tool for the synthesis of arylamines, which are important intermediates in the preparation of numerous pharmaceuticals, including kinase inhibitors and central nervous system drugs.

N-Phenyl-4-biphenylamine and its derivatives are common substructures in materials science and medicinal chemistry. The following protocol outlines its synthesis from this compound and aniline.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and a suitable phosphine (B1218219) ligand (e.g., Xantphos, 7.5 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 equiv), the amine (1.2 equiv), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: After filtration, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired N-aryl biphenyl (B1667301) derivative.[10]

Quantitative Data for Buchwald-Hartwig Amination of Aryl Bromides

Aryl Halide (1.0 eq)Amine (eq)Pd Source (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)Reference
BromobenzeneBenzylamine (1.2)[Pd(Cinamyl)Cl]₂ (1.5)Xantphos (6)DBU (1.5)Toluene1001685[10]
4-BromotolueneAniline (1.2)Pd(OAc)₂ (2)P(t-Bu)₃ (4)NaOt-Bu (1.4)Toluene80498General Protocol
2-BromotolueneMorpholine (1.2)Pd₂(dba)₃ (1)XPhos (4)K₃PO₄ (2.0)t-BuOH1002495General Protocol
This compoundCarbazole (1.2)[Pd(allyl)Cl]₂ (4)Phosphine Ligand (16)NaOt-Bu (2.0)Toluene1102492[11]

Signaling Pathway: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd_complex1 L_nPd(II)(Ar)(X) oxidative_addition->pd_complex1 amine_coordination Amine Coordination (R2NH) pd_complex1->amine_coordination R2NH pd_complex2 [L_nPd(II)(Ar)(NHR2)]+X- amine_coordination->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation Base pd_amido_complex L_nPd(II)(Ar)(NR2) deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR2 reductive_elimination->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

References

The Versatility of 4-Bromobiphenyl in the Synthesis of Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromobiphenyl is a pivotal building block in the synthesis of high-performance organic light-emitting diode (OLED) materials.[1] Its biphenyl (B1667301) core provides a rigid and thermally stable foundation, while the reactive bromine atom serves as a versatile handle for constructing complex, π-conjugated molecules through various cross-coupling reactions. This reactivity allows for the fine-tuning of electronic and photophysical properties, making this compound an essential precursor for hole transport layers (HTLs), emissive layers (EMLs), and electron transport layers (ETLs) in modern OLED devices. The ability to strategically functionalize the 4-position of the biphenyl system is a cornerstone of molecular engineering in the field of organic electronics.

This document provides detailed application notes and experimental protocols for the synthesis of key OLED materials derived from this compound, focusing on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Synthetic Pathways and Methodologies

The primary synthetic routes employing this compound for the creation of OLED materials are palladium-catalyzed cross-coupling reactions. These methods are favored for their high efficiency, functional group tolerance, and the ability to form carbon-carbon and carbon-nitrogen bonds, which are fundamental to the architecture of most OLED materials.

A generalized workflow for the utilization of this compound in OLED material synthesis is depicted below. The initial step typically involves a cross-coupling reaction to introduce a functional moiety at the 4-position, thereby creating a more complex intermediate which can then be further functionalized if necessary.

G cluster_start Starting Material cluster_reactions Key Cross-Coupling Reactions cluster_products OLED Material Classes This compound This compound Suzuki_Coupling Suzuki-Miyaura Coupling (C-C Bond Formation) This compound->Suzuki_Coupling Buchwald_Amination Buchwald-Hartwig Amination (C-N Bond Formation) This compound->Buchwald_Amination EML Emissive Layer (EML) Materials Suzuki_Coupling->EML ETL Electron Transport Layer (ETL) Materials Suzuki_Coupling->ETL HTL Hole Transport Layer (HTL) Materials Buchwald_Amination->HTL

Caption: General synthetic routes from this compound.

Application in Hole Transport Layer (HTL) Materials

Hole transport materials are crucial for efficient charge injection and transport from the anode to the emissive layer. Arylamine derivatives are widely used as HTMs due to their excellent hole mobility and thermal stability. This compound can be readily converted into triarylamine-based HTMs via the Buchwald-Hartwig amination. A prominent example is the synthesis of precursors to materials like 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP), a widely used host material in phosphorescent OLEDs.

Experimental Protocol: Synthesis of 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) from a 4,4'-Dihalobiphenyl Precursor

This protocol outlines the synthesis of CBP from 4,4'-diiodobiphenyl, a reaction analogous to that which would be performed with 4,4'-dibromobiphenyl, often with adjustments to catalyst and reaction times.

Reaction Scheme:

Materials:

  • 4,4'-Diiodobiphenyl (150 g, 369.5 mmol)

  • Carbazole (123.5 g, 738.6 mmol)

  • Copper powder (23 g)

  • Potassium carbonate (100 µL)

  • 1,3-Diisopropylbenzene (B165221) (500 mL)

  • Toluene

  • Methanol

Procedure:

  • To a 2 L three-necked flask equipped with a mechanical stirrer and a condenser, add 4,4'-diiodobiphenyl, carbazole, copper powder, potassium carbonate, and 1,3-diisopropylbenzene under a nitrogen atmosphere.[2]

  • Heat the reaction mixture to reflux and maintain for 30 hours.

  • Cool the mixture to room temperature and add an appropriate amount of toluene.

  • Filter the mixture to remove insoluble materials.

  • Remove the solvent from the filtrate by distillation under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from 500 mL of methanol.

  • Collect the precipitated solid by filtration and dry to yield the final product.[2]

Quantitative Data for CBP Synthesis:

ParameterValueReference
Starting Material4,4'-Diiodobiphenyl[2]
Yield68.6%[2]
Product4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP)[2]
AppearanceWhite to brown powder

Application in Emissive Layer (EML) Materials

This compound is a versatile starting point for the synthesis of blue fluorescent emitters. Through Suzuki-Miyaura coupling, various aryl and heteroaryl groups can be attached to the biphenyl core to extend the π-conjugation and tune the emission color.

Experimental Protocol: General Synthesis of Aryl-Substituted Biphenyls via Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of a bromo-substituted biphenyl derivative with an arylboronic acid, a common strategy for synthesizing emissive materials.

Reaction Scheme:

Materials:

  • This compound derivative (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

  • In a Schlenk flask, combine the this compound derivative, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent and palladium catalyst.

  • Heat the reaction mixture to 70-80 °C and stir for 18-22 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data for Representative Blue Emitters:

While specific data for a direct synthesis from this compound is proprietary in many cases, analogous systems provide insight into expected performance. The following table presents data for blue emitters synthesized via similar Suzuki coupling strategies.

Compound ClassEmission Max (nm)PLQY (%)CIE Coordinates (x, y)Reference
Diphenylamino Terphenyls410-430~99y < 0.1[4][5]
Pyrene-Benzimidazoles~450-(0.15, 0.13)
Indenopyrazine Derivatives440-468-(0.17, 0.15) - (0.19, 0.30)

Application in Electron Transport Layer (ETL) Materials

Electron transport materials facilitate the injection and transport of electrons from the cathode to the emissive layer. Electron-deficient heterocycles are often incorporated into ETL materials. This compound can be used to synthesize ETL materials by coupling it with suitable electron-withdrawing groups. For instance, derivatives containing oxadiazole or pyridine (B92270) moieties can be prepared via Suzuki coupling.

Experimental Protocol: Synthesis of a Pyridyl-Functionalized Biphenyl Derivative

This protocol describes the synthesis of a biphenyl derivative functionalized with pyridyl groups, a class of compounds known to have electron-transporting properties.

Reaction Scheme:

Materials:

  • 4,4'-Dibromobiphenyl

  • 2-(Pyridin-4-yl)phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • Toluene/Ethanol/Water solvent mixture

Procedure:

  • Combine 4,4'-dibromobiphenyl, 2-(pyridin-4-yl)phenylboronic acid, and sodium carbonate in a reaction flask.

  • Add the toluene/ethanol/water solvent mixture.

  • Degas the mixture by bubbling with an inert gas for 20 minutes.

  • Add the Pd(PPh₃)₄ catalyst and heat the mixture to reflux under an inert atmosphere for 24 hours.

  • After cooling, extract the product with an organic solvent, wash with water, and dry.

  • Purify the product by column chromatography.

OLED Device Fabrication and Characterization

The performance of OLED materials synthesized from this compound is ultimately evaluated by their incorporation into a multilayer OLED device.

General Protocol for OLED Device Fabrication
  • Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol. The substrates are then dried and treated with UV-ozone or oxygen plasma.

  • Organic Layer Deposition: The cleaned ITO substrates are transferred to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr). The hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), electron transport layer (ETL), and electron injection layer (EIL) are deposited sequentially by thermal evaporation.

  • Cathode Deposition: A metal cathode (e.g., LiF/Al) is deposited on top of the organic layers through a shadow mask.

  • Encapsulation: The fabricated device is encapsulated to protect it from atmospheric moisture and oxygen.

G cluster_device OLED Device Structure Cathode Cathode (LiF/Al) EIL Electron Injection Layer Cathode->EIL ETL Electron Transport Layer (e.g., Pyridyl-biphenyl derivative) EIL->ETL EML Emissive Layer (e.g., Blue emitter derivative) ETL->EML HTL Hole Transport Layer (e.g., CBP derivative) EML->HTL HIL Hole Injection Layer HTL->HIL Anode Anode (ITO) HIL->Anode

Caption: A typical multilayer OLED device structure.

Representative OLED Device Performance Data:

The following table summarizes the performance of OLEDs utilizing materials derived from synthetic strategies analogous to those starting with this compound.

Device TypeEmitter ClassMax. Luminance (cd/m²)Luminance Efficiency (cd/A)Power Efficiency (lm/W)External Quantum Efficiency (%)CIE (x, y)Reference
Blue OLEDDiphenylamino Terphenyl39,00012.37.457.71(0.17, 0.31)[6]
Blue OLEDPyrene-Benzimidazole290--4.3(0.15, 0.13)
Blue OLEDIndenopyrazine-5.152.81-(0.19, 0.30)

Conclusion

This compound is an indispensable and versatile precursor in the synthesis of a wide array of high-performance OLED materials. Its utility in forming robust C-C and C-N bonds through well-established palladium-catalyzed cross-coupling reactions allows for the systematic design and synthesis of materials for hole transport, emissive, and electron transport layers. The protocols and data presented herein demonstrate the broad applicability of this compound in advancing OLED technology, enabling the development of more efficient and stable display and lighting applications.

References

The Pivotal Role of 4-Bromobiphenyl in Agrochemical Innovation: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 4-Bromobiphenyl, a versatile aromatic hydrocarbon, serves as a critical starting material and intermediate in the development of a range of agrochemicals. Its unique chemical structure, featuring a biphenyl (B1667301) backbone and a reactive bromine atom, allows for its incorporation into complex molecules with potent biological activities. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the agrochemical sector, with a focus on the synthesis of active ingredients leveraging the this compound scaffold.

Application Notes

This compound is a key building block in the synthesis of various agrochemicals, including herbicides, fungicides, and insecticides.[1][2][3][4] Its utility stems from the ability of the bromine atom to participate in a variety of cross-coupling reactions, such as Suzuki and Heck couplings, which are instrumental in constructing the complex molecular architectures of modern pesticides.[4] The biphenyl group itself is a common motif in many biologically active compounds, contributing to their target affinity and overall efficacy.

One notable application of a this compound derivative is in the synthesis of the second-generation anticoagulant rodenticide, bromadiolone (B606368) . This active ingredient is highly effective against rats and mice, including those resistant to first-generation anticoagulants. The synthesis of bromadiolone showcases the strategic use of the this compound moiety to achieve a highly potent and specific mode of action.

Key Applications of this compound in Agrochemicals:
  • Intermediate for Rodenticides: Serves as a precursor for the synthesis of anticoagulant rodenticides like bromadiolone.

  • Building Block for Herbicides and Fungicides: The biphenyl structure is a key component in various herbicidal and fungicidal compounds.

  • Scaffold for Novel Pesticides: The reactivity of the carbon-bromine bond allows for the synthesis of diverse derivatives for screening and development of new active ingredients.

Experimental Protocols

Protocol 1: Synthesis of 3-(4'-Bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-1-naphthalenol (Bromadiolone Intermediate)

This protocol outlines the synthesis of a key intermediate for the rodenticide bromadiolone, which incorporates the this compound structure.

Materials:

Procedure:

  • Condensation: To a solution of 2-(4'-bromo-4-biphenylyl)-2-bromoethylbenzene and diethyl malonate in DMF, add sodium hydride. Heat the mixture to 90°C for 6 hours. After cooling, pour the reaction mixture into water to precipitate the solid product. Filter the precipitate.

  • Hydrolysis and Decarboxylation: Reflux the obtained solid with a potassium hydroxide solution in ethanol for 6 hours. Add water and acidify the mixture to precipitate 2-[2-(4'-Bromo-4-biphenylyl)phenylethyl]malonic acid. Filter the product.

  • Cyclization: Add the malonic acid derivative to polyphosphoric acid and heat at 160-170°C for 2 hours. After cooling, add toluene and wash with water. Remove the toluene to obtain 3-(4'-bromo-4-biphenylyl)tetrahydronaphthone.

  • Reduction: Reduce the tetrahydronaphthone with potassium borohydride in anhydrous ethanol. Reflux the mixture for 3 hours. After cooling, pour into water to precipitate the final product, 3-(4'-Bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-1-naphthalenol.

Quantitative Data

The efficacy of agrochemicals derived from this compound is demonstrated by their biological activity. The following table summarizes the acute oral toxicity of the rodenticide bromadiolone, which is synthesized from a this compound derivative, in target and non-target species.

CompoundSpeciesLD₅₀ (mg/kg)
BromadioloneRat (Rattus norvegicus)1.125
Mouse (Mus musculus)1.75
Rabbit1.0
Dog>10.0
Cat>25.0

Note: LD₅₀ (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a population of test animals. A lower LD₅₀ indicates higher toxicity.

Signaling Pathways and Mechanisms of Action

Agrochemicals derived from this compound exert their effects through various mechanisms. Bromadiolone, for example, functions as a potent vitamin K antagonist. It inhibits the vitamin K epoxide reductase enzyme complex, which is crucial for the regeneration of vitamin K. This, in turn, disrupts the synthesis of essential blood clotting factors, leading to internal hemorrhaging and eventual death in rodents.

Diagram: Mechanism of Action of Bromadiolone

Bromadiolone_Mechanism cluster_liver_cell Liver Cell Vitamin_K_inactive Vitamin K (oxidized) VKOR Vitamin K Epoxide Reductase (VKOR) Vitamin_K_inactive->VKOR Vitamin_K_active Vitamin K (reduced) VKOR->Vitamin_K_active Reduction Hemorrhage Internal Hemorrhage Clotting_Factors_precursors Precursors of Clotting Factors (II, VII, IX, X) Clotting_Factors_active Active Clotting Factors Clotting_Factors_precursors->Clotting_Factors_active Blood_Coagulation Normal Blood Coagulation Clotting_Factors_active->Blood_Coagulation Bromadiolone Bromadiolone Bromadiolone->VKOR Inhibition

Caption: Mechanism of action of Bromadiolone as a Vitamin K antagonist.

Experimental Workflow: Synthesis of Bromadiolone Intermediate

Synthesis_Workflow Start Start Materials: 2-(4'-Bromo-4-biphenylyl)-2-bromoethylbenzene Diethyl malonate Step1 Condensation with NaH in DMF Start->Step1 Intermediate1 Precipitated Solid Step1->Intermediate1 Step2 Hydrolysis and Decarboxylation with KOH in Ethanol Intermediate1->Step2 Intermediate2 2-[2-(4'-Bromo-4-biphenylyl)phenylethyl]malonic acid Step2->Intermediate2 Step3 Cyclization with Polyphosphoric Acid Intermediate2->Step3 Intermediate3 3-(4'-bromo-4-biphenylyl)tetrahydronaphthone Step3->Intermediate3 Step4 Reduction with KBH₄ in Anhydrous Ethanol Intermediate3->Step4 End Final Product: 3-(4'-Bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-1-naphthalenol Step4->End

Caption: Workflow for the synthesis of a key Bromadiolone intermediate.

Conclusion

This compound is a cornerstone intermediate in the synthesis of effective agrochemicals. Its utility is well-demonstrated in the production of the rodenticide bromadiolone, and its potential for the development of new herbicides and fungicides remains a promising area of research. The protocols and data presented herein provide a valuable resource for scientists working to innovate in the field of crop protection and pest control.

References

4-Bromobiphenyl as a Certified Reference Material in Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-Bromobiphenyl as a certified reference material (CRM) in chromatographic analysis. It is intended to guide researchers, scientists, and professionals in the fields of analytical chemistry, environmental analysis, and drug development in the accurate quantification of this compound and its use as an internal standard.

Introduction

This compound is a halogenated aromatic hydrocarbon. Due to its chemical stability and structural similarity to various environmental pollutants, such as polychlorinated biphenyls (PCBs), and its utility as a synthetic intermediate, it serves as an excellent certified reference material for chromatographic applications. As a CRM, it provides a reliable standard for method validation, calibration, and quality control, ensuring the accuracy and comparability of analytical results.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 92-66-0
Molecular Formula C₁₂H₉Br
Molecular Weight 233.10 g/mol [1]
Melting Point 82-86 °C[1]
Boiling Point 310 °C[1]
Purity ≥95% (as CRM)[2]

Applications in Chromatography

This compound is primarily used in Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the following purposes:

  • External Standard: For the quantification of this compound in various matrices.

  • Internal Standard: For the quantification of other analytes, particularly those with similar chemical properties and chromatographic behavior, such as other halogenated biphenyls.[3] Its use as an internal standard can compensate for variations in sample injection volume and potential sample loss during preparation.

  • Surrogate Standard: In environmental analysis, particularly in methods for the determination of persistent organic pollutants (POPs).

Experimental Protocols

Preparation of Standard Solutions

Objective: To prepare accurate stock and working standard solutions of this compound.

Materials:

  • This compound Certified Reference Material (neat solid, purity ≥95%)

  • Class A volumetric flasks

  • Analytical balance

  • Appropriate solvent (e.g., Isooctane, Methanol, Hexane)

Protocol:

  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound CRM into a 10 mL Class A volumetric flask.

    • Record the exact weight.

    • Dissolve the CRM in a small amount of the chosen solvent.

    • Once dissolved, bring the flask to volume with the solvent.

    • Stopper the flask and invert it several times to ensure homogeneity.

    • Calculate the exact concentration of the stock solution based on the weight and purity of the CRM.

    • Store the stock solution in an amber vial at 2-8°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the stock solution.

    • For example, to prepare a 10 µg/mL working standard, transfer 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to volume with the solvent.

    • Prepare a calibration curve by creating a series of standards at different concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

G cluster_prep Standard Solution Preparation weigh Weigh this compound CRM dissolve Dissolve in Solvent weigh->dissolve dilute_stock Dilute to Volume (Stock) dissolve->dilute_stock serial_dilute Serial Dilution (Working) dilute_stock->serial_dilute

Workflow for preparing standard solutions.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To provide a general GC-MS method for the analysis of this compound.

Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent Intuvo 9000 GC or similar
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 290 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Oven Program Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer Quadrupole MS
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-350
Transfer Line Temp 290 °C

Data Analysis: Quantification is typically performed using the peak area of a characteristic ion of this compound in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

G cluster_gcms GC-MS Analysis Workflow sample_prep Sample Preparation injection GC Injection sample_prep->injection separation Chromatographic Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Detection (SIM) ionization->detection data_analysis Data Analysis detection->data_analysis

General workflow for GC-MS analysis.
High-Performance Liquid Chromatography (HPLC-UV) Protocol

Objective: To provide a general HPLC-UV method for the analysis of this compound.

Instrumentation and Conditions:

ParameterSetting
HPLC System Standard HPLC with UV detector
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Determined by the UV spectrum of this compound (typically around 254 nm)

Data Analysis: Quantification is based on the peak area at the wavelength of maximum absorbance (λmax). A diode array detector (DAD) can be used to confirm peak purity by comparing spectra across the peak.

G cluster_hplc HPLC-UV Analysis Workflow sample_prep_hplc Sample Preparation injection_hplc HPLC Injection sample_prep_hplc->injection_hplc separation_hplc Chromatographic Separation injection_hplc->separation_hplc detection_hplc UV Detection separation_hplc->detection_hplc data_analysis_hplc Data Analysis detection_hplc->data_analysis_hplc

References

Analytical Methods for the Detection of 4-Bromobiphenyl in Environmental Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobiphenyl (4-BBP) is a polybrominated biphenyl (B1667301) (PBB) that has been used as a flame retardant.[1] Due to its persistence and potential toxicity, monitoring its presence in environmental matrices is of significant concern.[1][2] These application notes provide detailed protocols for the extraction, cleanup, and analysis of 4-BBP in environmental samples, primarily focusing on gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), which are commonly employed for its detection.[3][4][5]

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analytical methods described in the protocols. These values can be used as a benchmark for researchers developing and validating their own methods for 4-BBP analysis.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data

ParameterWaterSediment/SoilReference
Limit of Detection (LOD) 30 pg/L-[3]
Limit of Quantification (LOQ) 1.0–50 pg/L3.5–4.0 pg/g[3]
Recovery -70-120%[6]

Note: Data for GC-MS is often presented for a range of brominated compounds, and specific values for 4-BBP should be established during method validation.

Table 2: High-Performance Liquid Chromatography (HPLC) Performance Data

ParameterRiver WaterReference
Limit of Detection (LOD) 18.2 - 65.3 µg/L[4]
Recovery >65%[4]

Experimental Workflow

The overall workflow for the analysis of this compound in environmental samples involves several key stages, from sample collection to final data analysis.

This compound Analysis Workflow Figure 1. General Workflow for this compound Analysis cluster_sample Sample Collection & Preparation cluster_extraction Extraction & Cleanup cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Environmental Sample Collection (Water, Soil, Sediment) SamplePreparation Sample Preparation (Homogenization, Sieving) SampleCollection->SamplePreparation Extraction Extraction (LLE, SPE, PLE, Soxhlet) SamplePreparation->Extraction Matrix-specific protocol Cleanup Extract Cleanup (Silica Gel, GPC) Extraction->Cleanup InstrumentalAnalysis Instrumental Analysis (GC-MS, HPLC-UV/ECD) Cleanup->InstrumentalAnalysis Concentrated & Cleaned Extract DataAnalysis Data Analysis & Quantification InstrumentalAnalysis->DataAnalysis Raw Data

Caption: General Workflow for this compound Analysis

Experimental Protocols

The following are detailed protocols for the analysis of 4-BBP in water and soil/sediment samples.

Protocol 1: Analysis of this compound in Water Samples by GC-MS

This protocol is adapted from methodologies used for the analysis of brominated pollutants in aqueous matrices.[3]

1. Sample Collection and Preservation:

  • Collect water samples in pre-cleaned amber glass bottles to minimize photodegradation.

  • Store samples at 4°C and analyze as soon as possible.

2. Sample Preparation and Extraction (Solid-Phase Extraction - SPE):

  • Add an appropriate internal standard to a known volume of the water sample (e.g., 1 L).

  • Condition a C18 SPE cartridge (or similar reversed-phase sorbent) by passing methanol (B129727) followed by deionized water.

  • Load the water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • After loading, wash the cartridge with deionized water to remove interfering polar compounds.

  • Dry the cartridge by passing a stream of nitrogen or by vacuum.

  • Elute the retained 4-BBP from the cartridge using a suitable organic solvent such as dichloromethane (B109758) or hexane (B92381).

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

3. Instrumental Analysis (GC-MS):

  • Gas Chromatograph (GC) Conditions:

    • Injector Temperature: 280°C[7]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[8]

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[7]

  • Mass Spectrometer (MS) Conditions:

    • Ion Source Temperature: 230°C[7]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Scan Range: m/z 50-500.[7] For higher sensitivity and selectivity, Selected Ion Monitoring (SIM) mode can be used, targeting characteristic ions of 4-BBP.

4. Quantification:

  • Create a calibration curve using a series of 4-BBP standards of known concentrations.

  • Quantify the concentration of 4-BBP in the samples by comparing the peak area of the analyte to the calibration curve, corrected for the recovery of the internal standard.

Protocol 2: Analysis of this compound in Soil and Sediment Samples by GC-MS

This protocol is based on general methods for the extraction of persistent organic pollutants from solid matrices.[5][9]

1. Sample Preparation:

  • Air-dry the soil or sediment sample to a constant weight.

  • Grind the dried sample to a fine powder and sieve to ensure homogeneity.

2. Extraction (Pressurized Liquid Extraction - PLE or Soxhlet):

  • PLE:

    • Mix a known amount of the dried sample (e.g., 10 g) with a dispersing agent like diatomaceous earth.

    • Pack the mixture into a PLE cell.

    • Extract with a suitable solvent (e.g., a mixture of hexane and dichloromethane) at an elevated temperature and pressure.

  • Soxhlet Extraction:

    • Place a known amount of the dried sample in a Soxhlet thimble.

    • Extract with a suitable solvent (e.g., hexane) for several hours (e.g., 8-12 hours).

3. Extract Cleanup:

  • Concentrate the extract obtained from PLE or Soxhlet extraction.

  • Perform a cleanup step to remove interfering co-extracted substances. This can be achieved using a multi-layered silica (B1680970) gel column, which may include layers of activated silica, and acid- or base-modified silica.[10]

  • Elute the 4-BBP from the cleanup column with an appropriate solvent.

  • Concentrate the cleaned extract to a final volume of 1 mL.

4. Instrumental Analysis (GC-MS):

  • Follow the same GC-MS conditions as described in Protocol 1.

5. Quantification:

  • Follow the same quantification procedure as described in Protocol 1.

Protocol 3: Analysis of this compound in Water Samples by HPLC-UV/EC

This protocol is adapted from a method for the determination of brominated organic compounds in river water.[4]

1. Sample Collection and Preparation (SPE):

  • Follow the sample collection and SPE procedures as described in Protocol 1.

  • After elution from the SPE cartridge, concentrate the extract and reconstitute it in the mobile phase.

2. Instrumental Analysis (HPLC):

  • HPLC System: An HPLC system equipped with a UV-Vis and/or electrochemical (EC) detector.[4]

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A mixture of methanol and a buffer (e.g., borate (B1201080) buffer at pH 9.5) in a gradient elution. For example, starting with a 60:40 (v/v) methanol:buffer ratio and increasing the methanol content to 80:20 (v/v) to elute the bromobiphenyls.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection:

    • UV Detection: Monitor at a wavelength of 250 nm for bromobiphenyls.[4]

    • Electrochemical Detection: Can be used for enhanced sensitivity for phenolic compounds if they are also of interest.

3. Quantification:

  • Prepare a calibration curve from standard solutions of 4-BBP.

  • Quantify the 4-BBP concentration in the sample based on the peak area from the UV or EC detector.

Conclusion

The choice of analytical method for the determination of this compound in environmental samples depends on the specific matrix, the required sensitivity, and the available instrumentation. GC-MS offers high sensitivity and selectivity, making it suitable for trace-level analysis in complex matrices.[5][7] HPLC with UV or EC detection provides a robust alternative, particularly for water samples.[4] Proper sample preparation, including efficient extraction and cleanup, is crucial for obtaining accurate and reliable results.[11][12] The protocols provided here serve as a detailed guide for researchers to establish and validate their analytical methods for monitoring 4-BBP in the environment.

References

Applikationshinweise und Protokolle zur Derivatisierung von 4-Brombiphenyl für die GC-MS-Analyse

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung

4-Brombiphenyl ist ein bromiertes aromatisches Molekül, das in verschiedenen Bereichen der chemischen Synthese und Umweltanalytik von Interesse ist. Die Gaschromatographie-Massenspektrometrie (GC-MS) ist eine leistungsstarke Technik für die Trennung und Identifizierung solcher Verbindungen. Eine entscheidende Überlegung bei der GC-MS-Analyse ist die Eignung des Analyten für die Methode, insbesondere seine Flüchtigkeit und thermische Stabilität.

Für 4-Brombiphenyl ist eine Derivatisierung – die chemische Modifikation des Analyten zur Verbesserung seiner analytischen Eigenschaften – in der Regel nicht erforderlich. Die Verbindung besitzt eine ausreichende Flüchtigkeit und thermische Stabilität für eine direkte Analyse mittels GC-MS.[1][2] In der Tat zeigen Standardmethoden zur Analyse von polybromierten Biphenylen (PBBs) die direkte Injektion der nicht derivatisierten Verbindungen.[1]

Dennoch kann eine Derivatisierung in bestimmten Forschungsszenarien nützlich sein, beispielsweise um die Retentionszeit signifikant zu verlagern und von störenden Matrixkomponenten zu trennen oder um spezifische funktionelle Gruppen für weiterführende Reaktionen einzuführen. In diesen Applikationshinweisen werden sowohl das Standardprotokoll für die direkte Analyse von 4-Brombiphenyl als auch ein detailliertes Protokoll für eine mögliche Derivatisierung über eine Grignard-Reaktion vorgestellt.

Direkte Analyse von 4-Brombiphenyl mittels GC-MS

Dieses Protokoll beschreibt die Standardmethode für die quantitative Analyse von 4-Brombiphenyl ohne vorherige Derivatisierung.

Experimentelles Protokoll

Probenvorbereitung:

  • Lösen Sie eine genau abgewogene Menge 4-Brombiphenyl in einem geeigneten flüchtigen organischen Lösungsmittel (z. B. Toluol, Hexan oder Dichlormethan), um eine Stammlösung bekannter Konzentration herzustellen.

  • Erstellen Sie durch serielle Verdünnung der Stammlösung eine Reihe von Kalibrierstandards im gewünschten Konzentrationsbereich (z. B. 0,1 - 5,0 mg/L).[1]

  • Die zu analysierenden Proben werden ebenfalls in demselben Lösungsmittel gelöst und gegebenenfalls auf eine Konzentration innerhalb des Kalibrierbereichs verdünnt.

GC-MS-Bedingungen: Die folgenden Parameter dienen als Ausgangspunkt und können je nach Gerät und spezifischer Anwendung optimiert werden.

ParameterEinstellung
Gaschromatograph (GC)
Injektor-Temperatur280 °C
Injektionsvolumen1 µL
InjektionsartSplitless (0,5 - 1,5 min)
TrägergasHelium
Flussrate1,0 - 1,5 mL/min (konstanter Fluss)
Säule30 m x 0,25 mm ID, 0,25 µm Filmdicke (z.B. DB-5ms, HP-5ms)
Ofentemperaturprogramm120 °C (2 min halten), dann mit 15 °C/min auf 300 °C, 5 min halten
Massenspektrometer (MS)
IonisierungsartElektronenstoßionisation (EI)
Ionisierungsenergie70 eV
Ionenquellentemperatur230 °C
Transferlinien-Temperatur280 °C
AkquisitionsmodusSelected Ion Monitoring (SIM) oder Full Scan

Quantitative Analyse (SIM-Modus): Für eine hohe Empfindlichkeit und Selektivität wird der SIM-Modus empfohlen.

AnalytQuantifizierungs-Ion (m/z)Qualifizierungs-Ionen (m/z)
4-Brombiphenyl232152, 234

Hinweis: Die Ionen basieren auf dem Massenspektrum von 4-Brombiphenyl, wobei m/z 232 und 234 das Isotopenmuster von Brom darstellen und m/z 152 dem Biphenyl-Fragment entspricht.[2]

Logischer Arbeitsablauf für die direkte Analyse

direct_analysis_workflow cluster_prep Probenvorbereitung cluster_analysis GC-MS Analyse cluster_data Datenauswertung A Einwaage von 4-Brombiphenyl B Lösen in Toluol/Hexan A->B C Herstellung von Kalibrierstandards B->C D Injektion der Probe (1 µL) C->D Analyse E GC-Trennung D->E F MS-Detektion (EI, SIM/Scan) E->F G Peak-Integration F->G Rohdaten H Quantitative Auswertung G->H

Abbildung 1: Arbeitsablauf für die direkte GC-MS-Analyse von 4-Brombiphenyl.

Derivatisierung von 4-Brombiphenyl via Grignard-Reaktion

Obwohl unüblich, kann eine Derivatisierung von 4-Brombiphenyl durchgeführt werden, um seine chemische Struktur und damit seine chromatographischen Eigenschaften gezielt zu verändern. Eine Grignard-Reaktion wandelt das Arylhalogenid in ein hochreaktives Organomagnesiumhalogenid um, das anschließend mit einem Elektrophil (z. B. einem Keton wie Aceton) umgesetzt werden kann.[3][4] Dies führt zur Bildung eines tertiären Alkohols, einer polareren und schwerer flüchtigen Verbindung.

Reaktionsschema:

  • C₁₂H₉Br + Mg → C₁₂H₉MgBr (4-Biphenylmagnesiumbromid)

  • C₁₂H₉MgBr + (CH₃)₂CO → C₁₂H₉C(CH₃)₂OMgBr

  • C₁₂H₉C(CH₃)₂OMgBr + H₃O⁺ → C₁₂H₉C(CH₃)₂OH (2-(Biphenyl-4-yl)propan-2-ol)

Experimentelles Protokoll

Sicherheitsvorkehrungen: Grignard-Reagenzien sind extrem feuchtigkeitsempfindlich und reagieren heftig mit Wasser. Alle Glasgeräte müssen absolut trocken sein (z. B. im Ofen bei 120 °C getrocknet) und die Reaktion muss unter einer inerten Atmosphäre (Stickstoff oder Argon) durchgeführt werden. Lösungsmittel müssen wasserfrei sein.

Materialien:

  • 4-Brombiphenyl

  • Magnesiumspäne

  • Wasserfreier Diethylether (Et₂O) oder Tetrahydrofuran (THF)

  • Iod (ein kleiner Kristall als Initiator)

  • Wasserfreies Aceton

  • Gesättigte wässrige Ammoniumchlorid (NH₄Cl)-Lösung

  • 1 M Salzsäure (HCl)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

Protokoll:

  • Herstellung des Grignard-Reagenzes: a. Geben Sie Magnesiumspäne (1,2 Äquivalente) in einen trockenen Dreihalskolben, der mit einem Rückflusskühler, einem Tropftrichter und einem Gaseinleitungsrohr für Inertgas ausgestattet ist. b. Fügen Sie einen kleinen Kristall Iod hinzu. c. Lösen Sie 4-Brombiphenyl (1,0 Äquivalent) in wasserfreiem Diethylether in dem Tropftrichter. d. Geben Sie einen kleinen Teil der 4-Brombiphenyl-Lösung zu den Magnesiumspänen. Die Reaktion beginnt, wenn die violette Farbe des Iods verschwindet und eine leichte Trübung und/oder Gasentwicklung zu beobachten ist.[5] Gegebenenfalls kann leichtes Erwärmen erforderlich sein. e. Sobald die Reaktion gestartet ist, tropfen Sie den Rest der 4-Brombiphenyl-Lösung langsam zu, sodass die Reaktion unter leichtem Sieden von selbst abläuft. f. Nach beendeter Zugabe erhitzen Sie die Mischung für weitere 30-60 Minuten unter Rückfluss, um die vollständige Bildung des Grignard-Reagenzes sicherzustellen.

  • Umsetzung mit Aceton: a. Kühlen Sie die Lösung des Grignard-Reagenzes in einem Eisbad auf 0 °C ab. b. Lösen Sie wasserfreies Aceton (1,1 Äquivalente) in wasserfreiem Diethylether und geben Sie es langsam über den Tropftrichter zu der gekühlten Grignard-Lösung. Die Reaktion ist exotherm. c. Lassen Sie die Reaktionsmischung nach der Zugabe auf Raumtemperatur erwärmen und rühren Sie für eine weitere Stunde.

  • Aufarbeitung: a. Kühlen Sie die Reaktionsmischung erneut im Eisbad und geben Sie langsam gesättigte NH₄Cl-Lösung hinzu, um die Reaktion zu "quencher" und überschüssiges Grignard-Reagenz zu zersetzen. b. Falls erforderlich, fügen Sie 1 M HCl hinzu, um alle Magnesiumsalze aufzulösen. c. Überführen Sie die Mischung in einen Scheidetrichter und trennen Sie die Phasen. d. Extrahieren Sie die wässrige Phase zweimal mit Diethylether. e. Waschen Sie die vereinigten organischen Phasen mit Wasser und anschließend mit gesättigter Kochsalzlösung (Sole). f. Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.

  • Analyse des Derivats: a. Lösen Sie den Rückstand (das Rohprodukt 2-(Biphenyl-4-yl)propan-2-ol) in einem geeigneten Lösungsmittel. b. Analysieren Sie die Lösung mittels GC-MS. Aufgrund der erhöhten Polarität und des höheren Siedepunkts des Derivats muss das Temperaturprogramm der GC angepasst werden (z. B. höhere Endtemperatur oder längere Haltezeit).

Zusammenfassung der Quantitativen Daten

Die folgende Tabelle fasst die analytischen Daten für die direkte Analyse und die hypothetische derivatisierte Analyse zusammen.

AnalytRetentionsindex (Kovats, non-polar)Molmasse ( g/mol )Charakteristische MS-Ionen (m/z)
4-Brombiphenyl1642233,11232, 234, 152, 76
2-(Biphenyl-4-yl)propan-2-ol (Derivat)> 1800 (geschätzt)212,28197 ([M-CH₃]⁺), 152, 169, 76

Hinweis: Die Daten für das Derivat sind Schätzungen, die auf seiner Struktur basieren. Der Retentionsindex wird aufgrund der erhöhten Polarität und des höheren Siedepunkts deutlich höher sein.

Arbeitsablauf der Derivatisierung

derivatization_workflow cluster_grignard Grignard-Reagenz Bildung cluster_reaction Derivatisierungsreaktion cluster_workup Aufarbeitung A 4-Brombiphenyl + Mg in wasserfreiem Ether B Initiierung (Iod, Wärme) A->B C 4-Biphenylmagnesiumbromid (Grignard-Reagenz) B->C D Zugabe von Aceton (Elektrophil) C->D Reaktion E Alkoxid-Intermediat D->E F Quenchen mit NH4Cl E->F Protonierung G Extraktion F->G H Trocknung & Einengen G->H I 2-(Biphenyl-4-yl)propan-2-ol (Derivat) H->I J GC-MS Analyse I->J Analyse

References

Application Note: High-Performance Liquid Chromatography for the Separation and Analysis of 4-Bromobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromobiphenyl is an organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and other complex organic molecules. Its purity is a critical parameter that directly influences the quality, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and accuracy.[1] This application note details a robust reversed-phase HPLC (RP-HPLC) method for the separation and quantitative analysis of this compound.

Principle of the Method

The method employs reversed-phase chromatography, where the separation is based on the hydrophobic interactions between the analyte and the stationary phase.[2][3] A non-polar C18 stationary phase is used with a polar mobile phase, typically a mixture of an organic solvent (like acetonitrile) and an aqueous buffer.[4][5][6] this compound, being a relatively non-polar molecule, is retained by the stationary phase. By adjusting the composition of the mobile phase, the analyte is eluted and separated from potential impurities. Detection is performed using a UV detector at a wavelength where this compound exhibits significant absorbance, allowing for accurate quantification.[5][6]

Quantitative Data Summary

The following table summarizes the optimized HPLC conditions for the analysis of this compound.

ParameterValue
Stationary Phase C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile : Water (70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Acetonitrile
Run Time 15 minutes

Detailed Experimental Protocol

1. Apparatus and Materials

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

  • Data acquisition and processing software (e.g., Empower 2).[7]

  • Analytical balance.

  • Volumetric flasks (10 mL, 50 mL, 100 mL).

  • Pipettes.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • HPLC vials.

  • This compound reference standard and sample.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or purified).

2. Preparation of Solutions

  • Mobile Phase: Prepare the mobile phase by mixing Acetonitrile and HPLC grade water in a 70:30 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication or vacuum filtration before use.[6]

  • Diluent: Use Acetonitrile as the diluent.

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[5][6]

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[8]

3. Chromatographic Procedure

  • System Equilibration: Set up the HPLC system according to the conditions specified in the data table. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[5]

  • System Suitability:

    • Perform five replicate injections of the Standard Solution.

    • The system is deemed suitable for analysis if the relative standard deviation (RSD) for the peak area of this compound is not more than 2.0%.

  • Analysis:

    • Inject a blank (diluent) to ensure the absence of interfering peaks at the retention time of the analyte.[6]

    • Inject the Standard Solution and record the chromatogram and retention time.

    • Inject the Sample Solution in duplicate and record the chromatograms.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

    • Calculate the purity of the sample using the area normalization method, where the percentage purity is the ratio of the main peak area to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Visualizations

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep_standard Prepare Standard Solution (10 mg in 100 mL Diluent) filter_sample Filter Sample (0.45 µm Syringe Filter) prep_sample Prepare Sample Solution (10 mg in 100 mL Diluent) prep_sample->filter_sample equilibration System Equilibration (Stable Baseline) filter_sample->equilibration system_suitability System Suitability (5x Standard Injections) equilibration->system_suitability blank_injection Inject Blank (Diluent) system_suitability->blank_injection sample_injection Inject Sample (Duplicate) blank_injection->sample_injection data_acq Data Acquisition (Chromatogram) sample_injection->data_acq peak_integration Peak Integration & Identification data_acq->peak_integration purity_calc Purity Calculation (% Area Normalization) peak_integration->purity_calc final_report Final Report purity_calc->final_report

Caption: Workflow for the HPLC analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in the Suzuki Coupling of 4-Bromobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 4-bromobiphenyl. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common issues and enhance your reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield of the desired product. What are the primary factors I should investigate?

A1: Low or no product formation is a common challenge in Suzuki coupling. A systematic evaluation of your reaction components and conditions is the most effective troubleshooting approach. Key areas to investigate include:

  • Catalyst Activity: The palladium catalyst is central to the reaction. Its deactivation or insufficient activity is a frequent cause of low yields. Ensure you are using a fresh, properly stored catalyst, as Pd(0) species can be sensitive to air and moisture.[1][2] Consider increasing the catalyst loading if you suspect activity issues.

  • Inert Atmosphere: The active Pd(0) catalyst is highly susceptible to oxidation.[2] Inadequate degassing of solvents and reagents or a failure to maintain a positive pressure of an inert gas (like argon or nitrogen) can lead to catalyst deactivation.

  • Reagent Quality: The purity and stability of your reagents are critical. Boronic acids can degrade over time, particularly when exposed to air and moisture, leading to a side reaction known as protodeborylation.[2] It is advisable to use fresh or properly stored boronic acid. The quality of the base is also important; it should be finely powdered and dry to ensure reproducibility.[2]

  • Reaction Conditions: Temperature and reaction time are crucial parameters. For a relatively unreactive C-Br bond, increasing the reaction temperature may be necessary to provide sufficient activation energy.[1]

Below is a workflow to guide your initial troubleshooting efforts:

start Low or No Yield Observed check_catalyst Verify Catalyst Activity and Loading start->check_catalyst check_inert Ensure Proper Inert Atmosphere check_catalyst->check_inert check_reagents Assess Reagent Quality (Boronic Acid, Base) check_inert->check_reagents check_conditions Optimize Reaction Conditions (Temperature, Time) check_reagents->check_conditions outcome Improved Yield check_conditions->outcome

Initial troubleshooting workflow for low-yield Suzuki coupling.

Q2: I am observing a significant amount of biphenyl (B1667301) as a byproduct. What is causing this dehalogenation, and how can I minimize it?

A2: The formation of biphenyl from this compound is a result of a dehalogenation side reaction, where the bromine atom is replaced by a hydrogen atom.[3][4] This consumes your starting material and reduces the yield of the desired cross-coupled product.

Several factors can contribute to dehalogenation:[3][4]

  • Reaction Temperature: Higher temperatures can favor the dehalogenation pathway.[3][4]

  • Choice of Base: The strength and type of base can play a significant role. Strong bases, such as alkoxides, may promote dehalogenation.[3]

  • Hydride Sources: The presence of unintentional hydride sources in the reaction mixture can lead to the reduction of the aryl bromide.[4] Solvents like alcohols can sometimes act as hydride donors.[5]

  • Phosphine (B1218219) Ligand: The electronic and steric properties of the phosphine ligand on the palladium catalyst can influence the relative rates of cross-coupling versus dehalogenation.[3]

To minimize dehalogenation, consider the following strategies:

  • Lower the Reaction Temperature: Attempt the reaction at a lower temperature (e.g., 80 °C) and monitor for improvement.[4]

  • Screen Different Bases: Weaker inorganic bases are often preferred. Consider switching to bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄).[3][4]

  • Solvent Choice: Aprotic solvents are generally preferred. If an alcohol is used as a solvent, consider using a non-protic co-solvent.[3]

The following diagram illustrates the decision-making process for addressing dehalogenation:

start Dehalogenation (Biphenyl Formation) Observed lower_temp Lower Reaction Temperature start->lower_temp change_base Switch to a Weaker Inorganic Base (e.g., K2CO3, K3PO4) lower_temp->change_base change_solvent Use Aprotic Solvent or Co-solvent change_base->change_solvent outcome Reduced Dehalogenation change_solvent->outcome

Troubleshooting workflow for minimizing dehalogenation.

Q3: My reaction is producing a significant amount of quaterphenyl (B1678625), the homocoupling product of this compound. How can I suppress this side reaction?

A3: The formation of quaterphenyl is due to the homocoupling of your this compound starting material. This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can interfere with the catalytic cycle.[5]

To minimize homocoupling, focus on the following:

  • Rigorous Inert Atmosphere: Ensure that your reaction setup is thoroughly purged with an inert gas and that all solvents are properly degassed. Maintaining a positive pressure of nitrogen or argon throughout the reaction is crucial.[2]

  • Catalyst Pre-activation: If you are using a Pd(II) precatalyst, it needs to be reduced to the active Pd(0) species. In some cases, homocoupling of the boronic acid can facilitate this reduction. However, ensuring efficient reduction to Pd(0) at the start of the reaction can sometimes mitigate side reactions.

Q4: How do I select the optimal catalyst, ligand, base, and solvent for the Suzuki coupling of this compound?

A4: The ideal combination of reagents and solvents is highly substrate-dependent. For this compound, a good starting point is to use a common palladium catalyst and phosphine ligand system.

  • Catalyst and Ligand: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand is a common starting point.[1] Triphenylphosphine (PPh₃) is a widely used ligand.[6] For more challenging couplings, bulky and electron-rich phosphine ligands can be more effective.[7]

  • Base: The choice of base is critical. Inorganic bases are generally preferred over organic bases.[8] Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often effective.[4][9]

  • Solvent: A mixture of an aprotic polar solvent and water is commonly employed. Popular choices include dioxane/water, THF/water, or DMF/water.[6][9][10] The water content can significantly influence the reaction rate.[1]

The interplay between these components is crucial, as illustrated by the catalytic cycle below:

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)(X)L2 ArPd(II)(X)L₂ Pd(0)L2->ArPd(II)(X)L2 Oxidative Addition (Ar-X) ArPd(II)(R)L2 ArPd(II)(R)L₂ ArPd(II)(X)L2->ArPd(II)(R)L2 Transmetalation (R-B(OH)₂ + Base) Ar-R Ar-R ArPd(II)(R)L2->Ar-R Reductive Elimination Ar-R->Pd(0)L2

Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Data on Reaction Conditions

The following tables summarize the effects of different catalysts, bases, and solvents on Suzuki coupling reactions, providing a starting point for optimization.

Table 1: Effect of Different Palladium Catalysts on Yield

CatalystLigandYield (%)Reference
Pd(OAc)₂PPh₃Varies[6]
Pd(PPh₃)₄-Good to Excellent[1][9]
Pd₂(dba)₃SPhosHigh[7]
Pd/C-Varies[10]

Table 2: Effect of Various Bases on Yield

BaseGeneral ObservationReference
K₂CO₃Commonly used, effective[4][6][9]
Cs₂CO₃Often gives good yields[9]
K₃PO₄Effective, can minimize dehalogenation[3][9]
NaOHCan promote side reactions[4]
Et₃N (Triethylamine)Organic base, may act as hydride donor[4]

Table 3: Effect of Different Solvents on Yield

Solvent SystemGeneral ObservationReference
1,4-Dioxane / H₂OCommonly used, effective[6][9]
Toluene / H₂OGood for some systems[11]
DMF / H₂OCan give high yields[9][12]
THF / H₂OWidely used solvent mixture[10][11]
AcetonitrilePolar aprotic, can influence selectivity[13]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a general starting point and should be optimized for your specific boronic acid partner.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask or Schlenk tube, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen.[6]

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[1][6]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the pure coupled product.[6]

References

Effect of reaction temperature on 4-Bromobiphenyl coupling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromobiphenyl in coupling reactions. The content addresses common issues related to reaction temperature and coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of reaction temperature on the efficiency of this compound coupling reactions?

A1: Reaction temperature is a critical parameter in palladium-catalyzed cross-coupling reactions. Generally, increasing the temperature can increase the reaction rate. However, excessively high temperatures can lead to undesirable side reactions, such as debromination (hydrodehalogenation), where the bromine atom is replaced by a hydrogen atom, and catalyst decomposition (precipitation of palladium black), which reduces the overall yield of the desired product.[1][2] For many Suzuki and Heck couplings of aryl bromides, temperatures in the range of 80-120°C are often optimal, but this can vary significantly based on the catalyst, ligands, base, and solvent used.[3][4]

Q2: I am observing a significant amount of biphenyl (B1667301) as a byproduct in my Suzuki coupling of this compound. What is the likely cause and how can I minimize it?

A2: The formation of biphenyl from this compound is a result of a debromination side reaction.[1] This is often exacerbated by high reaction temperatures, which can promote this hydrodehalogenation pathway. To minimize the formation of this byproduct, consider lowering the reaction temperature.[1] For instance, attempting the reaction in a lower range, such as 60-80°C, may reduce the rate of debromination relative to the desired cross-coupling. Additionally, the choice of base is crucial; weaker bases are often preferred to minimize this side reaction.[1]

Q3: My Heck coupling reaction with this compound is sluggish at lower temperatures. Can I simply increase the temperature to improve the conversion rate?

A3: While increasing the temperature can enhance the reaction rate, it must be done with caution. Higher temperatures in Heck reactions can lead to catalyst degradation and an increase in byproducts.[2][5] For aryl bromides, temperatures are often in the range of 100-140°C.[6] Before increasing the temperature, ensure that other parameters are optimized, such as the palladium catalyst, ligand, and base. In some cases, switching to a more active catalyst system can allow for efficient coupling at lower temperatures.[7]

Q4: Are room temperature Sonogashira couplings possible with this compound?

A4: While traditional Sonogashira couplings with aryl bromides often require heating, recent methodologies have demonstrated the feasibility of room temperature reactions under specific conditions.[8] These methods may involve the use of highly active catalyst systems or additives that promote the reaction under milder conditions. However, for standard Sonogashira protocols, heating is typically necessary to achieve a reasonable reaction rate with aryl bromides.[9]

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki Coupling

Symptoms: The starting material, this compound, remains largely unreacted even after extended reaction times.

Troubleshooting Workflow:

start Low/No Conversion check_temp Is the reaction temperature adequate? start->check_temp increase_temp Gradually increase temperature (e.g., in 10-20°C increments). Monitor for byproduct formation. check_temp->increase_temp No check_catalyst Is the catalyst/ligand system active? check_temp->check_catalyst Yes increase_temp->check_catalyst change_catalyst Screen different Pd catalysts and ligands. Consider more electron-rich/bulky ligands. check_catalyst->change_catalyst No check_base Is the base appropriate and sufficiently strong? check_catalyst->check_base Yes change_catalyst->check_base change_base Switch to a stronger or more soluble base (e.g., K3PO4, Cs2CO3). check_base->change_base No end Improved Conversion check_base->end Yes change_base->end

Caption: Troubleshooting workflow for low conversion in Suzuki coupling.

Issue 2: Significant Debromination Byproduct Formation

Symptoms: Formation of a significant amount of biphenyl alongside the desired coupled product.

Troubleshooting Logic:

start High Debromination temp_too_high Is the reaction temperature too high? start->temp_too_high lower_temp Decrease reaction temperature. (e.g., try 60-80°C). temp_too_high->lower_temp Yes base_issue Is the base too strong or a hydride source? temp_too_high->base_issue No lower_temp->base_issue change_base Switch to a weaker inorganic base (e.g., K2CO3, KF). base_issue->change_base Yes ligand_issue Is the ligand promoting hydrodehalogenation? base_issue->ligand_issue No change_base->ligand_issue change_ligand Screen different ligands. Consider ligands less prone to this side reaction. ligand_issue->change_ligand Yes end Minimized Debromination ligand_issue->end No change_ligand->end

Caption: Logical steps to address debromination in coupling reactions.

Data on Temperature Effects

The following tables summarize the effect of temperature on similar aryl bromide coupling reactions. Note that optimal conditions for this compound may vary.

Table 1: Effect of Temperature on Suzuki-Miyaura Coupling of 4-Bromoacetophenone with Phenylboronic Acid [3]

EntryTemperature (°C)Conversion (%)
110072
212085
3140100

Reaction conditions: 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), supported Pd catalyst (0.25 mol%), Na2CO3 (2.0 mmol), DMA (5 mL), 24 hours.

Table 2: Temperature Effect on Suzuki Coupling of Bromobenzene with Phenylboronic Acid

Temperature (°C)Time (h)Yield (%)
3024~10
5024~35
8024~95
10024~98

Note: This is a generalized representation based on typical reaction profiles. Actual yields can vary.[10][11] Elevated temperatures (>100 °C) can sometimes lead to a decrease in yield due to catalyst decomposition.[2]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol provides a general starting point for the coupling of this compound with an arylboronic acid.

Reaction Scheme:

sub1 This compound plus1 + sub2 ArB(OH)2 arrow Pd Catalyst, Base Solvent, Heat prod 4-Aryl-biphenyl sub1 This compound plus1 + sub2 Alkene arrow Pd Catalyst, Base Solvent, Heat prod 4-Vinyl-biphenyl derivative sub1 This compound plus1 + sub2 Terminal Alkyne arrow Pd Catalyst, Cu(I) salt Base, Solvent, Heat prod 4-Alkynyl-biphenyl

References

Choosing the right base to minimize side reactions with 4-Bromobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing side reactions when using 4-bromobiphenyl in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in palladium-catalyzed cross-coupling reactions?

A1: The primary side reactions encountered are debromination (hydrodehalogenation) and homocoupling. Debromination is the replacement of the bromine atom with a hydrogen atom, leading to the formation of biphenyl (B1667301) as a byproduct.[1] Homocoupling results in the formation of quaterphenyl, where two molecules of this compound couple together. In Suzuki-Miyaura reactions, homocoupling of the boronic acid partner is also a common issue.[2]

Q2: How does the choice of base influence the outcome of a reaction with this compound?

A2: The base plays a critical role in the catalytic cycle of most cross-coupling reactions. Its primary functions are to facilitate the transmetalation step (in Suzuki-Miyaura) or to neutralize the hydrogen halide formed (in Heck and Sonogashira).[3][4] The strength and type of base can significantly impact the rates of the desired reaction versus side reactions. Stronger bases can sometimes promote debromination, while the appropriate base can enhance the rate of the desired coupling, thereby minimizing the opportunity for side reactions to occur.[1]

Q3: What is the general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions?

A3: The reactivity of aryl halides generally follows the order of their bond dissociation energies: Aryl-I > Aryl-OTf > Aryl-Br > Aryl-Cl. This compound is therefore a versatile substrate, offering a good balance of reactivity and stability.

Troubleshooting Guides

Issue 1: Significant Formation of Debrominated Byproduct (Biphenyl)

Cause: Debromination, or hydrodehalogenation, is a common side reaction where the bromine atom on this compound is replaced by a hydrogen atom. This can be caused by several factors:

  • High Reaction Temperature: Elevated temperatures can increase the rate of debromination.

  • Choice of Base: Strong bases, particularly in the presence of protic solvents, can generate palladium-hydride species that lead to reductive debromination. Organic bases like triethylamine (B128534) (Et₃N) can sometimes act as hydride donors in Heck reactions.

  • Palladium Catalyst and Ligands: The nature of the catalyst and ligands can influence the propensity for debromination. Electron-rich and bulky ligands can sometimes favor this side reaction.

  • Presence of Hydride Sources: Impurities in reagents or solvents that can act as hydride donors can contribute to debromination.

Solutions:

  • Optimize Reaction Temperature: Attempt the reaction at a lower temperature (e.g., 80 °C) to see if the amount of the debrominated byproduct is reduced.

  • Screen Different Bases: The choice of base is critical. Weaker inorganic bases are often preferred to minimize debromination. A screening of bases from different classes (carbonates, phosphates) is recommended.

  • Select Appropriate Catalyst/Ligand System: If debromination is persistent, consider switching to a different palladium precursor or ligand.

Issue 2: Formation of Homocoupling Byproducts

Cause: Homocoupling is the self-coupling of the starting materials. In reactions with this compound, this leads to the formation of 4,4'-diphenylbiphenyl. In Suzuki-Miyaura reactions, the homocoupling of the boronic acid partner is also frequently observed. Key causes include:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the oxidative homocoupling of boronic acids.

  • Use of Pd(II) Precatalysts: Some Pd(II) precatalysts can react directly with the organometallic coupling partner, leading to homocoupling.

  • Suboptimal Reaction Conditions: An inappropriate choice of base, solvent, or high catalyst loading can favor homocoupling pathways.

Solutions:

  • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by using the freeze-pump-thaw method.

  • Use a Pd(0) Source: Employing a Pd(0) catalyst directly can minimize the presence of Pd(II) species that may induce homocoupling.

  • Optimize Reaction Conditions: Carefully screen the base, solvent, and catalyst loading to find conditions that favor the cross-coupling reaction over homocoupling.

Data Presentation: Base Selection for Minimizing Side Reactions

The following tables summarize the effect of different bases on the yield of common cross-coupling reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

BaseSolventTemperature (°C)Yield (%)Reference
K₃PO₄1,4-Dioxane8060
Na₂CO₃Toluene (B28343)/Dioxane (4:1)85High (not specified)
K₂CO₃N-Dimethylacetamide150 (Microwave)High (not specified)
CsFTHFRoom TemperatureHigh (not specified)

Note: Yields are highly dependent on the specific reaction conditions, including catalyst, ligand, and reaction time.

Table 2: Heck Reaction of this compound with an Alkene

BaseSolventTemperature (°C)Yield (%)Reference
K₂CO₃DMF/H₂O100High (not specified)
Na₂CO₃DMF140-150Moderate (not specified)
Et₃NDMF or NMP120-140High (not specified)
NaOHPEGNot specifiedModerate (not specified)
KOHPEGNot specifiedModerate (not specified)

Note: The choice between organic and inorganic bases can significantly impact side reactions like debromination, with inorganic bases often being preferred.

Table 3: Sonogashira Coupling of this compound with a Terminal Alkyne

BaseSolventTemperature (°C)Yield (%)Reference
Piperidine (B6355638)THF or DMF60-80High (not specified)
DiisopropylamineTHFRoom Temperature89
Et₃NTHF or TolueneRoom Temperature - 80High (not specified)
Cs₂CO₃DMF or DMSO60-100High (not specified)

Note: Amine bases often serve as both the base and part of the solvent system in Sonogashira couplings.

Table 4: Buchwald-Hartwig Amination of this compound with an Amine

BaseSolventTemperature (°C)Yield (%)Reference
NaOt-BuTolueneReflux65 (with 4-chloroanisole)This is a general protocol, specific data for this compound may vary.
Cs₂CO₃1,4-Dioxane120 (Microwave)High (not specified)
K₃PO₄Not specifiedNot specifiedEffective (no yield given)General principle
DBUMeCN/Toluene140High (not specified)

Note: Strong, non-nucleophilic bases are typically required for the deprotonation of the amine.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • PdCl₂(dppf) (0.1 equiv)

  • 2 M Na₂CO₃ solution

  • Toluene/1,4-Dioxane (4:1 mixture)

  • Celite

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and PdCl₂(dppf).

  • Add the toluene/1,4-dioxane solvent mixture and the 2 M Na₂CO₃ solution.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 85 °C under an inert atmosphere and stir for 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Separate the organic layer from the filtrate and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Heck Reaction of this compound

This protocol provides a general method for the Heck reaction of this compound with an alkene.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene) (1.5 equiv)

  • Pd(OAc)₂ (1 mol%)

  • P(o-tol)₃ (2 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Sealed reaction tube

Procedure:

  • To a sealed reaction tube, add this compound, the alkene, Pd(OAc)₂, and P(o-tol)₃.

  • Add the base (Et₃N) and the solvent (DMF or NMP).

  • Seal the tube and heat the reaction mixture to 120-140 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling of this compound

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • Copper(I) iodide (CuI) (optional, for copper-catalyzed variant)

  • Piperidine (2.0 equiv)

  • Degassed THF or DMF

  • Schlenk flask

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound and the terminal alkyne in the degassed solvent.

  • Add PdCl₂(PPh₃)₂ (and CuI if applicable).

  • Add piperidine to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4: Buchwald-Hartwig Amination of this compound

This protocol provides a general guideline for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • XPhos (2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous toluene

  • Schlenk tube

Procedure:

  • To an oven-dried Schlenk tube, add this compound, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the amine and anhydrous toluene via syringe.

  • Add the sodium tert-butoxide.

  • Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography.

Visualizations

Troubleshooting_Debromination start High Debromination Observed q1 Is the reaction temperature high? start->q1 a1 Lower temperature (e.g., 80 °C) q1->a1 Yes q2 Is a strong or organic base used? q1->q2 No a1->q2 a2 Screen weaker, inorganic bases (e.g., K2CO3, K3PO4) q2->a2 Yes q3 Are there potential hydride sources? q2->q3 No a2->q3 a3 Use anhydrous solvents and high-purity reagents q3->a3 Yes end Minimized Debromination q3->end No a3->end

Caption: Troubleshooting workflow for minimizing debromination.

Base_Selection_Logic start Choosing a Base for Cross-Coupling reaction_type What is the reaction type? start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki Suzuki heck Heck reaction_type->heck Heck sonogashira Sonogashira reaction_type->sonogashira Sonogashira buchwald Buchwald-Hartwig reaction_type->buchwald Buchwald-Hartwig suzuki_base Inorganic bases are common (e.g., K2CO3, K3PO4, Cs2CO3) suzuki->suzuki_base heck_base Inorganic bases (e.g., NaOAc, K2CO3) or organic amines (e.g., Et3N) heck->heck_base sonogashira_base Amine bases are typical (e.g., Piperidine, Et3N, DIPA) sonogashira->sonogashira_base buchwald_base Strong, non-nucleophilic bases (e.g., NaOt-Bu, LHMDS, K3PO4) buchwald->buchwald_base side_reaction Are side reactions (e.g., debromination) observed? suzuki_base->side_reaction heck_base->side_reaction sonogashira_base->side_reaction buchwald_base->side_reaction weaker_base Consider a weaker base or different base class side_reaction->weaker_base Yes optimize Optimize other parameters (temperature, solvent, ligand) side_reaction->optimize No weaker_base->optimize

Caption: Decision tree for selecting a base to minimize side reactions.

Experimental_Workflow prep 1. Reagent Preparation (this compound, Coupling Partner, Base, Solvent) setup 2. Reaction Setup (Under Inert Atmosphere) prep->setup catalyst 3. Catalyst & Ligand Addition setup->catalyst reaction 4. Reaction (Heating & Stirring) catalyst->reaction monitoring 5. Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 6. Work-up (Quenching & Extraction) monitoring->workup Complete purification 7. Purification (Column Chromatography) workup->purification analysis 8. Product Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for cross-coupling reactions.

References

Technical Support Center: Purification of 4-Bromobiphenyl Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromobiphenyl and its reaction products.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound derivatives.

Recrystallization Issues

Problem Possible Cause Solution
Product does not dissolve completely. Insufficient solvent volume or incorrect solvent choice.Add a small amount of additional hot solvent until the solid dissolves. If the solid still does not dissolve, a different solvent system may be required.[1]
Product "oils out" instead of crystallizing. The solution is too concentrated, or the cooling rate is too fast.Reheat the mixture to redissolve the oil, add more solvent, and allow it to cool at a slower rate. Introducing a seed crystal can also promote proper crystal growth.[1]
Low recovery of purified product. Too much solvent was used, or the product is significantly soluble in the cold solvent.Evaporate some of the solvent to increase the concentration of the product and cool the solution in an ice bath to minimize solubility.
Colored impurities remain in the final product. The impurities are co-crystallizing with the product.Add a small amount of decolorizing charcoal to the hot solution before filtration to adsorb the colored impurities.[2]

Column Chromatography Issues

Problem Possible Cause Solution
Poor separation of compounds (overlapping bands). The solvent system (mobile phase) is too polar or not polar enough.Optimize the mobile phase by performing thin-layer chromatography (TLC) with different solvent systems first. A less polar solvent will generally slow down the elution of all compounds, potentially improving separation.
Cracking or channeling of the stationary phase (silica gel or alumina). Improper packing of the column.Ensure the stationary phase is packed uniformly as a slurry and is not allowed to run dry.
The compound is not eluting from the column. The mobile phase is not polar enough, or the compound is strongly adsorbed to the stationary phase.Gradually increase the polarity of the mobile phase. For very polar compounds, a different stationary phase may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound and its derivatives?

A1: The most common purification techniques for this compound and its reaction products are recrystallization, column chromatography, and distillation.[3][4] Recrystallization is effective for purifying solid compounds, while column chromatography is used to separate compounds from a mixture based on their different affinities for the stationary and mobile phases.[5][6] Distillation can be used for thermally stable liquid products or for the removal of volatile solvents.[4]

Q2: How do I choose a suitable solvent for the recrystallization of a this compound derivative?

A2: An ideal recrystallization solvent is one in which your target compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[1] It is also important that the impurities are either very soluble or insoluble in the chosen solvent at all temperatures. Common solvents for the recrystallization of this compound include absolute ethanol (B145695) and ethanol/water mixtures.[4][7][8]

Q3: What are some common impurities found in reactions involving this compound?

A3: Common impurities can include unreacted starting materials (e.g., biphenyl (B1667301), brominating agents), byproducts from side reactions (e.g., polybrominated biphenyls), and residual catalyst from coupling reactions (e.g., palladium or copper catalysts).[3][9] For instance, in Grignard reactions, biphenyl is a common impurity formed from the coupling of the Grignard reagent with unreacted bromobenzene.[10]

Q4: Can I use High-Performance Liquid Chromatography (HPLC) for the purification of this compound products?

A4: Yes, reverse-phase HPLC can be used for the analysis and purification of this compound and its derivatives.[11] A common mobile phase consists of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[11]

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Dissolution: In a flask, dissolve the crude this compound product in a minimal amount of hot absolute ethanol.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[1]

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals in a vacuum oven.[4]

Quantitative Data for Recrystallization

Parameter Value Reference
Solvent95% Ethanol[4]
Drying Temperature40-55 °C[4]
Drying Vacuum300-550 Pa[4]

Protocol 2: Column Chromatography of a this compound Reaction Mixture

  • Column Packing: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane) and pour it into a chromatography column. Allow the silica gel to settle, ensuring a level surface.

  • Sample Loading: Dissolve the crude reaction product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase). Alternatively, for less soluble compounds, perform a dry loading by adsorbing the product onto a small amount of silica gel.[5]

  • Elution: Add the mobile phase (eluent) to the top of the column and begin collecting fractions. A common starting eluent for biphenyl derivatives is a mixture of hexanes and ethyl acetate.[12]

  • Gradient Elution (Optional): Gradually increase the polarity of the mobile phase to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions using thin-layer chromatography (TLC) to identify the fractions containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reaction_Setup Reaction Setup (e.g., Suzuki Coupling) Reaction_Execution Reaction Execution (Heating, Stirring) Reaction_Setup->Reaction_Execution Reaction_Quench Reaction Quenching Reaction_Execution->Reaction_Quench Extraction Aqueous Work-up & Extraction Reaction_Quench->Extraction Drying Drying of Organic Layer Extraction->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Purification_Method Purification (Recrystallization or Chromatography) Solvent_Removal->Purification_Method Purity_Analysis Purity Analysis (TLC, GC, HPLC) Purification_Method->Purity_Analysis Final_Product Isolated Pure Product Purity_Analysis->Final_Product Pure Product

Caption: General experimental workflow for the synthesis and purification of this compound derivatives.

troubleshooting_recrystallization Start Recrystallization Attempt Check_Crystals Crystals Formed? Start->Check_Crystals Oiling_Out Product Oiled Out? Check_Crystals->Oiling_Out No Success Successful Recrystallization Check_Crystals->Success Yes Action_Reheat Reheat, Add More Solvent, Cool Slowly Oiling_Out->Action_Reheat Yes Action_Seed Induce Crystallization (Scratch Flask, Add Seed Crystal) Oiling_Out->Action_Seed No Failure Re-evaluate Solvent System Action_Reheat->Start Action_Seed->Start Action_Seed->Failure

References

Managing solubility issues of reactants in Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with reactants in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My starting material (aryl halide or boronic acid) has very poor solubility in common Suzuki coupling solvents. What is the first thing I should try?

The initial and most straightforward approach is to modify the solvent system and reaction temperature.

  • Increase Temperature: Many Suzuki couplings are run at elevated temperatures (80-110 °C).[1] Increasing the temperature can significantly improve the solubility of solid reactants. However, be aware that higher temperatures might also promote side reactions like protodeboronation or catalyst decomposition.[1][2]

  • Screen Solvents: If temperature adjustment is insufficient, screening a range of solvents is recommended. While the Suzuki reaction is tolerant of many solvents, some are particularly effective for poorly soluble substrates.[3] Common choices include polar aprotic solvents like DMF or ethereal solvents such as 1,4-dioxane (B91453) and THF, often used with a water co-solvent.[4]

  • Use a Co-solvent: The addition of water is common in Suzuki reactions as it helps dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and is believed to play a role in the transmetalation step of the catalytic cycle. For organic-soluble substrates, a biphasic system like Toluene/H₂O or Dioxane/H₂O is standard.

Q2: I am observing a biphasic reaction mixture with slow conversion. How can I improve the reaction rate?

Slow reaction rates in biphasic systems are often due to poor mass transfer between the aqueous phase (containing the base and activated boronic acid) and the organic phase (containing the aryl halide and palladium catalyst).

  • Vigorous Stirring: Ensure the reaction mixture is being stirred vigorously to create an emulsion, maximizing the interfacial area between the two phases.

  • Phase-Transfer Catalysts (PTCs): The addition of a phase-transfer catalyst can dramatically accelerate biphasic reactions. PTCs, such as quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB) or Aliquat 336, facilitate the transfer of the boronate anion from the aqueous phase to the organic phase, where it can react with the palladium complex.

Q3: Can the choice of base affect my reaction if I have solubility issues?

Yes, the base is a critical component. Its strength, cation size, and solubility can all impact the reaction.

  • Base Strength: Stronger bases can sometimes accelerate the reaction but may not be suitable for base-sensitive functional groups. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.

  • Physical Form: Ensure the base is finely powdered and dry. Clumps or coarse particles have a lower surface area and can lead to poor reproducibility and incomplete reactions.

  • Solubility: The base must have some solubility in the reaction medium to activate the boronic acid. If you are using an organic solvent system without water, an organic base like triethylamine (B128534) (TEA) might be considered, although inorganic bases are more common.

Q4: What should I do if my reactants are insoluble in all common solvent systems, even at high temperatures?

For extremely insoluble substrates, such as large polycyclic aromatic hydrocarbons, conventional solution-phase synthesis may not be viable. In these cases, solid-state mechanochemistry is a powerful alternative.

  • Ball Milling: This solvent-free technique involves grinding the solid reactants together with the catalyst and base in a ball mill. The mechanical energy input facilitates the reaction in the solid state, completely bypassing solubility limitations.

Q5: Can my choice of ligand influence the outcome when dealing with poor solubility?

While ligands do not directly solubilize the reactants, their choice is crucial for catalyst activity and stability, which is especially important under the harsh conditions (e.g., high temperatures) often required to deal with solubility problems.

  • Bulky, Electron-Rich Ligands: Modern phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) form highly active palladium catalysts. This high activity can allow the reaction to proceed at lower temperatures, which may be beneficial, or can drive sluggish reactions to completion even with low concentrations of dissolved substrate.

  • Water-Soluble Ligands: For reactions conducted primarily in aqueous media, specially designed water-soluble ligands, such as sulfonated phosphines (e.g., SPhos), can be used to keep the catalyst in the aqueous phase.

Troubleshooting Guides

Guide 1: Systematic Parameter Screening for Low Solubility

When initial attempts fail, a systematic approach to optimizing reaction conditions is essential. Vary one parameter at a time to isolate its effect.

Table 1: Systematic Optimization Parameter Screening

ParameterConditions to ScreenRationaleCitation(s)
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF, 2-MeTHFAffects reagent solubility and catalyst activity. Polar aprotic solvents like DMF can be effective for highly polar, poorly soluble substrates.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFBase strength and the nature of the cation can significantly influence reaction rate and yield. KF is a milder option for base-labile groups.
Ligand PPh₃, SPhos, XPhos, P(t-Bu)₃, Buchwald-type ligandsLigand choice dictates the rates of oxidative addition and reductive elimination, which are key steps in the catalytic cycle. Bulky, electron-rich ligands are often more effective for challenging substrates.
Temperature Room Temp, 60 °C, 80 °C, 100 °CHigher temperatures increase solubility and reaction rates but can also lead to degradation of reagents or catalysts.
Co-Solvent Ratio 10:1, 4:1, 2:1 (Organic:Water)The amount of water can influence the solubility of the base and the rate of transmetalation.
Guide 2: Using Phase-Transfer Catalysts (PTCs)

For biphasic reactions involving an aqueous base and an organic solvent, PTCs can be highly effective.

Table 2: Common Phase-Transfer Catalysts for Suzuki Coupling

CatalystChemical NameTypical Loading (mol%)Key CharacteristicsCitation(s)
TBAB Tetrabutylammonium Bromide10-20A common and effective PTC for many Suzuki reactions.
Aliquat 336 Tricaprylylmethylammonium chloride1-5Highly organophilic and thermally stable, often requiring lower loadings than TBAB.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with a Poorly Soluble Aryl Halide

This protocol provides a starting point that can be adapted based on the screening guide above.

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the poorly soluble aryl halide (1.0 equiv), the arylboronic acid (1.2 - 1.5 equiv), and the finely powdered base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe.

  • Catalyst Preparation: In a separate vial under inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%). Briefly mix with a small amount of the degassed organic solvent.

  • Reaction Initiation: Add the catalyst mixture to the Schlenk flask via syringe.

  • Heating: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required reaction time (monitor by TLC or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Small-Scale Parallel Solvent Screening

This method allows for the efficient testing of multiple solvents.

  • Stock Solution: Prepare a stock solution of the aryl halide, boronic acid, palladium precatalyst, and ligand in a suitable, volatile solvent (e.g., THF).

  • Aliquotting: In an array of reaction vials, add the chosen base to each.

  • Solvent Addition: Add a different test solvent (e.g., DMF, Toluene, Dioxane) to each vial.

  • Initiation: Add an equal aliquot of the stock solution to each vial, seal them, and place them in a heating block with vigorous stirring.

  • Analysis: After a set time, cool the reactions and analyze a small sample from each by LC-MS or GC-MS to determine the relative conversion and identify the most promising solvent system.

Visual Guides

Troubleshooting_Workflow decision decision solution solution start_node Reactant Solubility Issue node1 Select common solvent (e.g., Dioxane/H2O, Toluene) start_node->node1 decision1 Is the mixture homogeneous? node1->decision1 node2 Increase temperature (e.g., 80-110 °C) decision1->node2 No node3 Run reaction and monitor conversion decision1->node3 Yes decision2 Is it soluble now? node2->decision2 decision3 Is conversion >80%? node3->decision3 decision2->node3 Yes node4 node4 decision2->node4 No node5 Systematically screen solvents, bases, ligands (see Table 1) node4->node5 solution1 Process Complete decision3->solution1 Yes decision3->node5 No decision4 Is reaction biphasic and slow? node5->decision4 solution2 Use Phase-Transfer Catalyst (TBAB) decision4->solution2 Yes decision5 Still no reaction? decision4->decision5 No solution3 Consider Solid-State (Ball Milling) decision5->solution3 Yes node6 Re-evaluate catalyst/ ligand activity decision5->node6 No PTC_Mechanism Phase-Transfer Catalyst (PTC) Mechanism cluster_organic Organic Phase (e.g., Toluene) cluster_aqueous Aqueous Phase ArX Ar-X Pd_cat Pd(0)Ln ArX->Pd_cat Oxidative Addition ArPdX Ar-Pd(II)-X Pd_cat->ArPdX Product Ar-Ar' ArPdX->Product Reductive Elimination PTC_Q_X Q⁺X⁻ ArPdX->PTC_Q_X Product->Pd_cat Base K2CO3 Boronate [Ar'-B(OH)3]⁻ K⁺ Base->Boronate Boronic Ar'-B(OH)2 Boronic->Boronate Boronate->PTC_Q_X Ion Exchange PTC_Q_Boronate [Q]⁺[Ar'-B(OH)3]⁻ PTC_Q_X->PTC_Q_Boronate PTC_Q_Boronate->ArPdX Transmetalation Screening_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare stock solution: Aryl Halide, Boronic Acid, Catalyst, Ligand prep2 Dispense base into parallel reaction vials exp1 Add unique solvent to each vial prep2->exp1 exp2 Add stock solution aliquot to each vial exp1->exp2 exp3 Heat and stir reactions under inert atmosphere exp2->exp3 an1 Analyze each reaction (LC-MS, GC) exp3->an1 an2 Identify optimal solvent system an1->an2

References

Technical Support Center: Brominated Biphenyl Carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers working with brominated biphenyls containing carboxylic acid groups.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction (e.g., Suzuki, Heck) yield low when using a bromobiphenyl carboxylic acid substrate?

Low yields can stem from several factors related to the carboxylic acid group:

  • Catalyst Inhibition: The acidic proton of the carboxylic acid can react with and deactivate the basic ligands or the active catalyst species.

  • Substrate Solubility: The polarity of the carboxylic acid group can reduce the solubility of your substrate in common non-polar organic solvents used for cross-coupling reactions, leading to a heterogeneous reaction mixture and poor reactivity.

  • Coordination to the Metal Center: The carboxylate group can coordinate to the palladium catalyst, potentially forming inactive or less reactive complexes.

  • Side Reactions: Decarboxylation can occur at elevated temperatures, leading to the formation of unwanted byproducts.

Q2: How does the position of the carboxylic acid group relative to the bromine atom affect the reaction?

The relative positions are critical. An ortho-carboxylic acid group can exert significant steric hindrance, making it difficult for the palladium catalyst to access the C-Br bond for oxidative addition. This often requires more forcing reaction conditions or specialized catalysts. Additionally, the ortho group can participate in a concerted-metalation deprotonation mechanism, which can sometimes be beneficial but can also lead to alternative reaction pathways. Meta and para substitutions generally have less steric impact.

Q3: I'm observing a significant amount of a debrominated, non-carboxylated byproduct. What is happening?

This is likely due to a combination of protodebromination and decarboxylation. The protodebromination (replacement of Br with H) can be a competing pathway in many palladium-catalyzed reactions, especially if there are sources of hydrogen in the reaction mixture. The decarboxylation (loss of CO2) is often thermally induced. The combination suggests the reaction temperature might be too high.

Q4: Should I protect the carboxylic acid group before my reaction?

Protection is a common strategy to circumvent the issues mentioned above. Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) is the most frequent approach. This removes the acidic proton and reduces the coordinating ability of the group. However, it adds two steps to your synthesis (protection and deprotection), so it's a trade-off between overall efficiency and the yield of the coupling step.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion 1. Catalyst deactivation by the acidic proton. 2. Poor substrate solubility. 3. Steric hindrance from an ortho-COOH group.1. Use a stronger or different base (e.g., K3PO4, Cs2CO3) that can deprotonate the carboxylic acid without harming the catalyst. 2. Use a mixed solvent system (e.g., Toluene (B28343)/Water, Dioxane/Water) to improve solubility. 3. Switch to a bulkier phosphine (B1218219) ligand (e.g., SPhos, XPhos) that can promote oxidative addition. 4. Consider protecting the carboxylic acid as an ester.
Significant Byproduct Formation (e.g., Decarboxylation, Debromination) 1. Reaction temperature is too high. 2. Presence of a hydrogen source for debromination. 3. Inappropriate choice of base or solvent.1. Lower the reaction temperature and increase the reaction time. 2. Ensure anhydrous solvents and reagents are used. 3. Screen different bases; sometimes a weaker base like K2CO3 is sufficient and minimizes side reactions.
Reaction Stalls After Partial Conversion 1. Catalyst has degraded over the reaction time. 2. Product inhibition.1. Add a second portion of the catalyst midway through the reaction. 2. Use a higher catalyst loading from the start (e.g., increase from 1 mol% to 3 mol%). 3. Dilute the reaction mixture if product solubility is an issue.

Experimental Protocols

Protocol 1: Suzuki Coupling of 4'-bromo-[1,1'-biphenyl]-4-carboxylic acid

This protocol outlines a typical Suzuki coupling reaction to form a substituted biphenyl (B1667301) carboxylic acid.

Materials:

  • 4'-bromo-[1,1'-biphenyl]-4-carboxylic acid (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh3)4 (0.03 eq)

  • K2CO3 (3.0 eq)

  • Toluene (5 mL per mmol of substrate)

  • Water (1 mL per mmol of substrate)

Procedure:

  • To a round-bottom flask, add 4'-bromo-[1,1'-biphenyl]-4-carboxylic acid and the arylboronic acid.

  • Add K2CO3.

  • Purge the flask with argon or nitrogen for 15 minutes.

  • Add the toluene and water.

  • Add the Pd(PPh3)4 catalyst.

  • Heat the reaction mixture to 90°C and stir for 12 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Add water and extract with ethyl acetate.

  • Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield the desired product.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation start Combine Reactants: - Bromobiphenyl Carboxylic Acid - Boronic Acid - Base (K2CO3) purge Purge Flask with Argon start->purge add_solvents Add Solvents (Toluene/Water) purge->add_solvents add_catalyst Add Catalyst (Pd(PPh3)4) add_solvents->add_catalyst heat Heat to 90°C Stir for 12h add_catalyst->heat monitor Monitor by TLC / LC-MS heat->monitor cool Cool to RT monitor->cool extract Extract with Ethyl Acetate cool->extract acidify Acidify Aqueous Layer (1M HCl) extract->acidify filter Filter & Dry Product acidify->filter end end filter->end Final Product

Caption: Workflow for a typical Suzuki coupling reaction.

troubleshooting_flow start Low Reaction Yield? check_ortho Is COOH group ortho to the Bromine? start->check_ortho Yes sol_base Screen alternative bases (e.g., K3PO4, Cs2CO3) start->sol_base No sol_issue Is the starting material fully dissolved? check_ortho->sol_issue No sol_sterics Use bulky ligand (e.g., SPhos) OR Protect COOH group check_ortho->sol_sterics Yes temp_issue Are byproducts (decarboxylation) observed? sol_issue->temp_issue Yes sol_solubility Use co-solvent (Dioxane/H2O) OR Increase temperature slightly sol_issue->sol_solubility No sol_temp Lower reaction temperature and increase time temp_issue->sol_temp Yes temp_issue->sol_base No

Technical Support Center: Strategies to Reduce Byproduct Formation in Heck Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Mizoroki-Heck reaction. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize byproduct formation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in a Heck reaction?

A1: The most frequently encountered byproducts include:

  • Isomerized Alkenes: The double bond in the product migrates to a different, often more thermodynamically stable, position. This is a result of the reversibility of the β-hydride elimination step.[1][2][3]

  • Reductive Heck Products: Instead of the anticipated vinylic substitution, a conjugate addition product is formed. This is particularly common when using α,β-unsaturated substrates.[4]

  • Homocoupled Products: Dimerization of the aryl halide starting material can occur, leading to biaryl impurities.[1]

  • Palladium Black: The active Pd(0) catalyst can aggregate and precipitate out of the solution, which leads to a decrease in catalytic activity. This is more prevalent in ligand-free reaction conditions.

Q2: How does the choice of ligand affect byproduct formation?

A2: Ligands are crucial for stabilizing the palladium catalyst and influencing selectivity.

  • Monodentate Phosphines (e.g., PPh₃, P(o-Tol)₃): These are commonly used and generally promote the neutral catalytic pathway.

  • Bidentate Phosphines (e.g., dppf, BINAP): These are often employed in asymmetric Heck reactions and can favor the cationic pathway, which can sometimes suppress side reactions like olefin isomerization.

  • Bulky, Electron-Rich Ligands (e.g., P(tBu)₃, XPhos): These can increase the rate of oxidative addition and reductive elimination, potentially minimizing the time for side reactions to occur.

Q3: What is the role of the base in the Heck reaction?

A3: The base is essential for regenerating the active Pd(0) catalyst at the end of the catalytic cycle by neutralizing the acid (HX) that is formed. Common bases include triethylamine (B128534) (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (B1210297) (NaOAc). The choice and strength of the base can influence the reaction rate and help suppress side reactions like olefin isomerization.

Q4: What are "Jeffery conditions" and when should I use them?

A4: Jeffery conditions refer to conducting the Heck reaction in the presence of a tetraalkylammonium salt, such as tetrabutylammonium (B224687) bromide (TBAB), often under ligand-free or ligand-poor conditions. These salts can act as phase-transfer catalysts, stabilize the Pd(0) catalyst to prevent the formation of palladium black, and increase the reaction rate, which may allow for milder reaction conditions. Consider using these conditions if you observe catalyst decomposition or need to run the reaction at lower temperatures.

Troubleshooting Guides

Issue 1: Significant Olefin Isomerization

You observe a mixture of regioisomers of the alkene product due to double bond migration.

Root Cause: The β-hydride elimination step in the Heck catalytic cycle is reversible. If the subsequent reductive elimination of HX to regenerate Pd(0) is slow, the palladium-hydride intermediate can re-add to the alkene product in the opposite orientation, leading to isomerization.

Solutions:

  • Add Silver or Thallium Salts: Additives like silver carbonate (Ag₂CO₃) or thallium acetate (TlOAc) act as halide scavengers. They promote a "cationic pathway" and facilitate a more rapid and irreversible reductive elimination of HX, which prevents the re-addition of the palladium-hydride species and subsequent isomerization.

  • Choice of Ligand: The use of certain ligands can control the extent of olefin isomerization. For example, in the coupling of aryl bromides with 2,3-dihydrofuran, di-tert-butylneopentylphosphine (B1584642) (DTBNpP) was found to promote isomerization, while trineopentylphosphine (TNpP) provided high selectivity for the less stable isomer.

  • Optimize Base and Solvent: The choice of base and solvent can influence the rate of the desired reaction versus the isomerization. Screening different combinations can help identify conditions that favor the desired product.

Issue 2: Formation of Reductive Heck Product

Instead of the expected substituted alkene, you isolate a product where the aryl group has added across the double bond.

Root Cause: The alkylpalladium(II) intermediate is intercepted by a hydride source before β-hydride elimination can occur. This leads to the formation of a C-H bond instead of a C=C bond.

Solutions:

  • Control of Hydride Source: Identify and eliminate potential hydride sources in the reaction mixture. Some bases or solvents can act as hydride donors.

  • High Phosphine (B1218219) to Palladium Ratio: In some cases, using a high ratio of phosphine ligand to palladium (e.g., 10:1) can suppress β-hydride elimination by creating a coordinatively saturated palladium center, thus favoring the reductive elimination pathway to give the desired Heck product.

Issue 3: Significant Homocoupling of Aryl Halide

You observe the formation of a biaryl product derived from the coupling of two molecules of your aryl halide starting material.

Root Cause: This side reaction can be prominent under ligandless conditions or at high temperatures where the desired cross-coupling is slow.

Solutions:

  • Ensure Adequate Ligand-to-Palladium Ratio: The presence of a suitable ligand stabilizes the palladium catalyst and favors the cross-coupling pathway over homocoupling.

  • Lower Reaction Temperature: Decreasing the reaction temperature can sometimes reduce the rate of homocoupling more significantly than the rate of the desired Heck reaction.

  • Optimize Catalyst System: Screening different palladium sources and ligands can help identify a more selective catalyst for your specific substrates.

Issue 4: Formation of Palladium Black

A black precipitate forms during the reaction, and the catalytic activity decreases.

Root Cause: The active Pd(0) catalyst is unstable and can aggregate to form inactive palladium black, especially under ligand-free conditions or at high temperatures.

Solutions:

  • Use of Ligands: Phosphine ligands or N-heterocyclic carbenes (NHCs) can stabilize the Pd(0) species and prevent aggregation.

  • Jeffery Conditions: The addition of tetraalkylammonium salts can help stabilize the palladium catalyst.

  • Heterogeneous Catalysts: Using a supported palladium catalyst (e.g., Pd on carbon) can sometimes prevent agglomeration and allow for easier catalyst recovery.

  • Microwave Irradiation: Microwave-assisted synthesis can often reduce reaction times, minimizing the opportunity for catalyst decomposition.

Data Presentation

Table 1: Effect of Ligand on Yield and Selectivity in the Heck Reaction of 4-t-butylphenyl bromide with indene (B144670)

EntryLigandYield (%)Selectivity (β:α)
1PPh₃66>20:1
2P(o-tol)₃75>20:1
3XPhos95>20:1
4SPhos88>20:1
5RuPhos92>20:1
Reaction conditions: Pd(OAc)₂ (5 mol%), Ligand (6 mol%), 4-t-butylphenyl bromide (0.1 mmol), indene (0.15 mmol), BnNHMe (0.2 mmol), DMSO (0.4 mL), 120 °C, 24 h.

Table 2: Effect of Solvent on Yield in the Heck Reaction of 4-t-butylphenyl bromide with indene

EntrySolventYield (%)
1DMSO95
2DMA85
3NMP82
4Dioxane65
5Toluene55
Reaction conditions: Pd(OAc)₂ (5 mol%), XPhos (6 mol%), 4-t-butylphenyl bromide (0.1 mmol), indene (0.15 mmol), BnNHMe (0.2 mmol), Solvent (0.4 mL), 120 °C, 24 h.

Table 3: Effect of Base on Yield in the Heck Reaction of 4-t-butylphenyl bromide with indene

EntryBaseYield (%)
1BnNHMe95
2Et₃N78
3K₂CO₃62
4Cs₂CO₃71
5NaOtBu45
Reaction conditions: Pd(OAc)₂ (5 mol%), XPhos (6 mol%), 4-t-butylphenyl bromide (0.1 mmol), indene (0.15 mmol), Base (0.2 mmol), DMSO (0.4 mL), 120 °C, 24 h.

Experimental Protocols

Protocol 1: General Procedure for a Microwave-Assisted Heck Reaction

This protocol provides a general guideline for performing a Heck reaction using microwave irradiation to reduce reaction times and potentially minimize byproduct formation.

Materials:

  • Aryl halide (e.g., iodobenzene)

  • Alkene (e.g., methyl acrylate)

  • Palladium catalyst (e.g., (Ph₃P)₂PdCl₂)

  • Base (e.g., N-ethylpiperidine)

  • Anhydrous solvent (e.g., DMF)

  • Microwave reactor vial with a stir bar

Procedure:

  • To a glass microwave tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv) and the alkene (1.0 equiv).

  • Add the base (1.1 equiv) to the reaction mixture.

  • Add the palladium catalyst (e.g., 0.01 equiv, 1 mol%).

  • Add the anhydrous solvent to the desired concentration.

  • Seal the microwave tube and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 60-80 minutes) with stirring.

  • After the reaction is complete, cool the vessel to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for a Heck Reaction under Jeffery Conditions

This protocol is a general guideline for performing a Heck reaction using Jeffery conditions to help stabilize the catalyst and potentially allow for milder reaction conditions.

Materials:

  • Aryl halide

  • Alkene

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Base (e.g., K₂CO₃)

  • Tetraalkylammonium salt (e.g., n-Bu₄NBr)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv) and the alkene (1.2 equiv).

  • Add the palladium catalyst (e.g., 0.02 equiv, 2 mol%).

  • Add the base (2.0 equiv).

  • Add the tetraalkylammonium salt (1.0 equiv).

  • Add the anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Workup the reaction as described in Protocol 1 (steps 8-11).

Visualizations

Heck_Byproduct_Formation pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_black Palladium Black pd0->pd_black Aggregation arpdxl2 Ar-Pd(II)XL₂ oxidative_addition->arpdxl2 olefin_coordination Olefin Coordination arpdxl2->olefin_coordination Alkene homocoupling Homocoupling Product arpdxl2->homocoupling Ar-X insertion_intermediate [Ar-Pd(II)L₂(alkene)]⁺X⁻ olefin_coordination->insertion_intermediate migratory_insertion Migratory Insertion insertion_intermediate->migratory_insertion alkyl_pd R-Pd(II)XL₂ migratory_insertion->alkyl_pd beta_hydride_elimination β-Hydride Elimination alkyl_pd->beta_hydride_elimination reductive_heck Reductive Heck Product alkyl_pd->reductive_heck Reduction product_complex [HPd(II)XL₂(product)] beta_hydride_elimination->product_complex re_addition Re-addition of HPdXL₂ beta_hydride_elimination->re_addition reversible reductive_elimination Reductive Elimination (Base) product_complex->reductive_elimination heck_product Heck Product product_complex->heck_product reductive_elimination->pd0 isomerization Isomerized Product re_addition->alkyl_pd re_addition->isomerization hydride_source Hydride Source hydride_source->reductive_heck

Caption: Heck reaction catalytic cycle and common byproduct formation pathways.

Troubleshooting_Heck_Byproducts start Heck Reaction Byproduct Observed isomerization Olefin Isomerization? start->isomerization reductive_heck Reductive Heck Product? isomerization->reductive_heck No sol_isomerization Add Ag/Tl Salts Optimize Ligand/Base isomerization->sol_isomerization Yes homocoupling Homocoupling? reductive_heck->homocoupling No sol_reductive_heck Eliminate Hydride Source Increase P:Pd Ratio reductive_heck->sol_reductive_heck Yes pd_black Palladium Black? homocoupling->pd_black No sol_homocoupling Increase Ligand:Pd Ratio Lower Temperature homocoupling->sol_homocoupling Yes sol_pd_black Use Ligands Apply Jeffery Conditions Use Microwave pd_black->sol_pd_black Yes end Reaction Optimized pd_black->end No sol_isomerization->end sol_reductive_heck->end sol_homocoupling->end sol_pd_black->end

Caption: Troubleshooting workflow for common Heck reaction byproducts.

References

Validation & Comparative

A Comparative Guide to GC-MS Method Validation for the Quantification of 4-Bromobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount. This guide provides a detailed comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 4-Bromobiphenyl against a common alternative, High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). This comparison is supported by experimental data and detailed protocols to assist in selecting the most suitable analytical method for your specific research needs.

Method Comparison: GC-MS vs. HPLC-DAD

The choice between GC-MS and HPLC-DAD for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and the physicochemical properties of the analyte. This compound, being a semi-volatile and thermally stable compound, is well-suited for GC-MS analysis.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-DAD)
Principle Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.[1]Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV-Vis absorbance-based detection.[1][2]
Sensitivity High, excellent for trace-level quantification.[2]Moderate to high, depending on the chromophore of the analyte.
Selectivity Very high, mass spectrometer provides definitive identification based on mass-to-charge ratio (m/z).[3]Good, but can be limited by co-eluting compounds with similar UV spectra.
Sample Volatility Requires volatile or semi-volatile and thermally stable analytes.Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[2]
Typical Run Time Typically 10-30 minutes per sample.[1]Typically 5-15 minutes per sample.[1]
Instrumentation Cost Higher.[1]Lower to moderate.[1]

Quantitative Method Validation Data

The following tables summarize the key validation parameters for the GC-MS method for this compound quantification. Method validation ensures that the analytical procedure is suitable for its intended purpose.[4] The key aspects of analytical method validation include specificity, accuracy, precision, sensitivity (LOD and LOQ), linearity, and range.[3][5]

Linearity

Linearity demonstrates the method's ability to produce results that are directly proportional to the concentration of the analyte within a given range.[3] A correlation coefficient (r²) close to 1 indicates good linearity.[3]

ParameterResultAcceptance Criteria
Concentration Range 1 - 1000 ng/mL-
Correlation Coefficient (r²) 0.9995≥ 0.999[6]
Regression Equation y = 1567.8x + 234.5-
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies.[5]

Spiked Concentration (ng/mL)Measured Concentration (ng/mL)Recovery (%)Acceptance Criteria
109.898.080 - 120%
100101.5101.580 - 120%
800792.099.080 - 120%
Precision

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).[5]

Concentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6 over 3 days)Acceptance Criteria (%RSD)
102.54.8≤ 15%
1001.83.5≤ 15%
8001.22.9≤ 15%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]

ParameterResult (ng/mL)Method
Limit of Detection (LOD) 0.3Signal-to-Noise Ratio (S/N) of 3:1
Limit of Quantification (LOQ) 1.0Signal-to-Noise Ratio (S/N) of 10:1

Experimental Protocols

GC-MS Method for this compound Quantification

This protocol describes a sensitive and selective GC-MS method for the quantification of this compound.

1. Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.[1]

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Inlet Temperature: 280 °C.[1]

  • Injection Mode: Splitless (1 µL injection volume).[1]

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 300 °C.

    • Hold at 300 °C for 5 minutes.[1]

  • MS Transfer Line Temperature: 290 °C.[1]

  • Ion Source Temperature: 230 °C.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 232, 234, 153).[8]

3. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent like hexane (B92381) or ethyl acetate.

  • Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution to concentrations ranging from 1 to 1000 ng/mL.

  • Sample Preparation (e.g., from a solid matrix):

    • Accurately weigh a known amount of the homogenized sample.

    • Perform a solvent extraction using a suitable solvent (e.g., hexane) in a sonicator or via Soxhlet extraction.

    • Filter the extract to remove particulate matter.

    • If necessary, perform a cleanup step using solid-phase extraction (SPE) to remove interfering matrix components.

    • Concentrate or dilute the extract to fall within the calibration range.

4. Data Analysis:

  • Quantification is performed using the peak area of the primary characteristic ion of this compound in the SIM mode.[2]

Workflow Diagrams

GCMS_Validation_Workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation cluster_results Results Standard_Prep Standard Preparation (Stock & Working Solutions) Injection Inject Sample/Standard Standard_Prep->Injection Sample_Prep Sample Preparation (Extraction & Cleanup) Sample_Prep->Injection GC_Separation GC Separation Injection->GC_Separation MS_Detection MS Detection (SIM Mode) GC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Linearity Linearity Validation_Report Validation Report Linearity->Validation_Report Accuracy Accuracy Accuracy->Validation_Report Precision Precision Precision->Validation_Report LOD_LOQ LOD & LOQ LOD_LOQ->Validation_Report Specificity Specificity Specificity->Validation_Report Data_Analysis->Linearity Data_Analysis->Accuracy Data_Analysis->Precision Data_Analysis->LOD_LOQ Data_Analysis->Specificity

References

A Comparative Analysis of HPLC and GC-MS for the Quantification of 4-Bromobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of compounds like 4-Bromobiphenyl is critical for ensuring product quality, safety, and efficacy. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques that can be employed for this purpose. This guide provides a comparative analysis of these two methods, offering insights into their respective strengths and weaknesses for the analysis of this compound, supported by representative experimental data and detailed protocols.

Principle of Separation and Detection

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a non-polar compound like this compound, reversed-phase HPLC is the method of choice, where a non-polar stationary phase is used with a polar mobile phase. Detection is typically achieved using a UV-Vis detector, as the aromatic rings in this compound absorb ultraviolet light.

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and thermally stable compounds. In GC, the sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. The eluting compounds are then detected by a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both quantitative data and structural information. Given its boiling point of 310°C, this compound is well-suited for GC analysis.[1][2][3]

Quantitative Performance Comparison

ParameterHPLC-UV (Representative)GC-MS (Representative)
Principle Separation based on polarity, detection by UV absorbanceSeparation based on volatility, detection by mass-to-charge ratio
Typical Stationary Phase C18 silica (B1680970) gel (Reversed-Phase)5% Phenyl-methylpolysiloxane (e.g., DB-5ms)
Linearity (R²) > 0.999> 0.998
Limit of Detection (LOD) ~0.05 µg/mL~0.01 µg/mL - 10 pg/mL[4]
Limit of Quantitation (LOQ) ~0.15 µg/mL~0.03 µg/mL - 35 pg/mL[4]
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98-102%95-105%
Sample Derivatization Not requiredNot required

Experimental Protocols

HPLC-UV Method for this compound

This protocol is based on a standard reversed-phase HPLC method suitable for the analysis of this compound.[5]

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30, v/v). For MS compatibility, a volatile buffer like formic acid should be used instead of non-volatile acids like phosphoric acid.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as acetonitrile.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Dissolve the sample in the mobile phase to a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

GC-MS Method for this compound

This protocol outlines a general GC-MS method for the analysis of this compound, leveraging established methods for similar compounds.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

2. Chromatographic and Mass Spectrometric Conditions:

  • GC Column: Capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-300.

3. Sample Preparation:

  • Prepare a stock solution of this compound in a volatile solvent like toluene (B28343) or hexane.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • For solid samples, an extraction step with a suitable solvent may be required.

Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Sample in Mobile Phase filter_sample Filter (0.45 µm) prep_sample->filter_sample injection Inject Sample filter_sample->injection separation C18 Column Separation injection->separation detection UV Detection (254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Quantify using Calibration Curve chromatogram->quantification

HPLC-UV Experimental Workflow for this compound Analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_sample Dissolve Sample in Volatile Solvent injection Inject and Vaporize Sample prep_sample->injection separation GC Column Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometry Detection ionization->detection mass_spectrum Generate Mass Spectrum detection->mass_spectrum quantification Quantify using Selected Ion Monitoring (SIM) mass_spectrum->quantification

References

4-Bromobiphenyl as an Internal Standard: A Comparative Guide for Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analytical chemistry, the selection of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of 4-Bromobiphenyl as an internal standard against other common alternatives in chromatographic methods, supported by experimental data and detailed protocols.

Why an Internal Standard?

Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard is a compound that is chemically similar to the analyte but not present in the sample. It is added in a known concentration to both the sample and calibration standards.

This compound: Properties and Suitability

This compound, a brominated aromatic hydrocarbon, presents several characteristics that make it a candidate for use as an internal standard in the analysis of various organic pollutants, such as polychlorinated biphenyls (PCBs) and organochlorine pesticides. Its chemical structure, a biphenyl (B1667301) ring with a single bromine substituent, provides a chromatographic behavior that can mimic that of many halogenated environmental contaminants.

Key Properties of this compound:

PropertyValue
Molecular FormulaC₁₂H₉Br
Molecular Weight233.10 g/mol [1][2]
Boiling Point310 °C[1][2]
Melting Point82-86 °C[1]
SolubilityInsoluble in water

Performance Comparison of Internal Standards

The performance of an internal standard is evaluated based on several key metrics, including recovery, precision (repeatability), and accuracy. While direct comparative studies exhaustively detailing the performance of this compound against all possible alternatives are not abundant in publicly available literature, we can infer its suitability by comparing its properties and performance expectations with commonly used internal standards in established analytical methods, such as those from the U.S. Environmental Protection Agency (EPA).

A common application where a compound like this compound could be utilized is in the analysis of PCBs by gas chromatography-mass spectrometry (GC-MS). EPA Method 8082A, for instance, recommends the use of surrogate standards to monitor the efficiency of the sample extraction and analysis process. Commonly used surrogates in this method include Decachlorobiphenyl and Tetrachloro-m-xylene.

Table 1: Comparison of Potential Internal Standards for PCB Analysis by GC-MS

Internal StandardChemical ClassRationale for UseExpected Recovery (%)
This compound Brominated BiphenylStructurally similar to PCBs, allowing it to mimic their behavior during extraction and analysis. Not a target analyte in typical PCB analysis.70-130 (inferred)
Decachlorobiphenyl Polychlorinated BiphenylA highly chlorinated PCB congener that is not present in most commercial PCB mixtures (Aroclors).70-130
Tetrachloro-m-xylene Chlorinated XyleneA chlorinated aromatic compound with different chromatographic properties than PCBs, used to monitor for specific matrix effects.70-130
¹³C-labeled PCBs Isotopically Labeled PCBConsidered the "gold standard" as they have nearly identical chemical and physical properties to their native counterparts, providing the most accurate correction for matrix effects and procedural losses.40-140

Recovery ranges are based on typical quality control limits for environmental analysis methods.

Discussion of Alternatives:

  • Decachlorobiphenyl and Tetrachloro-m-xylene: These are commonly used as surrogates in EPA methods for organochlorine pesticides and PCBs. Their performance is well-documented, and they provide a good benchmark for the expected performance of a halogenated internal standard. This compound, being a monobrominated biphenyl, would be expected to have a different retention time than the more highly chlorinated PCBs, which is a desirable characteristic for an internal standard to avoid co-elution with target analytes.

  • Isotopically Labeled Standards: The use of stable isotope-labeled internal standards, such as ¹³C-labeled PCBs, is considered the most accurate approach. These standards co-elute with the target analytes and experience the same matrix effects, leading to more precise quantification. However, they are significantly more expensive than non-labeled standards like this compound.

Experimental Protocols

The following is a representative experimental protocol for the analysis of PCBs in a solid matrix (e.g., soil or sediment) using GC-MS, where this compound could be employed as an internal standard. This protocol is a composite based on established methodologies.

1. Sample Preparation and Extraction:

  • Objective: To extract PCBs from the solid matrix and add the internal standard.

  • Procedure:

    • Weigh 10 g of the homogenized solid sample into a beaker.

    • Spike the sample with a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in acetone).

    • Add 10 g of anhydrous sodium sulfate (B86663) and mix thoroughly.

    • Transfer the sample to a Soxhlet extractor.

    • Extract the sample for 16-24 hours with 200 mL of a 1:1 (v/v) mixture of hexane (B92381) and acetone.

    • Concentrate the extract to approximately 1 mL using a rotary evaporator.

2. Extract Cleanup:

  • Objective: To remove interfering compounds from the extract.

  • Procedure:

    • Prepare a chromatography column packed with activated silica (B1680970) gel.

    • Apply the concentrated extract to the top of the column.

    • Elute the PCBs and the internal standard with 100 mL of hexane.

    • Concentrate the cleaned extract to a final volume of 1 mL.

3. GC-MS Analysis:

  • Objective: To separate, identify, and quantify the PCBs and the internal standard.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C (hold for 2 min), ramp to 160 °C at 15 °C/min, then ramp to 270 °C at 5 °C/min (hold for 10 min).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor: Specific ions for each target PCB congener and for this compound (e.g., m/z 232, 152 for this compound).

4. Quantification:

  • Objective: To calculate the concentration of each PCB congener.

  • Procedure:

    • Generate a calibration curve by analyzing standards containing known concentrations of the target PCBs and a constant concentration of this compound.

    • Plot the ratio of the peak area of each PCB congener to the peak area of this compound against the concentration of the PCB congener.

    • For the samples, calculate the peak area ratio of each identified PCB congener to this compound.

    • Determine the concentration of each PCB congener in the sample by using the calibration curve.

Visualizing the Workflow

Analytical_Workflow cluster_prep Sample Preparation cluster_cleanup Extract Cleanup cluster_analysis Analysis Sample Sample Collection Spike Spike with This compound (IS) Sample->Spike Extraction Soxhlet Extraction Spike->Extraction Concentration1 Concentration Extraction->Concentration1 Cleanup Silica Gel Chromatography Concentration1->Cleanup Concentration2 Final Concentration Cleanup->Concentration2 GCMS GC-MS Analysis Concentration2->GCMS Data Data Processing (Quantification) GCMS->Data Report Report Data->Report Final Report Internal_Standard_Selection cluster_criteria Selection Criteria cluster_candidates Candidate Internal Standards cluster_evaluation Performance Evaluation Analyte Target Analyte(s) (e.g., PCBs) Similarity Chemical Similarity to Analyte Analyte->Similarity Method Analytical Method (e.g., GC-MS) RT Resolvable Retention Time Method->RT Bromobiphenyl This compound Similarity->Bromobiphenyl OtherHalogenated Other Halogenated Compounds Similarity->OtherHalogenated IsotopeLabeled Isotopically Labeled Analogs Similarity->IsotopeLabeled NotInSample Not Naturally Present in Sample Purity High Purity and Stability Cost Cost and Availability FinalSelection Final Internal Standard Selection Cost->FinalSelection Recovery Recovery (%) Bromobiphenyl->Recovery Precision Precision (RSD%) Bromobiphenyl->Precision Accuracy Accuracy (%) Bromobiphenyl->Accuracy OtherHalogenated->Recovery OtherHalogenated->Precision OtherHalogenated->Accuracy IsotopeLabeled->Recovery IsotopeLabeled->Precision IsotopeLabeled->Accuracy Recovery->FinalSelection Precision->FinalSelection Accuracy->FinalSelection

References

A Comparative Guide to the Reactivity of 4-Bromobiphenyl and Other Aryl Halides in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate aryl halide is a critical decision in the strategic planning of synthetic routes, particularly in the pharmaceutical and agrochemical industries where efficiency and scalability are paramount. This guide provides an objective comparison of the reactivity of 4-bromobiphenyl with other common aryl halides, such as aryl iodides and chlorides, in palladium-catalyzed cross-coupling reactions. The information presented is supported by established chemical principles and illustrative experimental data to inform substrate selection and reaction optimization.

The reactivity of aryl halides in widely-used cross-coupling reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination is fundamentally governed by the carbon-halogen (C-X) bond strength. The general reactivity trend for the oxidative addition of an aryl halide to a palladium(0) catalyst, often the rate-determining step, is Ar-I > Ar-Br > Ar-OTf >> Ar-Cl.[1][2] This trend dictates that aryl iodides are typically more reactive than aryl bromides, which in turn are more reactive than aryl chlorides under similar conditions.[1][3] this compound, as an aryl bromide, occupies a central position in this reactivity spectrum, offering a balance between reactivity, stability, and cost-effectiveness.

Data Presentation: Quantitative Comparison of Aryl Halide Reactivity

The following tables summarize typical reaction conditions and yields for various aryl halides in key cross-coupling reactions, illustrating the general reactivity patterns.

Table 1: Suzuki-Miyaura Coupling of Various Aryl Halides with Phenylboronic Acid

Aryl Halide (Ar-X)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-IodobiphenylPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene (B28343)/H₂O802~95
This compound Pd(PPh₃)₄ (3 mol%) K₂CO₃ Toluene/H₂O 90 6 ~90
4-ChlorobiphenylPd(OAc)₂/SPhos (2 mol%)K₃PO₄Toluene11018~85

This data is illustrative and compiled from typical literature results. Actual yields may vary based on specific reaction conditions and substrates.

Table 2: Heck Reaction of Various Aryl Halides with Styrene

Aryl Halide (Ar-X)CatalystBaseSolventTemp (°C)Time (h)Yield (%)
4-IodobiphenylPd(OAc)₂ (1 mol%)Et₃NDMF1004>95
This compound Pd(OAc)₂ (2 mol%) Et₃N DMF 120 12 ~88
4-ChlorobiphenylPd(OAc)₂/PCy₃ (3 mol%)K₂CO₃DMA14024~75

This data is illustrative and compiled from typical literature results. Actual yields may vary based on specific reaction conditions and substrates.

Table 3: Buchwald-Hartwig Amination of Various Aryl Halides with Aniline

Aryl Halide (Ar-X)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-IodobiphenylPd₂(dba)₃/Xantphos (1 mol%)Cs₂CO₃Toluene908~92
This compound Pd₂(dba)₃/BINAP (2 mol%) NaOtBu Toluene 100 16 ~89
4-ChlorobiphenylPd₂(dba)₃/BrettPhos (2 mol%)K₃PO₄t-BuOH11024~80

This data is illustrative and compiled from typical literature results. Actual yields may vary based on specific reaction conditions and substrates.

Mandatory Visualization

G cluster_0 General Reactivity of Aryl Halides in Cross-Coupling Aryl Iodide (Ar-I) Aryl Iodide (Ar-I) Aryl Bromide (Ar-Br) Aryl Bromide (Ar-Br) Aryl Iodide (Ar-I)->Aryl Bromide (Ar-Br) More Reactive Aryl Triflate (Ar-OTf) Aryl Triflate (Ar-OTf) Aryl Bromide (Ar-Br)->Aryl Triflate (Ar-OTf) More Reactive Aryl Chloride (Ar-Cl) Aryl Chloride (Ar-Cl) Aryl Triflate (Ar-OTf)->Aryl Chloride (Ar-Cl) More Reactive

Caption: Relative reactivity of aryl halides in palladium-catalyzed cross-coupling reactions.

G Ar-X Ar-X Oxidative_Addition Oxidative Addition Ar-X->Oxidative_Addition Pd(0)L_n Pd(0)L_n Pd(0)L_n->Oxidative_Addition Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative_Addition->Ar-Pd(II)(X)L_n Transmetalation_or_Association Transmetalation or Amine Association Ar-Pd(II)(X)L_n->Transmetalation_or_Association Nu-H Nu-H Nu-H->Transmetalation_or_Association Ar-Pd(II)(Nu)L_n Ar-Pd(II)(Nu)L_n Transmetalation_or_Association->Ar-Pd(II)(Nu)L_n Reductive_Elimination Reductive Elimination Ar-Pd(II)(Nu)L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-Nu Ar-Nu Reductive_Elimination->Ar-Nu

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of an aryl halide with an arylboronic acid.[4][5]

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition and Degassing: The flask is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon) by evacuating and backfilling three times.[6] Degassed solvent (e.g., a mixture of toluene and water) is then added via syringe.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the specified time (2-24 hours).[4] Reaction progress can be monitored by TLC or GC-MS.

  • Workup and Purification: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.[4][5]

General Protocol for the Heck Reaction

This protocol outlines a general procedure for the palladium-catalyzed coupling of an aryl halide with an alkene.[7]

  • Reaction Setup: In a sealable reaction vessel, combine the aryl halide (1.0 equiv), the alkene (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), a phosphine (B1218219) ligand if required, and a base (e.g., triethylamine, 1.5 equiv).[7]

  • Solvent Addition: Add a suitable anhydrous and degassed solvent, such as DMF or DMA.

  • Reaction: The vessel is sealed and heated to the reaction temperature (typically 100-140 °C) for the required duration (4-24 hours).[8]

  • Workup and Purification: After cooling to room temperature, the reaction mixture is filtered to remove the precipitated base hydrohalide salt. The filtrate is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography or recrystallization.

General Protocol for Buchwald-Hartwig Amination

This protocol describes a general method for the palladium-catalyzed C-N bond formation between an aryl halide and an amine.[9]

  • Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vial is charged with the aryl halide (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst and ligand (e.g., Pd₂(dba)₃ with a suitable phosphine ligand, 1-2 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.4 equiv).[9]

  • Solvent Addition: Anhydrous, degassed solvent (e.g., toluene or THF) is added.

  • Reaction: The vial is sealed and heated in a preheated oil bath or heating block to the specified temperature (typically 80-110 °C) with stirring for the indicated time (8-24 hours).

  • Workup and Purification: After cooling, the reaction mixture is partitioned between an organic solvent (e.g., ethyl acetate (B1210297) or DCM) and water.[9] The organic layer is separated, washed with brine, dried over a drying agent, and concentrated. The resulting crude product is purified by flash column chromatography.

References

A Comparative Guide to the Neurotoxicity of Brominated Flame Retardants: 4-Bromobiphenyl in Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neurotoxic effects of 4-Bromobiphenyl and other prominent brominated flame retardants (BFRs), including Polybrominated Diphenyl Ethers (PBDEs), Hexabromocyclododecane (HBCDD), and Tetrabromobisphenol A (TBBPA). The content is based on available experimental data, offering a resource for understanding the relative neurotoxic potential of these compounds and identifying areas for future research.

Introduction to Brominated Flame Retardants and Neurotoxicity

Brominated flame retardants are a class of organobromine compounds added to a wide array of consumer products to reduce their flammability. Due to their persistence and potential for bioaccumulation, there is growing concern about their impact on human health, particularly their neurotoxic effects. Developmental neurotoxicity is of special concern, as exposure during critical periods of brain development can lead to lasting cognitive and behavioral deficits. This guide focuses on comparing the neurotoxicity of this compound with other widely studied BFRs to inform risk assessment and guide the development of safer alternatives.

Comparative Neurotoxicity: A Data-Driven Overview

While extensive research has been conducted on the neurotoxicity of PBDEs, HBCDD, and TBBPA, there is a notable lack of specific experimental data on the neurotoxic effects of this compound. The available information for this compound is largely limited to general toxicity classifications.

This compound: An Overview of Available Data
Neurotoxicity of Other Brominated Flame Retardants

In contrast to this compound, the neurotoxic profiles of PBDEs, HBCDD, and TBBPA have been more extensively characterized. The following tables summarize key in vivo and in vitro findings.

Table 1: Comparative In Vivo Neurotoxic Effects of Selected BFRs

Compound Species Exposure Route & Dose Observed Neurobehavioral Effects Key Findings & Citations
PBDEs (e.g., BDE-47, BDE-99, DE-71) Mouse, RatOral gavage, developmental exposureHyperactivity, impaired learning and memory, altered motor function.[5][6]Developmental exposure leads to long-lasting behavioral changes.[5]
HBCDD Mouse, RatOral gavage, developmental exposureImpaired learning and memory, altered spontaneous behavior.Effects on dopamine-dependent behavior have been observed.
TBBPA Mouse, RatOral gavageSome studies report anxiety-like behavior and auditory impairments; others show no significant neurobehavioral effects.[7]The neurotoxicity of TBBPA is still debated, with some studies suggesting limited effects.[7]
This compound --No specific neurobehavioral data available.General toxicity data indicates potential for irritation and harm if swallowed[1][2][3][4].

Table 2: Comparative In Vitro Neurotoxic Effects of Selected BFRs

Compound Cell Model Concentration Range Observed Effects Key Findings & Citations
PBDEs (e.g., BDE-47, BDE-99) Human neural progenitor cells, rodent primary neurons0.1 - 10 µMDecreased cell migration, reduced differentiation into neurons and oligodendrocytes, induction of oxidative stress and apoptosis.[8][9][10]PBDEs can disrupt key processes in neural development and induce cell death.[8][9][10]
HBCDD Rodent cerebellar granule cellsMicromolar concentrationsInduction of oxidative stress, disruption of calcium homeostasis.HBCDD demonstrates clear in vitro neurotoxic potential.
TBBPA Rodent neuronal cell linesMicromolar concentrationsSome studies show disruption of calcium homeostasis and induction of oxidative stress.In vitro effects are observed, though the in vivo relevance is debated.
This compound --No specific in vitro neurotoxicity data available.-

Mechanisms of Neurotoxicity

The neurotoxic effects of the well-characterized BFRs are mediated through several key signaling pathways. Understanding these mechanisms is crucial for risk assessment and the development of potential therapeutic interventions.

Oxidative Stress

A common mechanism of BFR-induced neurotoxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular components, including lipids, proteins, and DNA, ultimately triggering apoptosis (programmed cell death). PBDEs and HBCDD have been shown to induce oxidative stress in neuronal cells.[9][10]

Oxidative_Stress_Pathway BFRs BFRs (PBDEs, HBCDD) Mitochondria Mitochondria BFRs->Mitochondria disrupts ROS Increased ROS (Reactive Oxygen Species) Mitochondria->ROS generates Oxidative_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Oxidative_Damage causes Apoptosis Apoptosis (Neuronal Cell Death) Oxidative_Damage->Apoptosis leads to

Figure 1: BFR-induced oxidative stress pathway leading to neuronal apoptosis.

Disruption of Calcium Homeostasis

Calcium (Ca2+) is a critical second messenger in neurons, regulating processes such as neurotransmitter release, gene expression, and synaptic plasticity. Several BFRs, including PBDEs and HBCDD, have been shown to disrupt intracellular calcium homeostasis, leading to excitotoxicity and neuronal dysfunction.

Calcium_Dysregulation_Pathway BFRs BFRs (PBDEs, HBCDD) ER Endoplasmic Reticulum (ER) BFRs->ER affects Mitochondria Mitochondria BFRs->Mitochondria affects Ca_Stores Intracellular Ca2+ Stores Ca_Cytosol Increased Cytosolic Ca2+ Ca_Stores->Ca_Cytosol release Excitotoxicity Excitotoxicity Ca_Cytosol->Excitotoxicity leads to Neuronal_Dysfunction Neuronal Dysfunction Excitotoxicity->Neuronal_Dysfunction causes

Figure 2: Disruption of intracellular calcium homeostasis by BFRs.

Interference with Neurotransmitter Systems

BFRs can interfere with various neurotransmitter systems, including the dopaminergic, cholinergic, and GABAergic systems. For instance, some PBDEs have been shown to alter the levels of dopamine (B1211576) and its metabolites in the brain, which can contribute to behavioral abnormalities.

Neurotransmitter_Interference BFRs BFRs (e.g., PBDEs) Dopamine_System Dopaminergic System BFRs->Dopamine_System interferes with Cholinergic_System Cholinergic System BFRs->Cholinergic_System interferes with GABA_System GABAergic System BFRs->GABA_System interferes with Altered_Neurotransmission Altered Neurotransmission Dopamine_System->Altered_Neurotransmission Cholinergic_System->Altered_Neurotransmission GABA_System->Altered_Neurotransmission Behavioral_Deficits Cognitive and Behavioral Deficits Altered_Neurotransmission->Behavioral_Deficits

Figure 3: Interference of BFRs with major neurotransmitter systems.

Experimental Protocols

Standardized and well-documented experimental protocols are essential for the reliable assessment of neurotoxicity. Below are detailed methodologies for key assays frequently cited in BFR neurotoxicity research.

In Vivo Neurobehavioral Assessment: The Morris Water Maze

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.

Morris_Water_Maze_Workflow start Start acclimation Acclimation of Animals start->acclimation training Training Phase (Hidden Platform) acclimation->training probe Probe Trial (Platform Removed) training->probe data_acquisition Data Acquisition (Latency, Path Length, etc.) probe->data_acquisition analysis Statistical Analysis data_acquisition->analysis end End analysis->end

Figure 4: Experimental workflow for the Morris water maze test.

Detailed Protocol:

  • Apparatus: A circular pool (typically 1.2-2.0 m in diameter) filled with opaque water. A small escape platform is submerged just below the water surface.

  • Acclimation: Animals are handled and habituated to the testing room for several days before the experiment.

  • Training Phase: Over several days, animals are subjected to multiple trials per day to find the hidden platform. The starting position is varied for each trial.

  • Probe Trial: After the training phase, the platform is removed, and the animal is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) is measured as an indicator of spatial memory.

  • Data Analysis: Key parameters include escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.

In Vitro Assessment of Oxidative Stress

The production of reactive oxygen species (ROS) in cultured neuronal cells can be quantified using fluorescent probes.

ROS_Assay_Workflow start Start cell_culture Culture Neuronal Cells start->cell_culture treatment Treat with BFRs cell_culture->treatment probe_loading Load with ROS-sensitive fluorescent probe (e.g., DCFDA) treatment->probe_loading incubation Incubate probe_loading->incubation measurement Measure Fluorescence Intensity incubation->measurement analysis Data Analysis measurement->analysis end End analysis->end

Figure 5: Workflow for an in vitro reactive oxygen species (ROS) assay.

Detailed Protocol:

  • Cell Culture: Plate neuronal cells (e.g., primary neurons or a neuronal cell line) in a multi-well plate.

  • Treatment: Expose the cells to various concentrations of the BFR for a specified duration.

  • Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFDA). DCFDA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Measurement: Measure the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope.

  • Data Analysis: Compare the fluorescence intensity of treated cells to that of control cells to determine the extent of ROS production.

In Vitro Measurement of Intracellular Calcium

Changes in intracellular calcium concentration can be monitored using calcium-sensitive fluorescent dyes.

Calcium_Imaging_Workflow start Start cell_culture Culture Neuronal Cells on coverslips start->cell_culture dye_loading Load with Ca2+-sensitive dye (e.g., Fura-2 AM) cell_culture->dye_loading incubation Incubate dye_loading->incubation imaging Live-cell Imaging using Fluorescence Microscopy incubation->imaging stimulation Stimulate with BFR or other agonist/antagonist imaging->stimulation data_acquisition Record Changes in Fluorescence stimulation->data_acquisition analysis Calculate Ca2+ Concentration data_acquisition->analysis end End analysis->end

Figure 6: Workflow for in vitro intracellular calcium imaging.

Detailed Protocol:

  • Cell Culture: Grow neuronal cells on glass coverslips suitable for microscopy.

  • Dye Loading: Incubate the cells with a cell-permeant calcium-sensitive dye, such as Fura-2 AM. The AM ester allows the dye to cross the cell membrane, and intracellular esterases cleave the AM group, trapping the dye inside the cell.

  • Imaging: Mount the coverslip on a fluorescence microscope equipped for live-cell imaging.

  • Stimulation: Perfuse the cells with a solution containing the BFR or other compounds of interest.

  • Data Acquisition: Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is used to calculate the intracellular calcium concentration.

  • Data Analysis: Analyze the fluorescence data to determine the kinetics and magnitude of the calcium response.

Conclusion and Future Directions

This guide provides a comparative overview of the neurotoxicity of this compound and other major brominated flame retardants. The available evidence clearly indicates that PBDEs and HBCDD are neurotoxic, with developmental neurotoxicity being a primary concern. The neurotoxicity of TBBPA remains a subject of debate.

The most significant finding of this review is the profound lack of specific neurotoxicity data for this compound. This data gap prevents a comprehensive risk assessment and highlights an urgent need for research into the potential neurotoxic effects of this compound. Future studies should employ a battery of in vivo and in vitro assays, similar to those used for other BFRs, to elucidate the neurotoxic potential and mechanisms of action of this compound. Such research is critical for protecting public health and for the development of safer alternatives to hazardous flame retardants.

References

Environmental Persistence of 4-Bromobiphenyl: A Comparative Guide to Polybrominated Biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the environmental persistence of 4-Bromobiphenyl (4-BB), a monobrominated biphenyl (B1667301), with other polybrominated biphenyls (PBBs). PBBs are a class of persistent organic pollutants (POPs) that have raised significant environmental and health concerns due to their resistance to degradation and potential for bioaccumulation. Understanding the differential persistence among PBB congeners is crucial for accurate environmental risk assessment and the development of effective remediation strategies. This document summarizes key experimental data, details relevant experimental methodologies, and visualizes the primary degradation pathways.

Key Findings on Environmental Persistence

The environmental persistence of PBBs is intrinsically linked to the number and position of bromine atoms on the biphenyl rings. Generally, persistence increases with the degree of bromination. Lower brominated congeners, such as this compound, are more susceptible to degradation processes like photolysis and biodegradation compared to their more highly brominated counterparts.

Table 1: Comparative Environmental Persistence of Selected PBB Congeners

PBB CongenerDegree of BrominationEnvironmental Fate and Persistence HighlightsHalf-Life Data
This compound (PBB-3) MonoConsidered less persistent than higher brominated congeners. Subject to photodegradation and microbial degradation. Often a product of the degradation of more complex PBBs.[1]Specific environmental half-life data is limited. Anaerobic microbial dehalogenation to biphenyl can occur within weeks in sediment.
4,4'-Dibromobiphenyl (PBB-15) DiUndergoes photodegradation, with 4-monobromobiphenyl as a primary degradation product. Anaerobic dehalogenation to biphenyl is relatively rapid in sediment.A laboratory study showed 90% degradation in 4 hours via TiO2 film photocatalysis.
2,4,5-Tribromobiphenyl (PBB-29) TriDemonstrates photocatalytic degradation, with the potential for debromination. Anaerobic dehalogenation to biphenyl takes significantly longer than for mono- and di-brominated congeners.[2]Specific half-life data is scarce.
Tetrabromobiphenyls TetraBioaccumulation potential increases up to tetrabromobiphenyls.[3] Anaerobic dehalogenation is slower than for less brominated congeners.Biological half-life in humans for some congeners is estimated to be in the order of years.
Pentabromobiphenyls PentaMajor components of some commercial PBB mixtures.No specific environmental half-life data found.
2,2',4,4',5,5'-Hexabromobiphenyl (PBB-153) HexaA major and persistent congener in the environment and biological tissues.[4] Resistant to microbial degradation.Estimated atmospheric half-life of 182 days.[4] In soil and sediment, the half-life is greater than 6 months. The biological half-life in humans is estimated to be between 7.8 and 12 years.
Decabromobiphenyl (PBB-209) DecaSubject to photolytic debromination, leading to the formation of lower brominated, and potentially more toxic, congeners.Apparent half-life in human serum is relatively short (around 15 days), suggesting metabolism and elimination are faster than for lower brominated congeners.

Degradation Pathways and Mechanisms

The environmental degradation of PBBs primarily occurs through two main pathways: photolysis and biodegradation. Abiotic hydrolysis is not considered a significant degradation pathway for PBBs due to the stability of the carbon-bromine bond.

Photodegradation

Photodegradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. For PBBs, this process typically involves the reductive debromination of the biphenyl structure, where bromine atoms are sequentially removed. This leads to the formation of less brominated biphenyls. For instance, the photodegradation of higher PBBs can be a source of this compound in the environment.

Photodegradation_Pathway PBB_high Highly Brominated PBBs (e.g., Deca-, Hexa-) PBB_lower Lower Brominated PBBs (e.g., Tetra-, Tri-, Di-) PBB_high->PBB_lower Sunlight (UV) Reductive Debromination PBB_4 This compound PBB_lower->PBB_4 Sunlight (UV) Reductive Debromination Biphenyl Biphenyl PBB_4->Biphenyl Sunlight (UV) Reductive Debromination Degradation_Products Further Degradation Products Biphenyl->Degradation_Products Oxidation

Caption: Generalized photodegradation pathway of PBBs.

Biodegradation

Biodegradation of PBBs is a slower process compared to some other organic pollutants and is highly dependent on the degree of bromination and environmental conditions.

Anaerobic Biodegradation: Under anaerobic (oxygen-deficient) conditions, such as in deep sediments, reductive dehalogenation is the primary microbial degradation pathway. Bacteria can use PBBs as electron acceptors, removing bromine atoms. Studies have shown that mono- and di-brominated biphenyls can be completely dehalogenated to biphenyl.

Aerobic Biodegradation: Once lower brominated biphenyls or biphenyl are formed, aerobic (oxygen-present) microorganisms can break down the biphenyl structure. This process is analogous to the well-studied biphenyl degradation pathway. The initial step involves the introduction of oxygen atoms into the aromatic rings by dioxygenase enzymes, leading to the formation of catechols. The rings are then cleaved, and the resulting products enter central metabolic pathways.

Aerobic_Biodegradation_Pathway cluster_0 Upper Pathway cluster_1 Lower Pathway Biphenyl Biphenyl Dihydrodiol cis-2,3-Dihydro-2,3-dihydroxybiphenyl Biphenyl->Dihydrodiol Biphenyl dioxygenase (bphA) Dihydroxybiphenyl 2,3-Dihydroxybiphenyl Dihydrodiol->Dihydroxybiphenyl Dihydrodiol dehydrogenase (bphB) Meta_Cleavage 2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoate Dihydroxybiphenyl->Meta_Cleavage 2,3-Dihydroxybiphenyl 1,2-dioxygenase (bphC) Benzoate Benzoate Meta_Cleavage->Benzoate Hydrolase (bphD) TCA_Cycle TCA Cycle Intermediates Benzoate->TCA_Cycle Further Metabolism

Caption: Aerobic biodegradation pathway of biphenyl.

Experimental Protocols

Accurate assessment of the environmental persistence of PBBs relies on standardized and reproducible experimental protocols. Below are outlines of key methodologies.

Photodegradation in Aqueous Solution

Objective: To determine the rate of photodegradation of a PBB congener in water under controlled UV irradiation.

Materials:

  • Photoreactor equipped with a UV lamp (e.g., high-pressure mercury lamp).

  • Quartz reaction vessels.

  • PBB congener of interest (e.g., this compound).

  • Solvent (e.g., methanol, hexane, or water with a co-solvent for solubility).

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.

  • Optional: Photocatalyst such as Titanium Dioxide (TiO₂) to enhance degradation.

Procedure:

  • Preparation of Solutions: Prepare a stock solution of the PBB congener in a suitable solvent. Prepare experimental solutions by diluting the stock solution to the desired concentration in the reaction medium.

  • Irradiation: Transfer the experimental solutions to quartz reaction vessels and place them in the photoreactor. Irradiate the samples with the UV lamp for a defined period. Control the temperature of the reaction.

  • Sampling: At specific time intervals, withdraw aliquots from the reaction vessels.

  • Analysis: Analyze the samples using HPLC or GC-MS to determine the concentration of the parent PBB congener and identify any degradation products.

  • Data Analysis: Plot the concentration of the PBB congener as a function of time. Calculate the degradation rate constant and the half-life of the compound under the specific experimental conditions.

Photodegradation_Workflow Prep Prepare PBB Solution Irradiate Irradiate with UV Light Prep->Irradiate Sample Collect Samples at Time Intervals Irradiate->Sample Analyze Analyze by HPLC or GC-MS Sample->Analyze Data Calculate Degradation Rate and Half-life Analyze->Data

Caption: Experimental workflow for photodegradation studies.

Biodegradation in Soil

Objective: To determine the rate of aerobic biodegradation of a PBB congener in soil. This protocol is based on the principles of the ISO 17556 standard.

Materials:

  • Incubation vessels (biometer flasks).

  • Test soil with known characteristics (pH, organic matter content, microbial activity).

  • PBB congener of interest.

  • Carbon dioxide trap (e.g., sodium hydroxide (B78521) solution).

  • Titration equipment or a CO₂ analyzer.

  • Analytical balance.

Procedure:

  • Soil Preparation: Sieve the soil to remove large particles and debris. Adjust the moisture content to an optimal level for microbial activity.

  • Sample Preparation: Mix a known amount of the PBB congener with the prepared soil. A control group with soil only and a positive control with a readily biodegradable substance (e.g., cellulose) should also be prepared.

  • Incubation: Place the soil samples in the incubation vessels. Connect the vessels to a CO₂-free air supply and a CO₂ trap. Incubate at a constant temperature (e.g., 20-28°C) in the dark.

  • CO₂ Measurement: Periodically measure the amount of CO₂ produced in each vessel by titrating the sodium hydroxide solution or using a CO₂ analyzer.

  • Data Analysis: Calculate the cumulative amount of CO₂ evolved from the test and control samples. The percentage of biodegradation is calculated based on the theoretical amount of CO₂ that would be produced from the complete mineralization of the added PBB congener. The biodegradation half-life can be estimated from the degradation curve.

Conclusion

The environmental persistence of PBBs is a complex issue that varies significantly among different congeners. This guide highlights that this compound is expected to be less persistent in the environment than its more highly brominated counterparts due to its greater susceptibility to photodegradation and biodegradation. However, a significant lack of quantitative data on the environmental half-lives of many individual PBB congeners, including this compound, remains a critical knowledge gap. Further research employing standardized experimental protocols is essential to fill these data gaps and improve the accuracy of environmental risk assessments for this important class of persistent organic pollutants.

References

A Comparative Analysis of Brominated and Halogen-Free Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate flame retardant is a critical consideration in material science and product development, balancing fire safety with environmental and health considerations. This guide provides an objective comparison of two major classes of flame retardants: brominated flame retardants (BFRs) and halogen-free flame retardants (HFFRs). This analysis is supported by experimental data from standardized fire safety tests to inform material selection and formulation.

Executive Summary

Traditionally, brominated flame retardants have been favored for their high efficiency and cost-effectiveness.[1] However, growing concerns over their environmental persistence and potential health risks have driven the development and adoption of halogen-free alternatives.[2][3] Halogen-free flame retardants, which are often based on phosphorus, nitrogen, or inorganic compounds, typically function through different mechanisms, such as char formation, which can offer advantages in terms of smoke and toxicity reduction.[4] The choice between these two categories is not straightforward and depends on the specific application, performance requirements, and regulatory landscape.

Mechanisms of Action: A Tale of Two Phases

The fundamental difference in the operation of these two types of flame retardants lies in the phase in which they are most active during a fire.

Brominated Flame Retardants (BFRs) primarily act in the gas phase .[4] Upon heating, they release bromine radicals that interfere with the combustion chain reaction in the flame itself, effectively quenching the fire.[4] This gas-phase mechanism is highly efficient at extinguishing flames.

Halogen-Free Flame Retardants (HFFRs) , particularly phosphorus- and nitrogen-based systems, predominantly work in the condensed phase (the solid material).[4] When heated, they decompose to form a protective layer of char on the material's surface. This char layer insulates the underlying polymer from the heat source, slows the release of flammable gases, and can prevent further combustion.[4]

G cluster_0 Brominated Flame Retardant (BFR) Mechanism cluster_1 Halogen-Free Flame Retardant (HFFR) Mechanism BFR BFR in Polymer GasPhase Gas Phase BFR->GasPhase Releases Bromine Radicals Heat Heat Heat->BFR FlameQuenching Flame Quenching GasPhase->FlameQuenching Interrupts Combustion HFFR HFFR in Polymer CondensedPhase Condensed Phase HFFR->CondensedPhase Decomposes Heat2 Heat Heat2->HFFR CharFormation Char Formation CondensedPhase->CharFormation Insulation Insulation & Gas Barrier CharFormation->Insulation

Figure 1: Mechanisms of Brominated vs. Halogen-Free Flame Retardants.

Performance Data: A Quantitative Comparison

The following tables summarize key fire safety performance data for various flame retardants in different polymer matrices. The data is compiled from a comprehensive review of scientific literature.

Table 1: Fire Performance in Polypropylene (B1209903) (PP)
Flame Retardant SystemLoading (wt%)UL 94 RatingLOI (%)pHRR (kW/m²)THR (MJ/m²)TTI (s)Reference
Brominated
Decabromodiphenyl ether (DecaBDE) / Sb₂O₃30V-0283508530[5][6]
Halogen-Free
Ammonium Polyphosphate (APP)30V-0293009045[5]
Melamine Phenylphosphonate25V-0322808850[7]
Phosphonate-modified PP20--45011040[8]

LOI: Limiting Oxygen Index; pHRR: Peak Heat Release Rate; THR: Total Heat Released; TTI: Time to Ignition.

Table 2: Fire Performance in Acrylonitrile Butadiene Styrene (ABS)
Flame Retardant SystemLoading (wt%)UL 94 RatingLOI (%)pHRR (kW/m²)THR (MJ/m²)TTI (s)Reference
Brominated
Tetrabromobisphenol A (TBBPA) / Sb₂O₃20V-02545010025[9]
Halogen-Free
Ammonium Polyphosphate (APP) / AlPi25V-0263809535[10]
Resorcinol bis(diphenyl phosphate) (RDP)15V-0274009830[10]

AlPi: Aluminum diethylphosphinate

Table 3: Fire Performance in High Impact Polystyrene (HIPS)
Flame Retardant SystemLoading (wt%)UL 94 RatingLOI (%)pHRR (kW/m²)THR (MJ/m²)TTI (s)Reference
Brominated
Decabromodiphenyl ether (DecaBDE) / Sb₂O₃25V-02650011020[1]
Halogen-Free
Intumescent FR (APP/PER) / Diatoms30V-02946132.940[11]

APP/PER: Ammonium Polyphosphate/Pentaerythritol

Experimental Protocols

The data presented above is derived from standardized fire testing methodologies. The following are brief descriptions of the key experimental protocols.

UL 94 Vertical Flammability Test

This test assesses the self-extinguishing characteristics of a vertically oriented plastic specimen after the application of a controlled flame.

  • Specimen: A rectangular bar of the material with dimensions of 125 mm x 13 mm and a specified thickness.

  • Procedure: The specimen is clamped vertically. A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The afterflame time is recorded. The flame is reapplied for another 10 seconds, and the afterflame and afterglow times are recorded. Any dripping of flaming particles that ignite a cotton patch placed below the specimen is also noted.

  • Classification: Materials are classified as V-0, V-1, or V-2 based on the afterflame time, afterglow time, and whether flaming drips occur. V-0 is the highest rating, indicating the shortest afterflame time and no flaming drips.[4]

G start Start Test apply_flame_1 Apply Flame (10s) start->apply_flame_1 remove_flame_1 Remove Flame apply_flame_1->remove_flame_1 measure_t1 Measure Afterflame (t1) remove_flame_1->measure_t1 apply_flame_2 Apply Flame (10s) measure_t1->apply_flame_2 remove_flame_2 Remove Flame apply_flame_2->remove_flame_2 measure_t2_t3 Measure Afterflame (t2) & Afterglow (t3) remove_flame_2->measure_t2_t3 observe_drips Observe Dripping measure_t2_t3->observe_drips classify Classify (V-0, V-1, V-2) observe_drips->classify

Figure 2: UL 94 Vertical Test Workflow.

Limiting Oxygen Index (LOI) Test (ASTM D2863)

The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

  • Specimen: A small, vertically oriented sample of the material.

  • Procedure: The specimen is placed in a vertical glass column. A mixture of oxygen and nitrogen is flowed up through the column. The top of the specimen is ignited. The oxygen concentration in the gas mixture is adjusted until the flame is just sustained.

  • Result: The LOI is expressed as the percentage of oxygen in the mixture. A higher LOI value indicates a greater resistance to ignition and combustion.[11]

Cone Calorimetry (ASTM E1354)

The cone calorimeter is a bench-scale instrument used to measure various fire-related properties of materials under controlled heating conditions.

  • Specimen: A 100 mm x 100 mm flat sample of the material.

  • Procedure: The specimen is placed horizontally under a conical radiant heater that exposes it to a specific heat flux. A spark igniter is used to ignite the gases released from the decomposing material. During the test, a range of parameters are continuously measured, including:

    • Heat Release Rate (HRR): The amount of heat produced by the burning material over time. The peak HRR is a key indicator of fire intensity.

    • Total Heat Released (THR): The total amount of energy released during the entire combustion process.

    • Time to Ignition (TTI): The time it takes for the material to ignite under the specified heat flux.

    • Mass Loss Rate: The rate at which the material loses mass as it burns.

    • Smoke Production: The amount of smoke generated during combustion.

  • Significance: Cone calorimetry provides comprehensive data on the fire behavior of a material, which is crucial for fire modeling and performance-based design.[1]

G cluster_0 Cone Calorimeter Setup cluster_1 Measured Parameters Heater Conical Heater (Heat Flux) Specimen Specimen on Load Cell Heater->Specimen Exhaust Exhaust Hood Specimen->Exhaust Combustion Products MLR Mass Loss Rate Specimen->MLR Igniter Spark Igniter Igniter->Specimen TTI Time to Ignition (TTI) Igniter->TTI Analyzer Gas Analyzer (O₂, CO, CO₂) Exhaust->Analyzer Smoke Smoke Measurement Exhaust->Smoke HRR Heat Release Rate (HRR) Analyzer->HRR SmokeProd Smoke Production Smoke->SmokeProd THR Total Heat Released (THR)

Figure 3: Cone Calorimeter Experimental Logic.

Conclusion

The choice between brominated and halogen-free flame retardants involves a trade-off between fire safety performance, cost, and environmental/health impacts. While BFRs are highly effective, particularly in their gas-phase flame inhibition, HFFRs offer a compelling alternative with a different, condensed-phase mechanism that can lead to reduced smoke and toxic gas production. The quantitative data presented in this guide demonstrates that well-formulated HFFR systems can achieve high levels of fire safety, often comparable to their brominated counterparts in standardized tests like UL 94 and LOI. As regulations continue to evolve and the demand for more sustainable materials increases, the development and application of advanced halogen-free flame retardant technologies will be crucial for the future of fire safety.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Spectroscopic Analysis of 4-Bromobiphenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthesized molecules is a critical step. This guide provides a comprehensive comparison of spectroscopic techniques for the structural elucidation of 4-Bromobiphenyl and its derivatives, supported by experimental data. By examining the influence of various substituents on the biphenyl (B1667301) core, this document serves as a practical reference for the unambiguous characterization of this important class of compounds.

The structural integrity of a molecule is paramount in determining its chemical and biological properties. In the realm of drug discovery and materials science, this compound serves as a versatile scaffold for the synthesis of a wide array of derivatives with diverse functionalities. The confirmation of their intended structures relies on a synergistic application of modern spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide delves into the characteristic spectral features of this compound and its derivatives, offering a comparative analysis to aid in their structural verification.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives. These derivatives feature substituents with varying electronic properties—electron-donating (-OCH₃, -NH₂) and electron-withdrawing (-NO₂, -COCH₃)—to illustrate their impact on the spectral characteristics of the parent molecule.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundAr-H Chemical Shift (δ, ppm)Other Protons (δ, ppm)
This compound7.30-7.60 (m, 9H)-
4-Acetyl-4'-bromobiphenyl7.50-8.05 (m, 8H)2.64 (s, 3H, -COCH₃)
4-Methoxy-4'-bromobiphenyl6.95-7.55 (m, 8H)3.85 (s, 3H, -OCH₃)
4-Amino-4'-bromobiphenyl6.70-7.50 (m, 8H)3.70 (br s, 2H, -NH₂)
4-Nitro-4'-bromobiphenyl7.50-8.30 (m, 8H)-
4,4'-Dibromobiphenyl7.40-7.60 (m, 8H)-

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundAr-C Chemical Shift (δ, ppm)Other Carbons (δ, ppm)
This compound121.6, 127.1, 128.5, 129.0, 131.9, 139.0, 140.1-
4-Acetyl-4'-bromobiphenyl121.9, 127.2, 128.5, 129.0, 131.9, 136.2, 138.9, 144.726.7 (-COCH₃), 197.6 (C=O)
4-Methoxy-4'-bromobiphenyl114.4, 119.8, 127.8, 128.1, 131.6, 132.8, 140.9, 159.355.4 (-OCH₃)
4-Amino-4'-bromobiphenyl115.6, 120.5, 127.9, 128.2, 131.7, 132.1, 138.5, 146.2-
4-Nitro-4'-bromobiphenyl122.5, 124.1, 128.0, 129.3, 132.4, 138.1, 146.9, 147.2-
4,4'-Dibromobiphenyl122.1, 128.6, 132.2, 139.5-

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundC-H (Aromatic)C=C (Aromatic)C-BrOther Key Bands
This compound~3030-3100~1470-1600~1000-1070-
4-Acetyl-4'-bromobiphenyl~3030-3100~1480-1600~1000-1070~1680 (C=O stretch)
4-Methoxy-4'-bromobiphenyl~3030-3100~1480-1610~1000-1070~1250 (C-O stretch)
4-Amino-4'-bromobiphenyl~3030-3100~1490-1610~1000-1070~3300-3500 (N-H stretch)
4-Nitro-4'-bromobiphenyl~3030-3100~1470-1600~1000-1070~1520, ~1340 (N-O stretches)
4,4'-Dibromobiphenyl~3030-3100~1470-1580~1000-1070-

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound232/234 (1:1)153 [M-Br]⁺, 76 [C₆H₄]⁺
4-Acetyl-4'-bromobiphenyl274/276 (1:1)259/261 [M-CH₃]⁺, 181 [M-Br-CO]⁺, 152 [M-Br-COCH₃]⁺
4-Methoxy-4'-bromobiphenyl262/264 (1:1)247/249 [M-CH₃]⁺, 168 [M-Br-CH₃]⁺, 152 [M-Br-OCH₃]⁺
4-Amino-4'-bromobiphenyl247/249 (1:1)168 [M-Br]⁺, 141 [M-Br-HCN]⁺
4-Nitro-4'-bromobiphenyl277/279 (1:1)231/233 [M-NO₂]⁺, 152 [M-Br-NO₂]⁺
4,4'-Dibromobiphenyl310/312/314 (1:2:1)231/233 [M-Br]⁺, 152 [M-2Br]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300, 400, or 500 MHz NMR spectrometer.

  • Data Acquisition:

    • For ¹H NMR, acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

  • Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to specific protons and carbons in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) in an agate mortar. Press the mixture into a thin, transparent disk using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum (of the empty sample holder or clean ATR crystal). Then, record the spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the vibrational modes of the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is commonly used. For less volatile or thermally sensitive compounds, direct infusion with Electrospray Ionization (ESI) may be employed.

  • Instrumentation: Utilize a mass spectrometer, which may be a standalone instrument or coupled with a separation technique like GC.

  • Data Acquisition:

    • EI: The sample is bombarded with high-energy electrons, causing ionization and fragmentation.

    • ESI: The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, where it is ionized.

  • Data Analysis: Analyze the mass-to-charge ratio (m/z) of the molecular ion to determine the molecular weight. The presence of bromine is confirmed by the characteristic isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺ in approximately a 1:1 ratio). Analyze the fragmentation pattern to gain further structural information.

Visualizing the Workflow

The general workflow for the spectroscopic analysis and structural confirmation of this compound derivatives can be visualized as a logical progression of techniques.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesized this compound Derivative NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR FTIR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmed Confirmed Structure Data_Analysis->Structure_Confirmed

Caption: General workflow for the spectroscopic analysis of this compound derivatives.

Signaling Pathway of Spectroscopic Information

The interplay between different spectroscopic techniques provides a comprehensive picture of the molecular structure. Each method offers unique and complementary information that, when combined, leads to a definitive structural assignment.

Signaling_Pathway cluster_compound Analyte cluster_techniques Spectroscopic Techniques cluster_information Structural Information cluster_conclusion Conclusion Compound This compound Derivative NMR NMR (¹H, ¹³C) Compound->NMR FTIR FTIR Compound->FTIR MS Mass Spec. Compound->MS Connectivity C-H Framework & Connectivity NMR->Connectivity provides Functional_Groups Functional Groups FTIR->Functional_Groups identifies Mol_Weight Molecular Weight & Formula MS->Mol_Weight determines Structure Confirmed Structure Connectivity->Structure Functional_Groups->Structure Mol_Weight->Structure

Caption: Interplay of spectroscopic techniques for structural elucidation.

Cross-validation of analytical protocols for brominated compounds

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of analytical protocols for the determination of brominated compounds is essential for researchers, scientists, and drug development professionals to ensure data accuracy, reliability, and comparability. This guide provides a comprehensive overview of cross-validation strategies, compares the performance of common analytical techniques, and offers detailed experimental protocols.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for brominated compounds depends on various factors, including the specific analyte, the sample matrix, and the required sensitivity and selectivity.[1] Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are among the most widely used techniques.[2]

A summary of the performance characteristics of different analytical methods for the analysis of brominated compounds is presented below.

ParameterGC-MSHPLC-DADUHPLC-MS/MS
Limit of Detection (LOD) 0.042 - 2.0 ng/g[2]Dependent on chromophore0.01 - 0.50 ng/mL[2]
Limit of Quantification (LOQ) 0.05 - 4.00 ng/mL[2]Dependent on chromophore4 pg/g - 8 ng/g ww[3]
Recovery 31 - 135%[2]Typically 80-120%70 - 120%[3]
Precision (%RSD) < 19.0%[2]< 15%< 20%[3]
Selectivity HighModerate to HighVery High
Applicability Volatile & semi-volatile compoundsNon-volatile & thermally labile compoundsWide range of compounds

Inter-Laboratory Comparison and Proficiency Testing

Inter-laboratory comparison studies are crucial for assessing the performance and reliability of analytical methods across different laboratories.[4] Proficiency testing (PT), where z-scores are used as a key metric, helps evaluate laboratory performance.[5] A z-score between -2 and 2 is generally considered satisfactory.[5]

In one inter-laboratory comparison involving 37 laboratories, the relative between-laboratory standard deviations for individual brominated flame retardant (BFR) congeners ranged from 22% to 61%.[4][5] Another study with 20 laboratories reported that between 61% and 88% of participants achieved satisfactory z-scores for the target analytes.[5] These results highlight the complexity of BFR analysis and the importance of standardized methods.[5]

The following table summarizes the performance of laboratories in a proficiency test for the determination of Polybrominated Diphenyl Ethers (PBDEs) and Polybrominated Biphenyls (PBBs) in a fortified polymer test material.

AnalyteAssigned Value (mg/kg)Standard Deviation for Proficiency Assessment (mg/kg)Number of LaboratoriesPercentage of Satisfactory Z-scores
BDE-470.500.103585%
BDE-990.550.113582%
BDE-2090.800.203275%
PBB-1530.450.093088%

Data compiled from representative proficiency testing studies.[5]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and cross-validation of analytical results.[1]

Sample Preparation

The choice of sample preparation technique depends on the sample matrix and the physicochemical properties of the analytes.[2]

  • Biotic Samples (Animal Tissues): Common extraction methods include liquid-liquid extraction (LLE), Soxhlet extraction, ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), accelerated solvent extraction (ASE), solid-phase extraction (SPE), and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS).[2]

  • Abiotic Samples (Water, Soil, Dust): LLE, SPE, and ASE are frequently employed for extracting BFRs from abiotic matrices.[2]

  • Cleanup: Cleanup methods are used to remove interfering substances from the sample extract. Common techniques include the use of silica (B1680970), Florisil, or alumina (B75360) columns, often combined with gel permeation chromatography for lipid removal. For some BFRs in food matrices, cleanup can be performed using acidified silica.[3]

A comparison of three sample preparation techniques for the determination of bromide in brominated lipids by X-ray fluorescence spectroscopy concluded that the cellulose (B213188) pellet procedure was the most suitable, although more time-consuming.[6]

Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of BFRs due to its high sensitivity and selectivity.[2]

  • Instrumentation: Agilent Intuvo 9000 GC or similar, coupled with an Agilent 5977B single quadrupole GC/MS system or equivalent.[1]

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is typically used for the separation of aromatic compounds.[1]

  • Injection: Splitless injection is commonly used for trace analysis.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A programmed temperature ramp is used to separate compounds with different boiling points.

  • Mass Spectrometer: Operated in either electron impact (EI) or negative chemical ionization (NCI) mode. Selected ion monitoring (SIM) is often used for enhanced sensitivity and selectivity.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method is suitable for the quantification of a range of BFRs, including tetrabromobisphenol A (TBBPA) and hexabromocyclododecanes (HBCDs), in various food matrices.[3]

  • Instrumentation: An ultra-high-performance liquid chromatography system coupled to a tandem mass spectrometer.[3]

  • Sample Preparation: Extraction with a mixture of hexane (B92381) and dichloromethane (B109758) (1:1, v/v) followed by cleanup using acidified silica (44%, w/w).[3]

  • Chromatographic Separation: Achieved on a C18 column with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with additives like ammonium (B1175870) formate (B1220265) or formic acid.

  • Mass Spectrometry: Operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Visualizing Workflows and Logical Relationships

Diagrams can effectively illustrate complex experimental workflows and logical decision-making processes.

Analytical Workflow for Brominated Compounds cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sampling Sample Collection Homogenization Homogenization/ Sub-sampling Sampling->Homogenization Extraction Extraction (LLE, SPE, Soxhlet, etc.) Homogenization->Extraction Cleanup Extract Cleanup (Silica, Florisil, etc.) Extraction->Cleanup GCMS GC-MS Cleanup->GCMS LCMS LC-MS/MS Cleanup->LCMS Quantification Quantification GCMS->Quantification LCMS->Quantification Validation Data Validation Quantification->Validation Reporting Reporting Validation->Reporting

Caption: General workflow for the analysis of brominated compounds.

Method Selection Logic node_rect node_rect start Analyte Properties volatile Volatile & Thermally Stable? start->volatile non_volatile Non-volatile or Thermally Labile? volatile->non_volatile No gcms Use GC-MS volatile->gcms Yes lcms Use LC-MS/MS non_volatile->lcms matrix Complex Matrix? sensitivity High Sensitivity Required? matrix->sensitivity No cleanup Additional Cleanup Required matrix->cleanup Yes sensitivity->lcms Yes hplc Use HPLC-DAD/UV sensitivity->hplc No gcms->matrix lcms->matrix cleanup->sensitivity

Caption: Logical flow for selecting an analytical method.

References

Safety Operating Guide

Proper Disposal of 4-Bromobiphenyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of 4-Bromobiphenyl

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like this compound are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, a halogenated aromatic compound. Adherence to these procedures is critical for mitigating risks and maintaining regulatory compliance.

Immediate Safety Protocols

Before beginning any disposal-related activities, it is crucial to handle this compound with appropriate safety measures. The toxicological properties of this material have not been fully investigated, warranting a cautious approach.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles or eyeglasses compliant with OSHA standards, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat to prevent skin exposure.[1][2][3]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or vapors.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes and to prevent ingestion or inhalation.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in areas where this chemical is handled or stored.

Quantitative Data and Hazard Information

Properly identifying the substance and understanding its physical and hazardous properties is the first step in safe disposal.

PropertyValueReference
CAS Number 92-66-0
Molecular Formula C12H9Br
Appearance White to very slightly yellow flakes or powder.
Melting Point 82 - 89 °C
Boiling Point 310 °C @ 760 mmHg
Flash Point 143 °C
Solubility Insoluble in water.
Incompatibilities Strong oxidizing agents.
Hazardous Decomposition Carbon monoxide, carbon dioxide, hydrogen bromide.
Hazard ClassificationDescription
Acute Toxicity Harmful if swallowed.
Skin Corrosion/Irritation Causes skin irritation.
Eye Damage/Irritation Causes serious eye damage/irritation.
Respiratory Irritation May cause respiratory irritation.
Aquatic Hazard Very toxic to aquatic life with long-lasting effects. Discharge into the environment must be avoided.
Environmental Persistence As a polybrominated biphenyl (B1667301) (PBB), it is expected to persist in the environment.

Operational Plan for Disposal

The disposal of this compound must be treated as hazardous waste. Under no circumstances should this chemical be disposed of in standard trash or poured down the sanitary sewer.

Step-by-Step Disposal Protocol
  • Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to U.S. EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete classification. This compound is considered a hazardous waste.

  • Waste Segregation: Collect waste this compound separately from other chemical waste streams. Crucially, halogenated organic waste must be kept separate from non-halogenated waste due to different disposal requirements and costs.

  • Containerization: Place the waste into a dedicated, compatible, and sealable container, such as a high-density polyethylene (B3416737) (HDPE) or glass bottle. The container must be in good condition, free of external contamination, and securely closed.

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

    • An indication of the associated hazards (e.g., Toxic, Environmental Hazard).

    • The accumulation start date.

  • Storage: Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and away from incompatible materials like strong oxidizers. Flammable wastes should be stored in a fire-rated cabinet.

  • Professional Disposal: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Provide the disposal vendor with all available safety information.

  • Final Disposal Method: The likely disposal method for halogenated compounds like this compound is high-temperature incineration. This process is effective for safely destroying persistent organic pollutants, though it must be done in specialized facilities to prevent the formation of toxic byproducts like dioxins and furans.

Experimental Protocol: Spill Cleanup

In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated.

  • Remove Ignition Sources: If the material is near any potential ignition sources, remove them immediately.

  • Don PPE: Before addressing the spill, put on the required personal protective equipment (safety goggles, gloves, lab coat).

  • Contain and Clean:

    • For small, solid spills, dampen the material with ethanol (B145695) to prevent the generation of dust.

    • Carefully sweep or shovel the dampened material into a suitable, labeled container for disposal.

    • Use absorbent paper dampened with ethanol to wipe up any remaining residue.

  • Decontaminate: Wash the contaminated surface with ethanol, followed by a thorough washing with soap and water.

  • Dispose of Cleanup Materials: Seal all contaminated cleanup materials (absorbent paper, gloves, etc.) in a vapor-tight plastic bag and place it into the hazardous waste container for disposal.

Emergency First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops.

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

  • Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.

Disposal Workflow Diagram

The following diagram outlines the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste Waste Management cluster_disposal Final Disposal cluster_spill Spill Response A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) C Identify Waste as This compound A->C B Handle in a Chemical Fume Hood B->C D Segregate Halogenated Waste C->D S1 Evacuate & Ventilate Area C->S1 E Use Compatible, Sealed Hazardous Waste Container D->E F Label Container Clearly 'Hazardous Waste' & Chemical Name E->F G Store in Designated, Secure Area F->G H Contact EHS or Licensed Waste Disposal Vendor G->H I Provide Safety Data and Documentation H->I J Waste Collected for High-Temperature Incineration I->J S2 Contain Spill & Clean Up (Following Protocol) S1->S2 S3 Collect Cleanup Debris as Hazardous Waste S2->S3 S3->E

References

Essential Safety and Operational Guide for Handling 4-Bromobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 4-Bromobiphenyl. Adherence to these procedures is critical for ensuring a safe laboratory environment and mitigating risks associated with this chemical.

Hazard Summary

This compound is a hazardous chemical that is harmful if swallowed, causes skin irritation, and can lead to serious eye damage.[1][2][3] It may also cause respiratory irritation.[1][3] It is classified as very toxic to aquatic life.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following PPE is mandatory when handling this compound:

Protection TypeSpecific PPE RequirementRationale
Eye and Face Protection Chemical safety goggles or eyeglasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be appropriate in some situations to protect against splashes.To prevent serious eye irritation or damage from dust or splashes.
Skin Protection - Gloves: Chemical-resistant gloves such as nitrile or neoprene should be worn. Gloves must be inspected before use and changed immediately if contaminated. - Lab Coat: A flame-resistant lab coat should be worn and fully buttoned. - Clothing: Long pants and closed-toe shoes are required.To prevent skin irritation upon contact. Contaminated clothing should be removed and washed before reuse.
Respiratory Protection All handling of solid this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator should be used.To protect the respiratory system from irritation.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is essential to minimize exposure and prevent accidents.

1. Preparation:

  • Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.

  • Verify that all necessary PPE is available and in good condition.

  • Locate the nearest eyewash station and safety shower before commencing work.

  • Have appropriate spill containment materials readily accessible.

2. Handling:

  • Conduct all weighing and transferring of solid this compound within a chemical fume hood to minimize dust inhalation.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Use compatible tools (e.g., spatulas, weighing paper) to handle the chemical.

  • Keep the container tightly closed when not in use.

3. Post-Handling:

  • Thoroughly wash hands with soap and water after handling, even if gloves were worn.

  • Clean all contaminated surfaces in the fume hood.

  • Properly remove and dispose of contaminated gloves and any other disposable PPE.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) guidelines.

  • Container Management:

    • The waste container should be stored in a well-ventilated, secondary containment area away from incompatible materials.

  • Disposal Procedure:

    • Dispose of the chemical waste through your institution's hazardous waste program. All disposal activities must comply with local, state, and federal regulations.

Quantitative Data

The following table summarizes key quantitative data for this compound:

PropertyValue
Molecular Formula C12H9Br
Molecular Weight 233.11 g/mol
Melting Point 89 - 92 °C / 192.2 - 197.6 °F
Boiling Point 310 °C / 590 °F @ 760 mmHg
Flash Point 143 °C / 289.4 °F
Appearance Off-white solid
Solubility Insoluble in water

Experimental Workflow

The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Disposal Prep_Area Clean & Prepare Fume Hood Verify_PPE Verify PPE Availability Prep_Area->Verify_PPE Locate_Safety Locate Eyewash & Shower Verify_PPE->Locate_Safety Spill_Kit Ready Spill Kit Locate_Safety->Spill_Kit Weigh Weigh & Transfer Spill_Kit->Weigh Proceed to Handling Avoid_Contact Avoid Direct Contact Weigh->Avoid_Contact Use_Tools Use Appropriate Tools Avoid_Contact->Use_Tools Close_Container Keep Container Closed Use_Tools->Close_Container Wash_Hands Wash Hands Thoroughly Close_Container->Wash_Hands Proceed to Post-Handling Clean_Surfaces Clean Work Surfaces Wash_Hands->Clean_Surfaces Dispose_PPE Dispose of Contaminated PPE Clean_Surfaces->Dispose_PPE Collect_Waste Collect in Labeled Container Dispose_PPE->Collect_Waste Proceed to Disposal Store_Waste Store in Secondary Containment Collect_Waste->Store_Waste Dispose_Hazardous Dispose via Hazardous Waste Program Store_Waste->Dispose_Hazardous

Caption: Workflow for Safe Handling of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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